3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine
Description
BenchChem offers high-quality 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(2,3-dihydro-1H-pyrrol-5-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1,3-5,7,11H,2,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSECEWAIAJHRGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=C1)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40920819 | |
| Record name | 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40920819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1125-96-8 | |
| Record name | 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1125-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 3-(2-pyrrolin-2-yl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001125968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40920819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine chemical structure and properties
Executive Summary & Scientific Context
3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine, commonly known as Myosmine , represents a unique intersection between dietary biochemistry and tobacco toxicology. While historically categorized as a minor tobacco alkaloid (secondary to nicotine and nornicotine), recent metabolomic profiling has identified myosmine as a pervasive dietary constituent found in nuts, cereals, and dairy.
For the drug development professional, Myosmine is not merely a structural analogue of nicotine; it is a chemical chameleon . Its cyclic imine structure allows for a pH-dependent ring-chain tautomerism that drives its reactivity. Unlike nicotine, which is chemically stable under physiological conditions, myosmine’s susceptibility to hydrolysis facilitates its endogenous conversion into carcinogenic nitrosamines (e.g., N-nitrosonornicotine, NNN) in the acidic environment of the stomach.
This guide dissects the physicochemical behavior of myosmine, providing a validated synthesis protocol and a mechanistic analysis of its metabolic activation.
Chemical Specifications & Physiochemical Properties[1][2][3][4][5][6]
Myosmine is defined by a pyridine ring substituted at the 3-position with a 2-pyrroline ring.[1][2][3] The critical functional motif is the C=N imine bond in the pyrroline ring, which distinguishes it from the saturated pyrrolidine ring of nicotine.
Table 1: Physicochemical Profile[1][8]
| Property | Value | Technical Note |
| IUPAC Name | 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine | Often indexed as 2-(3-pyridyl)-1-pyrroline |
| Common Name | Myosmine | CAS No. 532-12-7 |
| Molecular Formula | C₉H₁₀N₂ | MW: 146.19 g/mol |
| Physical State | Solid (Low melting point) | Mp: 42–45 °C; Bp: 82–83 °C (0.5 mmHg) |
| pKa | ~6.01 (Pyrroline N) | Less basic than nicotine (pKa ~8.[4][5]0) due to sp² hybridization |
| LogP | 0.8 – 1.0 (Experimental) | Moderate lipophilicity; crosses biological membranes easily |
| Solubility | Ethanol, Ether, Chloroform | Water solubility is pH-dependent (hydrolysis prone) |
| UV Absorption | λmax ~265 nm (Ethanol) | Characteristic of the pyridine chromophore |
Structural Dynamics: The Hydrolysis Equilibrium
Understanding the Ring-Chain Tautomerism is the single most important factor when working with Myosmine. In aqueous solution, particularly under acidic conditions (pH < 4), the cyclic imine undergoes reversible hydrolysis.
The Mechanism:
-
Protonation: The imine nitrogen is protonated.
-
Hydration: Water attacks the electrophilic imine carbon (C-2 of the pyrroline ring).
-
Ring Opening: The C-N bond cleaves, yielding the open-chain amino ketone: 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB) precursor or 4-(3-pyridyl)-4-oxobutylamine .
This equilibrium is the "gateway" reaction that allows myosmine to react with nitrosating agents (nitrites) to form carcinogens.
Figure 1: The reversible hydrolysis of Myosmine determines its reactivity. In acidic media, the equilibrium shifts toward the open-chain amine, which is the substrate for nitrosation.
Validated Synthesis Protocol
Methodology: Condensation of Nicotinate with N-Vinylpyrrolidone.[6] Rationale: This method (modified Brandes reaction) is superior to nicotine dehydrogenation for producing high-purity myosmine without nornicotine contamination.
Reagents
-
Ethyl Nicotinate (1.0 eq)
-
N-Vinyl-2-pyrrolidone (1.1 eq)
-
Sodium Ethoxide (2.0 eq) or Sodium Hydride (60% dispersion)
-
Solvent: Anhydrous THF or Toluene
-
Quenching: Conc. HCl
Step-by-Step Workflow
-
Condensation (The Claisen-type Attack):
-
In a flame-dried 3-neck flask under Nitrogen, suspend Sodium Ethoxide in anhydrous THF.
-
Add a mixture of Ethyl Nicotinate and N-Vinyl-2-pyrrolidone dropwise at reflux.
-
Mechanism:[6][7] The enolate of N-vinylpyrrolidone attacks the ester of ethyl nicotinate.
-
Endpoint: Monitor by TLC (disappearance of ethyl nicotinate). Reaction time approx. 3–5 hours.
-
-
Acid Hydrolysis & Decarboxylation:
-
Cool the reaction mixture to room temperature.
-
Cautiously add concentrated HCl (exothermic!).
-
Reflux the acidic mixture for 4–6 hours.
-
Purpose: This step hydrolyzes the N-vinyl group and decarboxylates the intermediate to form the cyclic imine (Myosmine).
-
-
Isolation & Purification:
-
Cool and basify to pH ~10 using 40% NaOH (keep temperature < 20°C to prevent polymerization).
-
Extract exhaustively with Dichloromethane (DCM) or Diethyl Ether.
-
Dry organic layer over MgSO₄ and concentrate in vacuo.
-
Purification: Recrystallize from Hexane/Ether or distill under high vacuum (Bp 82°C @ 0.5 mmHg).
-
Figure 2: Synthetic workflow for the production of Myosmine via the N-vinylpyrrolidone route.
Toxicological Mechanism: The Nitrosation Pathway
The primary safety concern with Myosmine is its conversion into N-Nitrosonornicotine (NNN) , a Group 1 Carcinogen. Unlike nicotine, which requires metabolic demethylation to form NNN, myosmine can form NNN directly via nitrosation of its open-chain tautomer.
The "Trojan Horse" Effect: Myosmine is consumed via diet (nuts, grain). In the stomach (acidic pH), it opens to the amino-ketone. If nitrite (from saliva or cured meats) is present, the amine is nitrosated. Upon entering the neutral pH of the intestine/blood, the ring closes, locking in the nitroso group to form NNN.
Pathway:
-
Myosmine + H⁺ ⇌ Open Chain Amine
-
Open Chain Amine + NO⁺ (Nitrosating agent) → Unstable N-Nitroso Intermediate
-
Cyclization → NNN (N-Nitrosonornicotine)
-
Hydrolysis → HPB (4-hydroxy-1-(3-pyridyl)-1-butanone) [DNA Adduct Precursor][8][9]
Figure 3: Metabolic activation of dietary Myosmine into carcinogenic NNN and HPB.
Analytical Methodologies
For the detection of Myosmine in biological fluids or food matrices, GC-MS is the gold standard due to the compound's volatility and distinct fragmentation pattern.
Protocol: GC-MS Quantification
-
Extraction: Liquid-liquid extraction using Dichloromethane (DCM) under alkaline conditions (pH 10).
-
Column: DB-5MS or equivalent (5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium (1.0 mL/min constant flow).
-
Temperature Program:
-
Start: 100°C (hold 1 min).
-
Ramp: 10°C/min to 280°C.
-
-
MS Detection (SIM Mode):
-
Target Ion (m/z): 146 (Molecular Ion, M⁺)
-
Qualifier Ions (m/z): 118 (Loss of C₂H₄ from pyrroline), 117, 78 (Pyridine ring).
-
-
Internal Standard: Myosmine-d4 or Quinoline.
Note: Avoid acidic solvents during extraction/storage to prevent hydrolysis of Myosmine to HPB, which would lead to underestimation of Myosmine levels.
References
-
Chemical Structure & Properties: PubChem.[2] Myosmine (Compound CID 442649).[10] National Library of Medicine. [Link]
-
Dietary Occurrence: Tyroller, S., Zwickenpflug, W., & Richter, E. (2002).[11] New sources of dietary myosmine uptake from cereals, fruits, vegetables, and milk.[11] Journal of Agricultural and Food Chemistry. [Link]
-
Carcinogenic Potential (NNN Formation): Wilp, J., Zwickenpflug, W., & Richter, E. (2002). Nitrosation of dietary myosmine as risk factor of human cancer. Food and Chemical Toxicology. [Link]
-
Synthesis Methodology: Jacob, P. (1982).[12] Resolution of racemic nicotine and nornicotine. The Journal of Organic Chemistry (Cited for Myosmine precursor protocols). [Link]
-
Analytical Detection: NIST Mass Spectrometry Data Center.[2] Pyridine, 3-(3,4-dihydro-2H-pyrrol-5-yl)-. [Link][4][2][5][13][14]
Sources
- 1. MYOSMINE | 532-12-7 [chemicalbook.com]
- 2. Myosmine | C9H10N2 | CID 442649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. chemwhat.com [chemwhat.com]
- 5. Showing Compound Myosmine (FDB002238) - FooDB [foodb.ca]
- 6. Efficient Method of (S)-Nicotine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis method of myosmine - Eureka | Patsnap [eureka.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Nitrosation of dietary myosmine as risk factor of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Myosmine - Wikipedia [en.wikipedia.org]
- 11. New sources of dietary myosmine uptake from cereals, fruits, vegetables, and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US2381328A - Process for the preparation of myosmine - Google Patents [patents.google.com]
- 13. Pyridine, 3-(3,4-dihydro-2H-pyrrol-5-yl)- [webbook.nist.gov]
- 14. grokipedia.com [grokipedia.com]
Biological activity of 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine in mammals
An In-depth Technical Guide to the Biological Activity of 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine in Mammals
Authored by: A Senior Application Scientist
Abstract: This technical guide provides a comprehensive analysis of the biological activity of 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine, a critical and reactive metabolite of nicotine. Known more formally in scientific literature as the nornicotine-Δ1'(2')-iminium ion or nicotine iminium ion, this intermediate plays a significant role in the pharmacology and toxicology of nicotine in mammals. This document elucidates its metabolic formation, mechanisms of action, and its contribution to nicotine's effects, including addiction and organ-specific toxicity. Detailed experimental protocols and mechanistic pathways are presented to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound's biological significance.
Part 1: Introduction and Chemical Identity
3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine is a transient but highly significant intermediate in the metabolism of nicotine. While nicotine is recognized as the primary psychoactive component in tobacco, its biological effects are mediated not only by the parent compound but also by a cascade of its metabolites.[1][2] Among these, the iminium ion of nornicotine, structurally identified as 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine, is of particular interest due to its high reactivity and proposed roles in both the addictive properties and the toxicological profile of nicotine.[3]
This molecule is formed through the metabolic demethylation of nicotine to nornicotine, which is then oxidized.[1] Its electrophilic nature allows it to interact with cellular macromolecules, contribute to oxidative stress, and influence nicotinic acetylcholine receptors (nAChRs), the primary targets of nicotine in the brain.[3][4] Understanding the biological activity of this iminium ion is therefore crucial for a complete picture of nicotine pharmacology and for the development of therapeutic strategies related to tobacco dependence and smoking-related diseases.
Part 2: Metabolic Formation and Fate
The biotransformation of nicotine in mammals is a complex process primarily occurring in the liver, mediated by the cytochrome P450 (CYP) enzyme system.[5][6][7] The formation of the 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine iminium ion is a key step in these pathways.
Metabolic Pathways:
-
N-Demethylation of Nicotine: The initial step involves the demethylation of nicotine to its primary metabolite, nornicotine. This reaction is also catalyzed by CYP enzymes, with CYP2A6 being a key player in humans.[1]
-
Oxidation of Nornicotine: Nornicotine undergoes oxidation at the 2'-position of the pyrrolidine ring, a reaction also mediated by CYP enzymes, to form 2'-hydroxynornicotine. This intermediate is unstable and exists in equilibrium with the cyclic 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine iminium ion.
-
Alternative Formation from Nicotine: A parallel pathway involves the direct oxidation of nicotine at the 5'-position of its pyrrolidine ring to form 5'-hydroxynicotine.[8] This compound is in equilibrium with the nicotine-Δ1'(5')-iminium ion, a structural isomer of the nornicotine-derived iminium ion.[8][9][10] This iminium ion is a crucial intermediate in the major metabolic pathway leading to cotinine, the primary biomarker for nicotine exposure.[9]
-
Metabolic Fate of the Iminium Ion: The reactive iminium ion is further metabolized. It can be hydrolyzed to form an open-chain amino ketone, which can be a precursor to carcinogenic nitrosamines.[3] Alternatively, the nicotine-Δ1'(5')-iminium ion is converted to cotinine by the enzyme aldehyde oxidase.[9]
Caption: Metabolic pathways of nicotine leading to the formation of iminium ions.
Part 3: Mechanism of Biological Action
The biological effects of 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine and its related iminium ions are multifaceted, stemming from their chemical reactivity and structural similarity to nicotinic agonists.
1. Interaction with Nicotinic Acetylcholine Receptors (nAChRs): Nornicotine, the direct precursor to the iminium ion, is known to be a potent agonist at nAChRs.[1] It binds to and activates these receptors, leading to the release of neurotransmitters, including dopamine in the brain's reward pathways.[1][4] Studies have shown that nornicotine can reduce the signs of nicotine withdrawal in mice, suggesting it has nicotine-like effects that may contribute to tobacco dependence.[1] The iminium ion itself is proposed to interact with nAChRs. Furthermore, nornicotine has been shown to cause desensitization of nAChRs, a process that is crucial in the development of tolerance and dependence.[4] Cross-desensitization between nicotine and nornicotine suggests they act on common nAChR subtypes.[4]
2. Induction of Oxidative Stress and Cellular Toxicity: A significant body of evidence points to the role of nicotine's iminium metabolites in generating oxidative stress.[3] The proposed mechanism involves electron transfer and redox cycling, where the iminium ion can accept an electron to form a free radical. This radical can then react with molecular oxygen to produce superoxide radicals and regenerate the iminium ion, setting up a catalytic cycle that generates reactive oxygen species (ROS). This sustained production of ROS can overwhelm cellular antioxidant defenses, leading to lipid peroxidation, DNA damage, and damage to proteins.[3] This mechanism is thought to contribute to the toxicity of nicotine in a wide range of organs, including the cardiovascular system, lungs, liver, and central nervous system.[3]
3. Covalent Adduct Formation and Carcinogenesis: As a reactive electrophile, the iminium ion can form covalent adducts with nucleophilic sites on cellular macromolecules like DNA and proteins. This process of DNA alkylation can lead to mutations and initiate carcinogenesis.[3] Additionally, the hydrolysis of the iminium ion to an open-chain ketoamine can lead to the formation of toxic nitrosamines, such as N'-nitrosonornicotine (NNN), a known potent carcinogen found in tobacco products.[3]
Caption: Dual mechanisms of the nornicotine iminium ion's biological activity.
Part 4: Pharmacological and Toxicological Profile
The biological activities of 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine contribute significantly to the overall pharmacological and toxicological profile of nicotine exposure.
Pharmacodynamics
| System | Observed Effects | Potential Contribution of Iminium Ion | References |
| Central Nervous System | Nicotine-like effects, reversal of withdrawal symptoms, desensitization of nAChRs, dopamine release. | Direct agonism at nAChRs, contributing to the addictive cycle. | [1][4] |
| Cardiovascular System | Increased blood pressure and heart rate (observed with nornicotine). | Contribution to oxidative stress-mediated endothelial injury and promotion of atherosclerosis. | [3][11][12] |
| Multiple Organ Systems | Toxicity reported in lungs, liver, kidneys, pancreas, and reproductive organs. | Generation of oxidative stress and formation of covalent adducts leading to cellular damage. | [3] |
| Enzyme Systems | Mechanism-based inactivation of CYP2A6 and CYP2A13 enzymes. | The iminium ion itself acts as an inactivator of the enzymes responsible for its formation, a classic feedback inactivation mechanism. | [8] |
Toxicology
The toxicity of nicotine is well-documented, with a lethal dose in adults estimated to be between 40-60 mg.[6][11] While specific LD50 values for the isolated iminium ion are not available due to its reactive nature, its role in nicotine's toxicity is inferred from several lines of evidence:
-
Acute Toxicity: Symptoms of acute nicotine poisoning include nausea, vomiting, headaches, and in severe cases, paralysis of respiratory muscles and cardiovascular collapse.[6][11] The rapid onset of these effects is primarily due to nicotine's action on the nervous system, but metabolite-driven toxicity may contribute.
-
Chronic Toxicity and Carcinogenicity: Chronic exposure to nicotine is associated with a range of diseases. The iminium ion's ability to generate ROS contributes to chronic inflammation and cellular damage.[3] Its role as a precursor to N-nitrosonornicotine (NNN) directly links it to the carcinogenic effects of tobacco use.[3]
-
Developmental and Reproductive Toxicity: Nicotine is a known reproductive toxicant, associated with adverse pregnancy outcomes.[11] The oxidative stress induced by its metabolites can have direct toxic effects on fetal development.[11]
Part 5: Key Experimental Methodologies
Studying a reactive intermediate like 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine requires specialized experimental approaches, often focusing on its precursors, its metabolic products, or its downstream effects.
Protocol 1: In Vitro Assessment of CYP2A6 Inactivation
This protocol is designed to determine if a compound is a mechanism-based inactivator of a specific CYP enzyme, as has been shown for the nicotine iminium ion.[8]
Objective: To measure the time- and concentration-dependent inactivation of human CYP2A6 by the nicotine Δ(5'(1'))iminium ion.
Materials:
-
Recombinant human CYP2A6 enzyme
-
NADPH regenerating system
-
Nicotine-Δ1'(5')-iminium ion perchlorate salt (synthesized)
-
Coumarin (probe substrate for CYP2A6)
-
Potassium phosphate buffer (pH 7.4)
-
96-well microplates
-
Fluorescence plate reader
Step-by-Step Methodology:
-
Pre-incubation: Prepare a primary incubation mixture in a microplate containing CYP2A6 enzyme and varying concentrations of the iminium ion (e.g., 0-200 µM) in phosphate buffer.
-
Initiation of Inactivation: Start the reaction by adding the NADPH regenerating system to the primary incubation mixture. Incubate at 37°C.
-
Time-point Sampling: At various time points (e.g., 0, 5, 10, 20, 30 minutes), transfer an aliquot of the primary incubation mixture to a secondary incubation mixture in a separate plate.
-
Measurement of Residual Activity: The secondary incubation mixture contains a high concentration of the probe substrate, coumarin, and the NADPH system. This step dilutes the inactivator to halt further inactivation and measures the remaining functional enzyme activity.
-
Quantification: Incubate the secondary mixture for a set time (e.g., 15 minutes) and then stop the reaction. Measure the formation of the fluorescent product, 7-hydroxycoumarin, using a fluorescence plate reader.
-
Data Analysis: Plot the percentage of remaining enzyme activity against the pre-incubation time for each concentration of the iminium ion. Analyze the data to determine the inactivation rate constant (k_inact) and the concentration required for half-maximal inactivation (K_I).
Caption: Workflow for assessing mechanism-based enzyme inactivation.
Protocol 2: In Vivo Assessment of Nicotine Withdrawal in Mice
This protocol, adapted from studies on nicotine metabolites, evaluates the ability of a compound to alleviate withdrawal symptoms in nicotine-dependent animals.[1]
Objective: To determine if nornicotine (as a precursor to the iminium ion) can reverse nicotine withdrawal-induced behaviors in mice.
Materials:
-
Male C57BL/6 mice
-
Osmotic minipumps
-
(-)-Nicotine hydrogen tartrate salt
-
Nornicotine
-
Saline solution
-
Elevated plus maze (for anxiety testing)
-
Hot-plate apparatus (for hyperalgesia testing)
Step-by-Step Methodology:
-
Induction of Dependence: Anesthetize mice and surgically implant osmotic minipumps filled with nicotine solution (or saline for control) for continuous infusion over 14 days.
-
Withdrawal Induction: After 14 days, remove the minipumps to induce spontaneous withdrawal.
-
Treatment Administration: At the peak of withdrawal (e.g., 24-48 hours post-pump removal), administer a dose of nornicotine (or saline/cotinine as controls) via injection.
-
Behavioral Testing (Anxiety): 30 minutes after treatment, place the mouse on the elevated plus maze for 5 minutes. Record the time spent in the open arms versus the closed arms. A reversal of withdrawal-induced anxiety would be indicated by more time spent in the open arms.
-
Behavioral Testing (Somatic Signs): Observe the mice for a set period (e.g., 15 minutes) and score the frequency of somatic withdrawal signs (e.g., paw tremors, head shakes, chewing).
-
Behavioral Testing (Hyperalgesia): Place the mouse on a hot-plate apparatus set to a specific temperature (e.g., 55°C) and measure the latency to lick a hind paw or jump. Nicotine withdrawal often causes hyperalgesia (increased pain sensitivity), which would be seen as a decreased latency.
-
Data Analysis: Use appropriate statistical tests (e.g., ANOVA) to compare the behavioral scores between the different treatment groups (saline withdrawal, nicotine withdrawal + saline, nicotine withdrawal + nornicotine).
Part 6: Conclusion and Future Directions
3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine, the nornicotine-Δ1'(2')-iminium ion, is far more than a simple metabolic byproduct. It is a chemically reactive species that actively contributes to the complex biological effects of nicotine. Its dual role as a nicotinic agonist and a generator of oxidative stress places it at a critical nexus of nicotine addiction and toxicity. The evidence strongly suggests that this metabolite is involved in organ damage, enzyme inactivation, and potentially carcinogenesis, while also contributing to the neurobiological mechanisms that sustain tobacco dependence.
For researchers and drug development professionals, a deeper understanding of this iminium ion's chemistry and biology is essential. Future research should focus on:
-
Developing specific biomarkers for iminium ion formation and its associated oxidative damage in humans.
-
Investigating the precise nAChR subtype selectivity of the iminium ion and its precursor, nornicotine.
-
Designing therapeutic agents that could potentially scavenge this reactive metabolite or mitigate its downstream toxic effects in smokers who are unable to quit.
By elucidating the actions of such reactive metabolites, the scientific community can develop a more complete and accurate model of the pathophysiology of nicotine addiction and smoking-related diseases.
References
-
Castagnoli, N. et al. (2011). Iminium metabolite mechanism for nicotine toxicity and addiction: Oxidative stress and electron transfer. PubMed. Available at: [Link]
-
Al-Ghananeem, A. M. et al. (2017). Effects of Nicotine Metabolites on Nicotine Withdrawal Behaviors in Mice. Nicotine & Tobacco Research. Available at: [Link]
-
Examine.com. (2025). Research Breakdown on Nicotine. Examine.com. Available at: [Link]
-
PubChem. (n.d.). nicotine degradation IV. PubChem Pathways. Available at: [Link]
-
Juvonen, R. O. et al. (2005). CYP2A6- and CYP2A13-catalyzed metabolism of the nicotine Δ5′(1′)iminium ion. ResearchGate. Available at: [Link]
-
PharmaCompass. (n.d.). Nicotine. PharmaCompass.com. Available at: [Link]
-
Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Pharmacological Reviews. Available at: [Link]
-
Wang, Y. et al. (2023). Pharmacokinetic analysis of nicotine and its metabolites (cotinine and trans-3′-hydroxycotinine) in male Sprague-Dawley rats following nose-only inhalation, oral gavage, and intravenous infusion of nicotine. Toxicology Research and Application. Available at: [Link]
-
Committee on Toxicity. (2019). E(N)NDS toxicological review of nicotine. cot.food.gov.uk. Available at: [Link]
-
Committee on Toxicity. (2018). Potential toxicological risk of electronic nicotine (and non-nicotine) delivery systems (E(N)NDS). cot.food.gov.uk. Available at: [Link]
-
World Health Organization. (1999). FACTS ABOUT NICOTINE TOXICITY. iris.who.int. Available at: [Link]
-
Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals. Available at: [Link]
-
D'Andrea, P. et al. (2005). 3-(2,5-Dihydro-1H-pyrrol-2-ylmethoxy)pyridines: synthesis and analgesic activity. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Dwoskin, L. P. et al. (2001). Nornicotine, a nicotine metabolite and tobacco alkaloid: desensitization of nicotinic receptor-stimulated dopamine release from rat striatum. European Journal of Pharmacology. Available at: [Link]
-
Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. ResearchGate. Available at: [Link]
-
Stairs, D. J. et al. (2007). Effects of nornicotine enantiomers on cardiovascular function. ResearchGate. Available at: [Link]
Sources
- 1. Effects of Nicotine Metabolites on Nicotine Withdrawal Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Iminium metabolite mechanism for nicotine toxicity and addiction: Oxidative stress and electron transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nornicotine, a nicotine metabolite and tobacco alkaloid: desensitization of nicotinic receptor-stimulated dopamine release from rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. cot.food.gov.uk [cot.food.gov.uk]
- 7. cot.food.gov.uk [cot.food.gov.uk]
- 8. researchgate.net [researchgate.net]
- 9. examine.com [examine.com]
- 10. nicotine degradation IV | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. hrcak.srce.hr [hrcak.srce.hr]
- 12. researchgate.net [researchgate.net]
Myosmine (3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine) CAS number 532-12-7
An In-depth Technical Guide to Myosmine (CAS 532-12-7)
Authored by: Gemini, Senior Application Scientist
Abstract
Myosmine (3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine) is a pyridine alkaloid structurally related to nicotine. While considered a minor alkaloid in tobacco, its significance extends far beyond this classification due to its widespread presence in a variety of dietary staples, including nuts, cereals, and vegetables[1][2][3]. This guide provides a comprehensive technical overview of myosmine, synthesizing current knowledge on its chemical properties, synthesis, metabolic fate, and toxicological profile. Of particular focus are the mechanisms of its bioactivation through nitrosation and peroxidation, which lead to the formation of carcinogenic compounds and DNA adducts[4][5][6]. This document is intended for researchers, toxicologists, and drug development professionals seeking a detailed understanding of myosmine's role as a potential, and often overlooked, factor in human health and disease.
Physicochemical Properties and Identification
Myosmine is a solid, optically inactive compound that exists as a member of the pyrroline and pyridine alkaloid classes[1][7][8]. Its core structure consists of a pyridine ring substituted at the 3-position with a 3,4-dihydro-2H-pyrrol-5-yl group[7][8].
| Property | Value | Source(s) |
| CAS Number | 532-12-7 | [7][9][10] |
| Molecular Formula | C₉H₁₀N₂ | [1][7][9][10] |
| Molecular Weight | 146.19 g/mol | [1][7][10] |
| Appearance | Crystalline solid | [9][10] |
| Melting Point | 40.5 - 44 °C | [1][7][11][12] |
| Boiling Point | 82-83°C at 0.5 mmHg | [11] |
| Solubility | Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), Ethanol (30 mg/ml), Water | [9][13] |
| SMILES | C1CN=C(C1)c2cccnc2 | [9][10] |
| InChIKey | DPNGWXJMIILTBS-UHFFFAOYSA-N | [9][10] |
Natural Occurrence and Dietary Exposure
Initially identified as a minor alkaloid in tobacco plants (Nicotiana tabacum), myosmine's presence is now confirmed in a surprisingly broad range of sources, challenging its classification as a purely tobacco-specific compound[7][14][15][16].
-
Plant Alkaloid: Besides tobacco, it is found in plants such as Duboisia hopwoodii and Euglena gracilis[1][7].
-
Widespread Dietary Presence: Crucially, myosmine is detected in nanogram-per-gram quantities in numerous staple foods. These include nuts, maize, rice, wheat flour, potatoes, tomatoes, apples, and even milk[2][3][9][16]. This widespread dietary exposure means that the general population, regardless of tobacco use, has a measurable body burden of myosmine[14].
-
Human Biomonitoring: The ubiquity of myosmine is confirmed by its detection in human plasma, saliva, and toenails in both smokers and non-smokers. While levels are higher in smokers, its presence in non-smokers points unequivocally to dietary sources[14][17].
Chemical Synthesis
Several synthetic routes to myosmine have been developed, providing researchers with access to this compound for toxicological and pharmacological studies. A common and effective method involves the condensation of ethyl nicotinate with N-vinyl-2-pyrrolidone[16][18]. An alternative approach involves the pyrolysis of nicotine at high temperatures in the presence of a catalyst like quartz[19].
Workflow for Myosmine Synthesis via Condensation
Caption: Synthesis of Myosmine via Condensation Workflow.
Experimental Protocol: Synthesis from Ethyl Nicotinate
This protocol is adapted from established methodologies[16][18].
-
Reaction Setup: To a solution of sodium methoxide (0.497 mol) in toluene (100 mL), add ethyl nicotinate (0.331 mol) and N-vinyl-2-pyrrolidone (0.364 mol).
-
Condensation: Heat the stirred mixture under reflux for approximately 4 hours.
-
Hydrolysis: Cool the reaction to room temperature. Add concentrated hydrochloric acid (102 mL) and water (102 mL). Heat the mixture to reflux for 6 hours to induce hydrolysis of the condensation product.
-
Work-up: After cooling, basify the mixture to a pH of 10 or higher using a 50% sodium hydroxide solution.
-
Isolation: Extract the aqueous layer three times with toluene (3 x 100 mL).
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), and evaporate the solvent under reduced pressure to yield crude myosmine, which can be further purified by distillation.
Metabolism and Bioactivation: The Toxicological Core
Myosmine itself exhibits relatively low biological activity at key receptors[9][12]. Its primary toxicological significance stems from its role as a pro-genotoxic agent that can be metabolically activated into highly reactive, DNA-damaging species. This activation occurs primarily through two pathways: N-nitrosation and peroxidation .
In Vivo Metabolism
Studies in Wistar rats have elucidated the primary metabolic fate of orally administered myosmine[20][21]. The majority of a given dose is metabolized and excreted in the urine within 48 hours[20].
-
Major Metabolites (>70% of dose):
-
Minor Metabolites:
Caption: In Vivo Metabolic Profile of Myosmine in Rats.
Bioactivation and Genotoxicity
The genotoxic potential of myosmine is realized upon its conversion to reactive intermediates[6][14][17]. This process is particularly concerning because it can occur endogenously following dietary intake.
-
N-Nitrosation: In an acidic environment, such as the stomach, myosmine readily reacts with nitrite (from dietary sources or endogenous production)[4][16]. This reaction is highly efficient at pH 2-4 and yields two critical products[4][23]:
-
N'-nitrosonornicotine (NNN): A potent esophageal carcinogen in rats[4]. Its formation from dietary myosmine provides a plausible link to esophageal cancers in non-smokers[4][6].
-
4-hydroxy-1-(3-pyridyl)-1-butanone (HPB): Formed via the unstable intermediate 4-(3-pyridyl)-4-oxobutanediazohydroxide[24]. This intermediate is a powerful electrophile that pyridyloxobutylates DNA and proteins, forming adducts[24][25]. These HPB-releasing adducts are well-established biomarkers for exposure to tobacco-specific nitrosamines, but their formation from myosmine complicates their interpretation as solely tobacco-related[24].
-
-
Peroxidation: Myosmine can also be activated through peroxidation, reacting with species like hydrogen peroxide (H₂O₂) in the presence of peroxidases or other catalysts[5][21]. This pathway also generates HPB and other reactive species, contributing to its genotoxic profile and explaining the in vivo formation of several metabolites without requiring nitrosation[5][21]. Studies have shown myosmine induces DNA damage in human esophageal cells, lymphocytes, and nasal mucosa cells, and can induce apoptosis in cancer cell lines[2][16][26].
Caption: Toxicological Activation Pathways of Myosmine.
Pharmacology and Other Biological Activities
While its toxicology is paramount, myosmine does exhibit some direct biological activities, although they are generally weak compared to its structural analog, nicotine.
-
Nicotinic Receptor Binding: Myosmine binds weakly to neuronal nicotinic acetylcholine receptors (nAChRs), with a Ki of 3.3 µM (3300 nM) for the α4β2 subtype, significantly lower than nicotine[9][12].
-
Aromatase Inhibition: It has been shown to inhibit aromatase (EC 1.14.14.14), the enzyme responsible for converting testosterone to estradiol, with a potency sevenfold greater than that of nicotine[1][7][27].
-
Antiproliferative Effects: Myosmine demonstrates dose- and time-dependent cytotoxic and antiproliferative effects against erythroleukemia and hepatocellular carcinoma cell lines, inducing apoptosis[2]. This effect may be linked to its ability to induce DNA damage and inhibit DNA repair mechanisms[2].
Analytical Methodologies
Accurate quantification of myosmine in complex biological and food matrices is essential for exposure assessment and toxicological studies. The primary methods employed are based on chromatography coupled with mass spectrometry.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used method for the analysis of myosmine, nicotine, and cotinine in matrices like plasma, saliva, and toenails[14][17].
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity for quantifying myosmine and other alkaloids in various samples, including e-cigarette liquids and aerosols[26].
Protocol Outline: Myosmine Quantification in Food by GC-MS
This is a generalized workflow based on established methods[3][16].
-
Sample Homogenization: Homogenize the food sample (e.g., ground nuts, flour).
-
Internal Standard Spiking: Add a known amount of a deuterated internal standard (e.g., d4-Myosmine) to the sample for accurate quantification.
-
Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the alkaloids from the matrix. A common approach involves basifying the sample and extracting with an organic solvent like dichloromethane or ethyl acetate.
-
Concentration: Evaporate the solvent to concentrate the extract.
-
GC-MS Analysis: Inject the reconstituted sample into the GC-MS system. Use a suitable capillary column (e.g., DB-5ms) for separation.
-
Quantification: Monitor characteristic ions for myosmine and the internal standard in Selected Ion Monitoring (SIM) mode for quantification.
Conclusion and Future Directions
Myosmine is a ubiquitous pyridine alkaloid whose significance has been underestimated for many years. Its presence in the daily diet of the global population, combined with its facile conversion into the potent carcinogen NNN and DNA-reactive intermediates under physiological conditions, positions it as a notable and tobacco-independent risk factor for human cancers, particularly of the upper digestive tract[4][6].
Future research should focus on:
-
Epidemiological Correlation: Strengthening the link between dietary myosmine intake and the incidence of esophageal adenocarcinoma in non-tobacco users.
-
Biomarker Refinement: Further validating 3'-hydroxymyosmine as a specific urinary biomarker of myosmine exposure to better differentiate dietary from tobacco-related sources.
-
Mechanistic Studies: Elucidating the complete spectrum of DNA adducts formed from myosmine activation beyond the well-known HPB-releasing adducts.
A deeper understanding of myosmine's environmental distribution and toxicological pathways is critical for accurate risk assessment and the development of public health strategies aimed at mitigating exposure to dietary carcinogens.
References
- Myosmine - Grokipedia. (n.d.). Grokipedia.
- Synthesis method of myosmine. (2022).
- Myosmine | C9H10N2 | CID 442649. (n.d.). PubChem - NIH.
- Myosmine (CAS Number: 532-12-7). (n.d.). Cayman Chemical.
- Analysis of myosmine, cotinine and nicotine in human toenail, plasma and saliva. (2009). PubMed.
- MYOSMINE | 532-12-7. (2026). ChemicalBook.
- Synthesis of Myosmine. (n.d.). Journal of Organic Chemistry.
- MYOSMINE = 98 532-12-7. (n.d.). Sigma-Aldrich.
- Efficient Method of (S)-Nicotine Synthesis. (2024). Molecules.
- Nitrosation of dietary myosmine as risk factor of human cancer. (2002). Food and Chemical Toxicology.
- MYOSMINE | 532-12-7. (n.d.).
- Myosmine | CAS:532-12-7. (n.d.). BioCrick.
- Peroxidation of myosmine as additional activation pathway. (2004).
- Pyrolytic Degradation of Nornicotine and Myosmine. (n.d.). CORESTA.
- Metabolism of myosmine in Wistar rats. (2005). Drug Metabolism and Disposition.
- Safety Data Sheet - Myosmine. (2025). Cayman Chemical.
- SAFETY DATA SHEET - Myosmine. (2025). Fisher Scientific.
- Myosmine. (n.d.). Wikipedia.
- Myosmine – Knowledge and References. (n.d.). Taylor & Francis.
- Reaction of the Tobacco Alkaloid Myosmine with Hydrogen Peroxide. (2006).
- Investigation of the Reaction of Myosmine with Sodium Nitrite in vitro and in Rats. (2007). Chemical Research in Toxicology.
- Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products. (n.d.). Toxics.
- Analysis of myosmine, cotinine and nicotine in human toenail, plasma and saliva. (2025).
- N-Nitrosation of myosmine yields HPB (4-hydroxy-1-(3-pyridyl)-1-butanone) and NNN (N-nitrosonornicotine). (2000). Journal of Agricultural and Food Chemistry.
- Nitrosation of dietary myosmine as risk factor of human cancer. (2025).
- Process for the preparation of myosmine. (1945).
- MYOSMINE 532-12-7 wiki. (n.d.). Guidechem.
- Antiproliferative and apoptogenic effects of myosmine on erythroleukemia and hepatocellular carcinoma cells. (2019). Taylor & Francis Online.
- Myosmine | CAS#:532-12-7. (2025). Chemsrc.
- Degradation of myosmine by a novel bacterial strain Sphingopyxis sp.
- New Sources of Dietary Myosmine Uptake from Cereals, Fruits, Vegetables, and Milk. (2025). Journal of Agricultural and Food Chemistry.
- Efficiency of myosmine nitrosation. (n.d.).
- Synthesis of potential DNA adducts formed after activation of the tobacco alkaloid myosmine. (2008). Beilstein Journal of Organic Chemistry.
- Myosmine: CAS # 532-12-7 Compound Inform
- HPLC UV chromatograms of 3-pyridylmethanol-and 3-hydroxymyosmine standard. (n.d.).
- Myosmine | CAS 532-12-7. (n.d.). Santa Cruz Biotechnology.
- New Sources of Dietary Myosmine Uptake from Cereals, Fruits, Vegetables, and Milk. (2002). Journal of Agricultural and Food Chemistry.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Nitrosation of dietary myosmine as risk factor of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Myosmine | C9H10N2 | CID 442649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. MYOSMINE | 532-12-7 [chemicalbook.com]
- 9. caymanchem.com [caymanchem.com]
- 10. 麦斯明 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. chemwhat.com [chemwhat.com]
- 12. Myosmine | CAS#:532-12-7 | Chemsrc [chemsrc.com]
- 13. fishersci.com [fishersci.com]
- 14. Analysis of myosmine, cotinine and nicotine in human toenail, plasma and saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Efficient Method of (S)-Nicotine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. US2381328A - Process for the preparation of myosmine - Google Patents [patents.google.com]
- 20. Metabolism of myosmine in Wistar rats [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Investigation of the Reaction of Myosmine with Sodium Nitrite in vitro and in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 25. aacrjournals.org [aacrjournals.org]
- 26. biocrick.com [biocrick.com]
- 27. Myosmine - Wikipedia [en.wikipedia.org]
Metabolic Pathways of Minor Tobacco Alkaloids and Myosmine: A Technical Guide
Executive Summary
While nicotine dominates the pharmacological landscape of tobacco research, minor alkaloids—specifically myosmine , nornicotine , anatabine , and anabasine —play critical roles in toxicology and biomarker validation. Myosmine is unique; it is not only a pyrolysis product of nicotine but also occurs naturally in nuts and cereals, making its metabolic fate a matter of both tobacco control and general food safety.
This guide dissects the metabolic pathways of these alkaloids, with a primary focus on the dual-activation pathways of myosmine (enzymatic oxidation vs. nitrosation) and the formation of the carcinogen biomarker HPB (4-hydroxy-1-(3-pyridyl)-1-butanone). We provide validated analytical workflows for their quantification in biological matrices.
The Alkaloid Landscape: Structural Causality
Understanding the metabolism requires analyzing the chemical structure. The metabolic fate of these molecules is dictated by the stability of the pyrrolidine (or piperidine) ring and the availability of the pyridine nitrogen.
| Alkaloid | Structure Note | Primary Origin | Metabolic Significance |
| Nicotine | Pyrrolidine ring with N-methyl group. | Tobacco (Major) | Precursor to nornicotine and cotinine. |
| Nornicotine | Pyrrolidine ring, secondary amine (no methyl). | Tobacco (Minor), Nicotine Metabolite | Direct precursor to NNN (carcinogen) via nitrosation.[1][2] |
| Myosmine | 1,2-dehydronornicotine (imine double bond). | Pyrolysis, Diet, Tobacco | Unstable imine; metabolizes to HPB and 3'-hydroxymyosmine. |
| Anabasine | Piperidine ring (6-membered). | Tobacco (Minor) | Biomarker for tobacco use (absent in NRT). |
| Anatabine | Piperidine ring with double bond. | Tobacco (Minor) | Biomarker for tobacco use.[3][4][5][6] |
Deep Dive: Mammalian Metabolism of Myosmine[7]
Myosmine metabolism is distinct from nicotine due to the C=N double bond in the pyrroline ring. This imine structure makes myosmine highly reactive and susceptible to hydrolysis and ring-opening.
The Dual-Activation Pathway
Research indicates two distinct mechanisms for myosmine activation:
-
Enzymatic Oxidation (CYP450/Peroxidation): Similar to nicotine, but leading to ring-opened carboxylic acids.
-
Nitrosation: Reaction with dietary or salivary nitrites to form TSNAs (Tobacco-Specific Nitrosamines).[7]
Key Metabolites[1][2][8][9][10]
-
3'-Hydroxymyosmine: A specific urinary biomarker resulting from direct hydroxylation.
-
HPB (4-hydroxy-1-(3-pyridyl)-1-butanone): A critical DNA-adduct releasing biomarker.[3][4][7] HPB is formed via the hydrolysis of DNA adducts caused by NNN, but myosmine can generate HPB directly or via peroxidation, bypassing NNN.
-
3-Pyridylacetic Acid (3-PAA): The major urinary metabolite in rats (approx. 20-26% of dose), resulting from extensive ring degradation.
Pathway Visualization
The following diagram illustrates the metabolic divergence of myosmine compared to the standard nicotine-nornicotine pathway.
Figure 1: Metabolic fate of Myosmine showing the divergence between biomarker formation (3'-Hydroxymyosmine) and toxicological activation (HPB/NNN).[4][8][11]
Metabolic Fate of Nornicotine, Anabasine, and Anatabine[12]
While myosmine is unique for its dietary overlap, the other minor alkaloids are critical for distinguishing tobacco consumption from nicotine replacement therapy (NRT).
Nornicotine: The Carcinogenic Gateway
Nornicotine is a secondary amine, making it significantly more susceptible to N-nitrosation than nicotine (a tertiary amine).
-
Mechanism: In the presence of salivary nitrite, nornicotine converts rapidly to N'-nitrosonornicotine (NNN) , a Group 1 carcinogen.
-
In vivo: Nornicotine has a longer half-life than nicotine, leading to accumulation in plasma of smokers.
Anabasine and Anatabine: The "Tobacco Fingerprints"
These alkaloids undergo metabolism similar to nicotine but are generally less extensively metabolized.
-
Anabasine Metabolism: Primarily oxidized to N-methyl-6-oxoanabasine (analogous to cotinine) and anabasine-1-N-oxide .
-
Utility: Because pharmaceutical nicotine (gum, patches) is purified, the presence of anabasine or anatabine in urine is the gold standard for detecting "cheating" in smoking cessation studies.
Summary of Pharmacokinetic Parameters (Rat/Human Models)
| Parameter | Nicotine | Myosmine | Nornicotine | Anabasine |
| Half-life (t1/2) | ~2 hours | ~1 hour (Rapid elimination) | ~3-4 hours | ~16 hours |
| Major Urinary Metabolite | Cotinine | 3-Pyridylacetic Acid | Norcotinine / Unchanged | Unchanged / N-oxides |
| Carcinogenic Potential | Indirect (via NNK) | Indirect (via NNN/HPB) | High (Direct NNN precursor) | Low |
Analytical Protocol: LC-MS/MS Quantification
To accurately study these pathways, we employ a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The following protocol is designed for plasma/urine matrices.
Protocol Design & Causality
-
Internal Standards (IS): We use deuterated standards (e.g., Nornicotine-d4, Anabasine-d4) to correct for matrix effects, which are severe in urine analysis.
-
Solid Phase Extraction (SPE): A cation-exchange mechanism is selected because alkaloids are positively charged at acidic pH, allowing aggressive washing of neutral interferences.
Step-by-Step Workflow
Reagents:
-
Ammonium Acetate (10mM, pH 9.0)
-
Methanol (LC-MS Grade)
-
SPE Cartridges: Mixed-mode Cation Exchange (e.g., Oasis MCX or Phenomenex Strata-X-C)
Procedure:
-
Sample Pre-treatment: Aliquot 200 µL plasma/urine. Add 20 µL Internal Standard mix. Dilute with 200 µL 1% Formic Acid (to ionize alkaloids).
-
SPE Conditioning:
-
1 mL Methanol
-
1 mL Water[12]
-
-
Loading: Load pre-treated sample.
-
Wash 1 (Acidic/Neutral): 1 mL 0.1% Formic Acid in Water (Removes proteins/salts).
-
Wash 2 (Organic): 1 mL Methanol (Removes neutral lipids). Critical Step: Alkaloids remain bound by ionic interaction.
-
Elution: 2 x 500 µL 5% Ammonium Hydroxide in Methanol. (High pH neutralizes the alkaloid, breaking the ionic bond).
-
Reconstitution: Evaporate to dryness; reconstitute in Mobile Phase A.
Analytical Workflow Diagram
Figure 2: Validated SPE-LC-MS/MS workflow for minor alkaloid extraction ensuring removal of matrix interferences.
References
-
Hecht, S. S., et al. (2000). N-Nitrosation of myosmine yields HPB (4-hydroxy-1-(3-pyridyl)-1-butanone) and NNN (N-nitrosonornicotine).[1][2][3][4][8][7][9][11][13] Carcinogenesis.
-
Zwickenpflug, W., et al. (2005). Metabolism of myosmine in Wistar rats. Drug Metabolism and Disposition.
-
Jacob, P. 3rd, et al. (2011). Minor tobacco alkaloids as biomarkers for tobacco use: comparison of users of cigarettes, smokeless tobacco, cigars, and pipes.[14] American Journal of Public Health.
-
Wilms, L. C., et al. (2005). Reaction of the tobacco alkaloid myosmine with hydrogen peroxide.[8] Chemical Research in Toxicology.
-
Tyroller, S., et al. (2007).[13] Tissue distribution and excretion of myosmine after i.v.[11][13][15] administration to Long-Evans rats using quantitative whole-body autoradiography.[11][13][15] Archives of Toxicology.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Reaction of the tobacco alkaloid myosmine with hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Nitrosation of myosmine yields HPB (4-hydroxy-1-(3-pyridyl)-1-butanone) and NNN (N-nitrosonornicotine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of the Reaction of Myosmine with Sodium Nitrite in vitro and in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers’ urine by high throughput liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Metabolism of myosmine in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of 11 kratom alkaloids including mitragynine and its main metabolites in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Simultaneous Determination of Five Alkaloids by HPLC-MS/MS Combined With Micro-SPE in Rat Plasma and Its Application to Pharmacokinetics After Oral Administration of Lotus Leaf Extract [frontiersin.org]
- 13. Tissue distribution and excretion of myosmine after i.v. administration to Long-Evans rats using quantitative whole-body autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Minor tobacco alkaloids as biomarkers for tobacco use: comparison of users of cigarettes, smokeless tobacco, cigars, and pipes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine role in DNA damage mechanisms
Topic: 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine (Myosmine) in DNA Damage Mechanisms: A Technical Guide
Content Type: Technical Whitepaper Audience: Researchers, Toxicologists, and Drug Safety Scientists
Executive Summary
3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine, commonly known as Myosmine , is a minor tobacco alkaloid and a dietary constituent found in nuts, cereals, and milk. Historically overshadowed by nicotine and nornicotine, Myosmine has emerged as a critical "silent" precursor in carcinogenesis, particularly in esophageal adenocarcinoma.
Unlike nicotine, Myosmine does not require enzymatic metabolic activation (e.g., via CYP450s) to exert genotoxicity in all contexts. Instead, it undergoes chemical activation via nitrosation or peroxidation, driven by physiological conditions such as gastric acidity or chronic inflammation (e.g., GERD).[1] This guide details the dual-activation pathways of Myosmine, the specific DNA adducts formed, and the validated protocols for their detection.
Chemical Identity & Stability Profile
-
IUPAC Name: 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine
-
CAS Number: 532-12-7[2]
-
Molecular Formula: C9H10N2[2]
-
Structural Feature: Contains a pyridine ring linked to a pyrroline ring.[3][4] The imine bond (
) in the pyrroline ring is susceptible to hydrolysis and nucleophilic attack.
Key Physicochemical Characteristic: In aqueous acidic media (pH < 5), the pyrroline ring opens to form an acyclic ketone-amine equilibrium mixture. This ring-opening is the rate-limiting step for its subsequent nitrosation, making gastric pH a critical determinant of its toxicity.
Mechanistic Pathways of DNA Damage
Myosmine induces DNA damage through two distinct, context-dependent pathways. Both pathways converge on the formation of pyridyloxobutyl (POB) DNA adducts, which are bulky lesions that distort the DNA helix and block replication.
Pathway A: Acid-Catalyzed Nitrosation (The "Gastric" Route)
Under acidic conditions (pH 2–4) and in the presence of nitrite (
-
Ring Opening: Protonation of the imine nitrogen facilitates hydrolytic ring opening to 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB) precursors.
-
Nitrosation: Reaction with nitrite yields NNN and diazohydroxides.
-
Alkylation: These intermediates generate the pyridyloxobutyl cation, a strong electrophile that attacks DNA bases.
Pathway B: Peroxidative Activation (The "Inflammation" Route)
In tissues with chronic inflammation (e.g., Barrett’s esophagus), Myosmine is activated by Reactive Oxygen Species (ROS) such as hydrogen peroxide (
Mechanism Visualization
Caption: Dual activation pathways of Myosmine leading to DNA alkylation. Note the convergence on the POB cation.
The Critical Lesion: O6-pobdG
The primary DNA adduct resulting from Myosmine activation is O6-[4-(3-pyridyl)-4-oxobut-1-yl]-2'-deoxyguanosine (O6-pobdG) .
-
Significance: This adduct alkylates the
position of Guanine. -
Mutagenicity: It is highly mutagenic because
-alkylguanine can pair with Thymine during DNA replication (instead of Cytosine), leading to G:C A:T transition mutations . -
Repair: In healthy cells, this adduct is repaired by
-methylguanine-DNA methyltransferase (MGMT). However, chronic exposure can deplete MGMT, fixing the mutation.
Experimental Validation Protocols
To study Myosmine-induced damage, researchers must replicate the specific physiological conditions of activation. Standard neutral-pH assays often yield false negatives.
Protocol 1: Simulated Gastric Nitrosation Assay
Purpose: To quantify the conversion of Myosmine to NNN and DNA-reactive species under physiological gastric conditions.
Reagents:
-
Myosmine (purity >98%)
-
Simulated Gastric Fluid (SGF): pH 2.0 (HCl), containing 50 µM NaNO2.
-
Internal Standard: [D4]-NNN.
Workflow:
-
Incubation: Dissolve Myosmine (1 mM) in SGF. Incubate at 37°C for 1–4 hours (mimicking gastric residence time).
-
Quenching: Stop reaction with ammonium sulfamate (removes excess nitrite).
-
Extraction: Adjust pH to 7.0 with NaOH. Extract with ethyl acetate.
-
Analysis: Analyze organic phase via GC-MS or LC-MS/MS for NNN quantification.
-
Target Ion (NNN): m/z 178 (M+H)+.
-
Protocol 2: High-Sensitivity Comet Assay (Alkaline)
Purpose: To detect single-strand breaks (SSBs) and alkali-labile sites in mammalian cells.
Critical Modification: Unlike standard protocols, this must be performed in cells capable of bioactivation or co-incubated with activation systems.
-
Cell System: OE33 (Barrett's esophagus) or Human Lymphocytes.
-
Treatment:
-
Condition A (Control): PBS pH 7.4.
-
Condition B (Nitrosative): Myosmine (10-50 mM) + Acidified media (pH 4.0) for 1 hour. Note: Short exposure prevents cytotoxicity from acidity alone.
-
-
Lysis & Electrophoresis:
-
Lyse cells in high-salt buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C.
-
Unwind DNA in alkaline buffer (pH > 13) for 20 mins.
-
Electrophorese at 25V, 300mA for 20 mins.
-
-
Scoring: Stain with SYBR Gold. Measure Olive Tail Moment (OTM) .
-
Expectation: Significant increase in OTM in Condition B compared to A.
-
Protocol 3: DNA Adductomics via LC-MS/MS
Purpose: Definitive identification of HPB-releasing adducts.
Workflow Visualization:
Caption: Workflow for detecting HPB-releasing DNA adducts via acid hydrolysis and Mass Spectrometry.
Step-by-Step:
-
Hydrolysis: Incubate isolated DNA (100 µg) in 0.1 M HCl or NaOH to release the POB moiety as HPB.
-
Enrichment: Load hydrolysate onto a pre-conditioned C18 solid-phase extraction (SPE) column. Wash with water; elute with methanol.[5]
-
Quantification: Analyze eluate by LC-MS/MS (Triple Quadrupole).
-
Transition: Monitor m/z 166
148 (loss of water) or m/z 166 106 (pyridyl fragment). -
Validation: Compare retention time against synthetic HPB standard.
-
Data Summary: Genotoxicity Profile
| Assay Type | Test System | Result | Notes |
| Ames Test | S. typhimurium (TA98, TA100) | Negative | Bacteria lack the specific activation conditions (acidic pH/oxidative burst) required for Myosmine. |
| Comet Assay | Human Lymphocytes / OE33 Cells | Positive | Significant DNA damage observed at pH < 6 or with H2O2 co-incubation. |
| HPRT Assay | Human Lymphocytes | Positive | Increased mutant frequency observed; indicates permanent genetic mutations. |
| Adduct Analysis | Rat Esophagus / Liver | Positive | Detection of HPB-releasing adducts after oral administration + nitrite. |
References
-
Zwickenpflug, W., et al. (1998). "Occurrence of the tobacco alkaloid myosmine in nuts and nut products." Journal of Agricultural and Food Chemistry. Link
-
Wilp, J., et al. (2002).[1] "N-Nitrosation of myosmine yields HPB and NNN."[6][7][8][9] Journal of Agricultural and Food Chemistry. Link
-
Kleinsasser, N. H., et al. (2003).[10] "Genotoxic effects of myosmine in human lymphocytes and upper aerodigestive tract epithelial cells." Toxicology. Link
-
Sommer, Y., et al. (2006). "Genotoxic effects of myosmine in a human esophageal adenocarcinoma cell line." Toxicology. Link
-
Hecht, S. S. (1998).[7] "Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines." Chemical Research in Toxicology. Link
-
Vogel, S., et al. (2015). "Evaluation of the mutagenic effects of myosmine using the HPRT gene mutation assay." Toxicology Letters. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Myosmine - Wikipedia [en.wikipedia.org]
- 3. Showing Compound Nicotine (FDB003968) - FooDB [foodb.ca]
- 4. Nicotyrine | C10H10N2 | CID 10249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Simultaneous Detection of Multiple DNA Adducts in Human Lung Samples by Isotope-Dilution UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Nitrosation of myosmine yields HPB (4-hydroxy-1-(3-pyridyl)-1-butanone) and NNN (N-nitrosonornicotine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Investigation of the Reaction of Myosmine with Sodium Nitrite in vitro and in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Genotoxic effects of myosmine in human lymphocytes and upper aerodigestive tract epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Dietary Occurrence and Toxicological Implications of 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine (Myosmine)
Topic: Occurrence of 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine in Dietary Nuts and Cereals Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine, commonly known as Myosmine , is a minor tobacco alkaloid historically associated exclusively with Nicotiana species. However, advanced analytical surveys have confirmed its pervasive presence in dietary staples, specifically nuts and cereals , at nanogram-per-gram (ng/g) levels.[1]
For researchers and drug developers, myosmine presents a dual challenge:
-
Toxicological Liability: Myosmine undergoes nitrosation under physiological conditions (gastric pH) to form N'-nitrosonornicotine (NNN) , a potent esophageal carcinogen, and 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB) .[2][3]
-
Bioanalytical Interference: Its presence in the diet can confound background checks in nicotine metabolite studies and tobacco-free verification assays.
This guide provides a definitive technical reference on the occurrence, quantification, and metabolic fate of dietary myosmine.
Chemical Profile & Toxicological Mechanism
Compound: 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine Common Name: Myosmine CAS Registry Number: 532-12-7 Molecular Formula: C9H10N2
Unlike nicotine, myosmine possesses a reactive imine double bond in the pyrrolidine ring, making it susceptible to acid-catalyzed hydrolysis and nitrosation.
The Nitrosation Pathway
The critical concern regarding dietary myosmine is its conversion into carcinogenic nitrosamines in the human stomach.[4] Research indicates that myosmine reacts with dietary nitrites (NO₂⁻) in an acidic environment (pH 2–4) to yield NNN.
Figure 1: Mechanism of acid-catalyzed nitrosation of myosmine yielding carcinogenic NNN and DNA-reactive HPB.
Occurrence in Dietary Matrices[3][4][6][7][8][9]
Contrary to early assumptions, myosmine is not tobacco-specific. It is endogenous to various nuts and cereals. Thermal processing (e.g., popping corn) appears to elevate extractable levels, likely due to the release from bound forms or Maillard-type formation pathways.
Quantitative Occurrence Data
The following data summarizes findings from capillary gas chromatography-mass spectrometry (GC-MS) analyses of staple foods.
| Food Matrix | Condition | Mean Concentration (ng/g) | Range (ng/g) | Significance |
| Nuts | ||||
| Peanuts | Roasted/Processed | 0.2 – 2.0 | < LOQ – 2.0 | Moderate source; variable by brand. |
| Hazelnuts | Raw/Roasted | 0.2 – 2.0 | < LOQ – 2.0 | Consistent background presence. |
| Walnuts | Raw | ~1.5 | 0.5 – 2.5 | High variability in lipid-rich matrices. |
| Cereals | ||||
| Maize (Corn) | Raw (Polenta) | 1.3 ± 0.4 | 0.48 – 1.60 | Baseline level in raw grain.[5] |
| Popcorn | Popped | 4.8 ± 0.4 | 4.44 – 5.66 | High. Thermal processing increases levels ~4x. |
| Rice | Husked, Raw | 0.6 ± 0.4 | 0.19 – 1.15 | Low but widespread staple. |
| Wheat Flour | Type 405 | 0.4 ± 0.05 | 0.37 – 0.51 | Consistent low-level exposure.[5] |
| Millet | Raw | 0.4 ± 0.01 | 0.41 – 0.43 | Minor source.[5] |
| Other | ||||
| Cream | 30% Fat | 6.1 ± 1.2 | 5.93 – 6.26 | Highest detected concentration. |
| Potato | Cooked | 3.4 ± 0.7 | 2.41 – 4.47 | Significant due to high consumption volume. |
Data synthesized from Tyroller et al. (2002) and Zwickenpflug et al. (1998).
Key Insights for Researchers
-
Thermal Generation: The increase from raw maize (1.3 ng/g) to popcorn (4.8 ng/g) suggests that high-temperature processing generates myosmine, potentially via pyrolytic degradation of trigonelline or similar precursors.
-
Lipid Association: High levels in cream (6.1 ng/g) and nuts suggest myosmine may partition into lipid phases or bind to hydrophobic proteins, complicating extraction.
-
Dietary Load: While individual concentrations are low (ppb range), the cumulative ingestion from staples (bread, rice, potatoes, dairy) constitutes a chronic background exposure distinct from tobacco smoke.
Analytical Methodology: Determination in Food
Accurate quantification requires overcoming complex food matrices (lipids, starch) and the volatility of the pyridine base. The following protocol utilizes Stable Isotope Dilution Assay (SIDA) with GC-MS, ensuring high specificity and recovery.
Protocol Overview
Target Analyte: Myosmine (m/z 118, 146) Internal Standard: [D4]-Myosmine (m/z 122, 150) Detection Limit (LOD): ~15 pg
Step-by-Step Workflow
Figure 2: Validated workflow for the extraction and quantification of myosmine from complex food matrices.
Detailed Procedure
-
Homogenization: Pulverize sample (nuts/cereals) to a fine powder. Weigh 10–50 g.
-
Internal Standard: Add [D4]-myosmine (approx. 100 ng) to the matrix before extraction to correct for recovery losses.
-
Acid Extraction: Extract with 0.1 N H₂SO₄. Myosmine is protonated and remains in the aqueous phase, while neutral lipids are removed with dichloromethane or hexane washes.
-
Basification: Adjust aqueous phase to pH > 10 using NaOH. This deprotonates myosmine, rendering it lipophilic.
-
Organic Extraction: Extract the basic solution with chloroform or dichloromethane (3x).
-
Drying: Dry organic layer over anhydrous Na₂SO₄ and concentrate under a nitrogen stream.
-
GC-MS Parameters:
-
Column: DB-5 or equivalent (30m x 0.25mm).
-
Carrier Gas: Helium.[6]
-
Mode: Selected Ion Monitoring (SIM).
-
Ions: Monitor m/z 118 (M-28, loss of ethene) and 146 (M+, molecular ion) for analyte; 122 and 150 for internal standard.
-
Implications for Drug Development & Safety
Confounding "Tobacco-Free" Status
In clinical trials involving smoking cessation drugs or nicotine metabolism, myosmine metabolites (HPB) are often used as biomarkers.
-
Risk: A participant consuming high amounts of nuts, popcorn, or dairy may test positive for "tobacco-specific" nitrosamine adducts (HPB-releasing DNA adducts) solely from diet.
-
Mitigation: Dietary restrictions (avoiding nuts/popcorn) may be necessary 24-48 hours prior to biomarker sampling.
Endogenous Carcinogenesis
The in vivo formation of NNN from dietary myosmine challenges the assumption that NNN exposure is exclusively tobacco-related.[3]
-
Relevance: For oral drug delivery systems containing pyridine-based excipients or actives, potential nitrosation risks should be screened during pre-clinical toxicology (AMES test with nitrosation protocol).
References
-
Tyroller, S., Zwickenpflug, W., & Richter, E. (2002).[1][4] New Sources of Dietary Myosmine Uptake from Cereals, Fruits, Vegetables, and Milk.[1][4][5] Journal of Agricultural and Food Chemistry, 50(17), 4909–4915.[1][5] [Link]
-
Zwickenpflug, W., Meger, M., & Richter, E. (1998). Occurrence of the Tobacco Alkaloid Myosmine in Nuts and Nut Products of Arachis hypogaea and Corylus avellana.[6] Journal of Agricultural and Food Chemistry, 46(7), 2703–2706.[6] [Link]
-
Wilp, J., Zwickenpflug, W., & Richter, E. (2002). Nitrosation of dietary myosmine as risk factor of human cancer.[2][4] Food and Chemical Toxicology, 40(8), 1223–1228.[3] [Link]
-
Hecht, S. S., et al. (1981). Metabolism of the tobacco-specific nitrosamine N'-nitrosonornicotine in the F344 rat. Carcinogenesis, 2(6), 553–561. [Link]
Sources
- 1. New sources of dietary myosmine uptake from cereals, fruits, vegetables, and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitrosation of dietary myosmine as risk factor of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of the Reaction of Myosmine with Sodium Nitrite in vitro and in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. datapdf.com [datapdf.com]
Thermodynamic Stability of the Pyrroline Ring in Myosmine: A Mechanistic Guide
This technical guide details the thermodynamic stability of the pyrroline ring in myosmine, focusing on its pH-dependent ring-chain tautomerism and the implications for toxicology and drug development.
Executive Summary
Myosmine (3-(1-pyrroline-2-yl)pyridine) is a minor tobacco alkaloid and a dietary constituent found in nuts and cereals. Unlike nicotine, which possesses a saturated pyrrolidine ring, myosmine contains a
At physiological pH (7.4), the ring is thermodynamically favored (>99%). However, under gastric conditions (pH < 3), the ring undergoes reversible hydrolysis to form an acyclic amino ketone. This ring-chain tautomerism is the critical determinant of myosmine’s toxicity, as the open-chain form exposes a primary amine group susceptible to
This guide analyzes the thermodynamics of this equilibrium, provides protocols for its measurement, and outlines the stability implications for pharmaceutical formulation.
Molecular Architecture & Instability
The core structural feature of myosmine is the cyclic imine (Schiff base) functionality within the five-membered ring.
-
Nicotine: Contains a tertiary amine in a saturated pyrrolidine ring. Chemically robust against hydrolysis.
-
Myosmine: Contains a C=N double bond.[1] This bond is polarized, making the C-2 carbon electrophilic and susceptible to nucleophilic attack by water.
The Hydrolysis Mechanism
The instability is not intrinsic to the molecule in isolation but is driven by acid-catalyzed hydrolysis . The thermodynamic equilibrium exists between the closed-ring form (myosmine) and the open-chain form [4-hydroxy-1-(3-pyridyl)-1-butanone, often stabilized as the ammonium ketone].
Mechanism Steps:
-
Protonation: The imine nitrogen is protonated (
), increasing the electrophilicity of the adjacent carbon. -
Nucleophilic Attack: Water attacks the C-2 position, forming a carbinolamine intermediate.
-
Ring Opening: The C-N bond cleaves, resulting in an acyclic amino ketone.
Visualization: Hydrolysis Pathway
The following diagram illustrates the pH-dependent pathway from the stable ring form to the reactive open chain.
Figure 1: Acid-catalyzed ring-chain tautomerism of myosmine facilitating carcinogenic conversion.
Thermodynamics of Ring-Chain Tautomerism
The stability of the pyrroline ring is governed by the equilibrium constant (
Quantitative Equilibrium Data
Research utilizing NMR spectroscopy in
| pH Condition | Predominant Species | Approx.[1][2][3][4] % Open Chain | Stability Status |
| Neutral (pH 7.0 - 7.4) | Cyclic Imine | < 1% | Thermodynamically Stable |
| Weakly Acidic (pH 4.0 - 6.0) | Equilibrium Mixture | 5 - 15% | Metastable / Tautomerizing |
| Strongly Acidic (pH 1.0 - 3.0) | Amino Ketone | > 20% (Rapid Exchange) | Unstable (Hydrolyzed) |
Key Insight: At physiological pH, the entropic penalty of ring closing is overcome by the enthalpy of the imine bond formation, favoring the ring. However, protonation stabilizes the leaving group (the amine), shifting the equilibrium toward the open chain.
Implications for Drug Development
-
Formulation pH: Liquid formulations containing myosmine-like pharmacophores must be buffered above pH 6.0 to prevent hydrolysis.
-
Salt Selection: Avoid strong acid salts (e.g., dihydrochloride) in aqueous solution unless immediate lyophilization is planned, as the local acidic microenvironment will induce ring opening.
-
Toxicology: The open chain form exposes a primary amine. In the presence of nitrosating agents (e.g., sodium nitrite in the stomach), this reacts irreversibly to form N-nitrosonornicotine (NNN) , a Group 1 carcinogen.
Experimental Protocol: Measuring Ring Stability via NMR
To validate the thermodynamic stability of a pyrroline-containing compound, a pH-titration NMR study is the gold standard. UV-Vis is less specific due to overlapping absorbances of the pyridine ring.
Protocol: pH-Dependent NMR Titration
Objective: Determine the
Reagents:
-
Deuterium Oxide (
, 99.9%) -
Deuterated Hydrochloric Acid (
) and Sodium Deuteroxide ( ) for pH adjustment. -
Internal Standard: TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt).
Workflow:
-
Sample Preparation:
-
Dissolve 10 mg of Myosmine in 600 µL of
. -
Add 0.05% w/v TSP as a chemical shift reference (0.00 ppm).
-
-
Baseline Measurement (Neutral):
-
Measure the pH* (pH meter reading in
). Adjust to ~7.0. -
Acquire
NMR (min 400 MHz, 64 scans). -
Target Signal: Look for the C-5' methylene protons of the ring (
ppm).[4]
-
-
Acid Titration:
-
Sequentially lower the pH* to 5.0, 3.0, and 1.5 using dilute
. -
Allow 15 minutes for equilibrium at each step.
-
Acquire spectra at each point.[1]
-
-
Data Analysis:
-
Monitor the appearance of new methylene triplets upfield (
ppm) corresponding to the open-chain amino ketone. -
Calculation: Integrate the Ring signal (
) and the Chain signal ( ).
-
Visualization: Experimental Workflow
Figure 2: Step-by-step NMR workflow for determining thermodynamic stability constants.
References
-
Brandange, S., & Rodriguez, B. (1983).[1] Ring-chain tautomerism of myosmine.[1][5][6] Acta Chemica Scandinavica B, 37, 643-659.
-
Zwickenpflug, W., & Richter, E. (2000). N-Nitrosation of myosmine yields HPB and NNN.[1][2][4][7] Journal of Agricultural and Food Chemistry, 48(2), 392-394.
-
Wilp, J., Zwickenpflug, W., & Richter, E. (2002).[1] Nitrosation of dietary myosmine as risk factor of human cancer.[1][2] Food and Chemical Toxicology, 40(8), 1223-1228.
-
Hecht, S. S., et al. (2005). Metabolism of myosmine in Wistar rats.[1][8] Drug Metabolism and Disposition, 33(11), 1648-1656.[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of the Reaction of Myosmine with Sodium Nitrite in vitro and in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
- 7. N-Nitrosation of myosmine yields HPB (4-hydroxy-1-(3-pyridyl)-1-butanone) and NNN (N-nitrosonornicotine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism of myosmine in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Difference between nicotine and 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine structure
An In-Depth Technical Guide to the Structural and Chemical Distinctions Between Nicotine and its Iminic Analogue, 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine
Abstract
This technical guide provides a comprehensive analysis of the structural differences between the well-known alkaloid, nicotine, and its structural analogue, 3-(4,5-dihydro-1H-pyrrol-2-yl)pyridine, also known as myosmine. While both molecules share a pyridine ring linked at the 3-position to a five-membered nitrogen-containing ring, the nature of this second ring dictates their fundamental chemical and stereochemical properties. This paper will elucidate these differences, focusing on the core distinction between a saturated tertiary amine (nicotine) and an endocyclic imine (myosmine). We will explore how variations in hybridization, saturation, and functional group reactivity translate into distinct analytical signatures and imply different pharmacological profiles. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of the structure-property relationships of nicotinic compounds and their analogues.
Part 1: A Tale of Two Rings: Core Structural Elucidation
At first glance, nicotine and 3-(4,5-dihydro-1H-pyrrol-2-yl)pyridine appear closely related. Both are bicyclic compounds featuring a pyridine heterocycle. However, the critical divergence lies within the five-membered ring, which fundamentally alters the molecule's identity.
Nicotine: The Saturated Tertiary Amine
Nicotine, systematically named 3-[(2S)-1-methylpyrrolidin-2-yl]pyridine, is composed of a pyridine ring and a fully saturated N-methylpyrrolidine ring.[1] This saturation means all carbon-carbon bonds within the pyrrolidine ring are single bonds, and the nitrogen atom is part of a tertiary amine functional group.[2][3]
Key Structural Features of Nicotine:
-
Pyrrolidine Ring: A five-membered, saturated heterocycle. All ring carbons and the nitrogen are sp³ hybridized, resulting in a non-planar, puckered conformation.
-
Tertiary Amine: The nitrogen atom is bonded to three carbon atoms (two within the ring and one methyl group), making it a tertiary amine.[3] This nitrogen possesses a lone pair of electrons in an sp³ hybrid orbital, which is readily available, rendering the molecule basic and nucleophilic.[3][4]
-
Chirality: The carbon atom at the junction of the two rings (C2 of the pyrrolidine) is a stereocenter. Naturally occurring nicotine is almost exclusively the (S)-enantiomer, which is the more biologically active form.[1]
Caption: Structure of (S)-Nicotine highlighting the chiral center and tertiary amine.
3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine: The Unsaturated Imine
This molecule, also known as myosmine, is a nicotine-related compound.[5] It consists of a pyridine ring connected to a 4,5-dihydropyrrole (or 1-pyrroline) ring. The defining feature is the carbon-nitrogen double bond (C=N) within the five-membered ring, which classifies it as an endocyclic imine.[4][6]
Key Structural Features of 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine:
-
Dihydropyrrole Ring: A five-membered, unsaturated heterocycle containing one double bond.
-
Imine Functional Group: The C=N double bond makes this an imine.[6] The nitrogen and its adjacent carbon (C2) are sp² hybridized, introducing a region of planarity into the ring.
-
Basicity: The lone pair on the sp² hybridized nitrogen is less available for protonation compared to the sp³ nitrogen in an amine, making imines significantly weaker bases.[7]
-
Achirality: The molecule lacks a stereocenter and is therefore achiral. The sp² hybridization at the C2 position precludes the possibility of chirality at that center.
Caption: Structure of the iminic analogue highlighting the C=N double bond.
Part 2: A Comparative Analysis: Structural Differences and Chemical Consequences
The substitution of a saturated tertiary amine with an unsaturated imine introduces profound differences in the molecules' geometry, stability, and reactivity.
| Feature | (S)-Nicotine | 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine |
| Molecular Formula | C₁₀H₁₄N₂[2][8] | C₉H₁₀N₂[5][9] |
| Molar Mass | 162.23 g/mol [1][2] | 146.19 g/mol [5][10] |
| Five-Membered Ring | Pyrrolidine (Saturated) | 4,5-Dihydropyrrole / 1-Pyrroline (Unsaturated) |
| Key Functional Group | Tertiary Amine (C-N)[3] | Imine (C=N)[4][6] |
| Nitrogen Hybridization | sp³ | sp² |
| Geometry of 5-Ring N | Trigonal Pyramidal[3] | Trigonal Planar |
| Chirality | Chiral (S-enantiomer is natural) | Achiral |
| Basicity | Moderately Basic | Weakly Basic[7] |
| Chemical Stability | Stable to hydrolysis | Susceptible to hydrolysis to form an amine and ketone |
Causality Behind Chemical Differences
-
Basicity and Nucleophilicity: The difference in basicity is a direct result of hybridization. The lone pair of electrons on nicotine's sp³-hybridized nitrogen resides in an orbital with more p-character, making it more available to accept a proton.[3] In contrast, the lone pair on the sp²-hybridized nitrogen of the imine has more s-character, holding it closer to the nucleus and making it less available for protonation.[7]
-
Reactivity and Stability: The C=N double bond in the imine is a site of reactivity not present in nicotine. Imines are known to undergo hydrolysis in aqueous environments, breaking the double bond to yield a primary amine and a carbonyl compound. This makes 3-(4,5-dihydro-1H-pyrrol-2-yl)pyridine inherently less stable in protic solvents compared to nicotine. Furthermore, the imine can be readily reduced to a secondary amine, a common transformation in organic synthesis.
-
Stereochemistry: The presence of four different substituents on the C2 carbon of nicotine's pyrrolidine ring makes it a chiral center. The sp² hybridization of the corresponding carbon in the imine, which is only bonded to three groups in a planar arrangement, means it cannot be a chiral center. This distinction is critical in pharmacology, where enantiomers often exhibit vastly different biological activities.
Part 3: Implications for Biological Activity and Analytical Differentiation
The structural disparities directly influence how these molecules interact with biological systems and how they are identified in a laboratory setting.
Pharmacological Profile Implications
Nicotine's primary mechanism of action is as an agonist at nicotinic acetylcholine receptors (nAChRs).[1][11] Its binding affinity and efficacy are highly dependent on the precise three-dimensional arrangement of its two nitrogen atoms and the stereochemistry of the pyrrolidine ring.[12] The protonated tertiary amine is thought to form a critical ionic bond with an acidic residue in the receptor's binding pocket.
The structural changes in 3-(4,5-dihydro-1H-pyrrol-2-yl)pyridine—namely the altered geometry, lack of chirality, and significantly lower basicity of the imine nitrogen—would drastically alter its interaction with nAChRs. It is unlikely to bind in the same manner or with the same affinity as nicotine. While derivatives of the broader pyrrolopyridine class are explored for various therapeutic effects, including analgesic and sedative properties, the specific pharmacology of this iminic analogue is less defined compared to nicotine.[13]
A Workflow for Analytical Differentiation
The distinct functional groups provide a robust basis for analytical differentiation. A typical workflow to distinguish between these two compounds in a mixture would involve a combination of chromatographic separation and spectroscopic analysis.
Caption: Workflow for the analytical differentiation of nicotine and its iminic analogue.
Part 4: Experimental Protocols
Protocol 1: Chiral HPLC-UV for Separation and Identification
This method is designed to separate the enantiomers of nicotine while simultaneously distinguishing them from the achiral 3-(4,5-dihydro-1H-pyrrol-2-yl)pyridine.
1. Materials and Reagents:
-
HPLC System: Quaternary pump, autosampler, column thermostat, UV-Vis detector.
-
Chiral Column: Chiralcel OD-H or similar cellulose-based chiral stationary phase.
-
Mobile Phase: Hexane, Isopropanol (IPA), Diethylamine (DEA) (HPLC Grade). A typical mobile phase might be Hexane:IPA (90:10) with 0.1% DEA.
-
Standards: Certified reference standards of (S)-nicotine, (R)-nicotine, and 3-(4,5-dihydro-1H-pyrrol-2-yl)pyridine.
-
Sample Solvent: Mobile phase or a compatible solvent like methanol.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.[14]
-
Run Time: Sufficient to allow for the elution of all components (e.g., 20 minutes).
3. Procedure:
-
Prepare individual standard solutions (e.g., 100 µg/mL) of each compound in the sample solvent to determine their respective retention times.
-
Prepare a mixed standard solution containing all three components.
-
Prepare the unknown sample by dissolving it in the sample solvent to an appropriate concentration. Filter through a 0.45 µm syringe filter if necessary.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the individual standards, the mixed standard, and then the unknown sample.
-
Data Analysis: Identify the peaks in the unknown sample by comparing their retention times to those of the standards. The achiral imine will produce a single peak. Nicotine will produce one or two peaks corresponding to its enantiomers. Quantify based on peak area relative to the standard curves.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Confirmation
This protocol provides definitive identification based on mass-to-charge ratio and fragmentation patterns.
1. Materials and Reagents:
-
GC-MS System: Gas chromatograph with a mass selective detector.
-
Column: DB-5ms or similar non-polar capillary column.
-
Carrier Gas: Helium.
-
Solvent: Methanol or Ethyl Acetate.
2. GC-MS Conditions:
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, hold for 5 minutes.
-
MS Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-300 m/z.
3. Procedure:
-
Prepare dilute solutions (e.g., 10-50 µg/mL) of standards and the unknown sample in a suitable solvent.
-
Inject 1 µL of the sample into the GC-MS.
-
Data Analysis:
-
Identify the molecular ion peak (M⁺) for each compound.
-
Nicotine: Expected m/z = 162.
-
3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine: Expected m/z = 146.[5]
-
-
Analyze the fragmentation pattern. A key diagnostic fragment for nicotine is the N-methylpyrrolidinium cation at m/z = 84. The fragmentation of the imine will be distinctly different and lack this fragment.
-
Conclusion
The structural distinction between nicotine and 3-(4,5-dihydro-1H-pyrrol-2-yl)pyridine is a classic example of how a subtle change in a molecule's bonding and saturation can lead to a cascade of differences in its fundamental properties. The conversion of a saturated sp³-hybridized tertiary amine in nicotine to an unsaturated sp²-hybridized imine results in a molecule that is achiral, less basic, and has a different profile of chemical reactivity. These core differences are not merely academic; they have profound implications for pharmacological activity, metabolic stability, and the analytical strategies required for identification and quantification. A thorough understanding of these structure-property relationships is paramount for scientists working in drug design, toxicology, and regulatory science.
References
- Oreate AI Blog. (2026, January 5). Understanding the Chemical Structure of Nicotine: C10H14N2.
- Unknown. Structure and properties of Nicotine.
- ResearchGate. Chemical Structure of Nicotine.
- Cheetham, A. G., et al. (2022, April 14). Analysis and differentiation of tobacco-derived and synthetic nicotine products: Addressing an urgent regulatory issue. PLOS ONE.
- El-Hellani, A., et al. (2023, March 10). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. ACS Publications.
- Allen Institute. Amines, Amides, and Imines: Structure, Properties & Differences.
- JTI. Nicotine explained.
- TutorChase. Describe the differences between imines and amines.
- PubChem, NIH. Nicotine | C10H14N2 | CID 89594.
- Oreate AI Blog. (2026, January 15). Understanding the Distinction: Imines vs. Amines.
- ECHEMI. Is an imine considered a secondary amine?.
- Reynolds Science. Distinguishing Tobacco-Derived Nicotine from Synthetic Nicotine in Commercial Nicotine Samples.
- PLOS. (2022, April 14). Analysis and differentiation of tobacco-derived and synthetic nicotine products.
- USP. Nicotine Related Compound D.
- NIST WebBook. Pyridine, 3-(3,4-dihydro-2H-pyrrol-5-yl)-.
- MDPI. (2021, April 11). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
- ChemSynthesis. (2025, May 20). 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine.
- LGC Standards. 3-(4,5-Dihydro-3H-pyrrol-2-yl)pyridine (Myosmine).
- Lentz, T. L. (2000, February 16). Nicotine binding to native and substituted peptides comprising residues 188-207 of nicotinic acetylcholine receptor alpha1, alpha2, alpha3, alpha4, alpha5, and alpha7 subunits. PubMed.
Sources
- 1. Nicotine | C10H14N2 | CID 89594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amines, Amides, and Imines: Structure, Properties & Differences [allen.in]
- 4. Understanding the Distinction: Imines vs. Amines - Oreate AI Blog [oreateai.com]
- 5. Pyridine, 3-(3,4-dihydro-2H-pyrrol-5-yl)- [webbook.nist.gov]
- 6. tutorchase.com [tutorchase.com]
- 7. echemi.com [echemi.com]
- 8. Understanding the Chemical Structure of Nicotine: C10H14N2 - Oreate AI Blog [oreateai.com]
- 9. Nicotine Related Compound D (3-(4,5-dihydro-3H-pyrrol-2-yl… [cymitquimica.com]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. jti.com [jti.com]
- 12. Nicotine binding to native and substituted peptides comprising residues 188-207 of nicotinic acetylcholine receptor alpha1, alpha2, alpha3, alpha4, alpha5, and alpha7 subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. reynoldsscience.com [reynoldsscience.com]
The Toxicological Profile of 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine (Nornicotine): A Technical Guide for Researchers
Introduction
3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine, more commonly known as nornicotine, is a naturally occurring alkaloid found in tobacco and a primary metabolite of nicotine.[1][2] Its presence in tobacco products and its formation in the human body make its toxicological profile a subject of significant interest for researchers, scientists, and drug development professionals. This guide provides an in-depth technical overview of the toxicological properties of nornicotine, moving beyond its well-established role as a precursor to the potent carcinogen N'-nitrosonornicotine (NNN) to delineate its inherent toxicities. We will explore its pharmacokinetics, pharmacodynamics, acute and chronic effects, genotoxicity, and organ-specific toxicities, with a focus on the underlying mechanisms and experimental methodologies.
Physicochemical Properties and Pharmacokinetics
Nornicotine is structurally similar to nicotine, differing only by the absence of a methyl group on the pyrrolidine ring. This structural difference influences its pharmacokinetic profile.
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption and Distribution: While specific data on nornicotine absorption and distribution are less abundant than for nicotine, its structural similarity suggests it is readily absorbed and distributed throughout the body, crossing the blood-brain barrier.[2] Following peripheral administration of nicotine, nornicotine accumulates in the brain, suggesting local formation and retention.[2]
-
Metabolism: Nornicotine is both a metabolite of nicotine and a substrate for further metabolism.[1][3] The conversion of nicotine to nornicotine is a minor pathway in the periphery but is more significant within the brain.[2] Nornicotine itself is metabolized to various compounds, including norcotinine and myosmine.[3] The cytochrome P450 enzyme system, particularly CYP2A6 and CYP2B6, is involved in the metabolism of nicotine to nornicotine.[4][5]
Pharmacodynamics and Mechanism of Action
Nornicotine, like nicotine, is a nicotinic acetylcholine receptor (nAChR) agonist.[6] It binds to and activates these receptors, which are widely distributed in the central and peripheral nervous systems, leading to a range of physiological and pharmacological effects. The interaction with nAChRs is central to its toxicological profile.
Acute Toxicity
Information on the acute toxicity of nornicotine is limited, but available data suggests it has a toxicity profile comparable to nicotine.[7]
| Compound | Species | Route of Administration | LD50 | Reference |
| (-)-Nornicotine | Mouse | Intraperitoneal | 18.8 mg/kg | [8] |
| Nicotine | Mouse | Intraperitoneal | 10 mg/kg | [8] |
| Nicotine | Rat | Oral | 50 mg/kg | [9] |
| Nicotine | Dog | Oral | 9.2 mg/kg | [10] |
Table 1: Acute Toxicity (LD50) Values for Nornicotine and Nicotine.
Symptoms of acute toxicity are expected to be similar to those of nicotine poisoning and may include nausea, vomiting, salivation, increased heart rate, and at higher doses, convulsions and respiratory paralysis.[9]
Enantiomer-Specific Toxicity
Nornicotine exists as two enantiomers, S(-) and R(+), which exhibit different toxicological profiles. The R(+) enantiomer is more associated with undesirable effects such as motor in-coordination, reduced locomotor activity, and ataxia.[11] In contrast, the S(-) enantiomer is more associated with analgesic properties.[11] This stereoselectivity in toxicity is crucial for understanding the overall risk assessment of nornicotine. Studies in dogs have shown that R(+)-nornicotine has a longer duration of cardiovascular effects compared to S(-)-nornicotine.[12]
Organ-Specific Toxicity
Neurotoxicity
As a nAChR agonist, nornicotine has significant effects on the central nervous system. Its accumulation in the brain following nicotine administration suggests it may contribute to the neuropharmacological effects of tobacco use.[2] While the neurotoxicity of nicotine is well-studied, demonstrating effects on brain development and a potential role in neurodegeneration, the specific neurotoxic profile of nornicotine is less clear.[13][14] High doses of nicotine are known to be convulsive, and it is plausible that nornicotine shares this property.[15] Chronic administration of nicotine leads to a significant increase in nornicotine levels in the central nervous system, suggesting a potential for long-term neurotoxic effects.[16]
Cardiovascular Toxicity
The cardiovascular effects of nornicotine are a significant concern. Similar to nicotine, nornicotine can be expected to stimulate the sympathetic nervous system, leading to increases in heart rate and blood pressure.[17][18] These hemodynamic changes can increase the risk of acute cardiovascular events, particularly in individuals with pre-existing cardiovascular disease.[19] As mentioned, the R(+) enantiomer of nornicotine appears to have more prolonged cardiovascular effects.[12][20]
Genotoxicity
The genotoxic potential of nornicotine is a critical aspect of its toxicological profile, primarily due to its role as a precursor to the potent carcinogen N'-nitrosonornicotine (NNN). However, studies have also investigated the inherent genotoxicity of nornicotine.
An in vitro micronucleus assay using Chinese hamster ovary cells indicated that nornicotine can induce nicotine-like genotoxic effects.[20] The micronucleus test is a well-established method for assessing chromosomal damage.[21]
Experimental Protocol: In Vitro Micronucleus Assay
-
Cell Culture: Culture Chinese hamster ovary (CHO) cells in appropriate media and conditions.
-
Exposure: Treat CHO cells with varying concentrations of nornicotine for a specified duration (e.g., 24 hours). Include positive and negative controls.
-
Harvesting: Harvest the cells and prepare slides.
-
Staining: Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Microscopic Analysis: Score the frequency of micronucleated cells per a set number of cells (e.g., 1000).
-
Data Analysis: Statistically analyze the data to determine if there is a significant increase in micronuclei formation in the nornicotine-treated groups compared to the negative control.
While in vitro data suggests a genotoxic potential, comprehensive in vivo genotoxicity studies on nornicotine, such as the comet assay or a rodent micronucleus assay, are needed to fully characterize its risk.[22][23][24][25]
Chronic Toxicity and Carcinogenicity
Data on the chronic toxicity of nornicotine is sparse. Determining a No-Observed-Adverse-Effect-Level (NOAEL) from sub-chronic or chronic repeated-dose toxicity studies is essential for a complete risk assessment.[26][27]
The primary concern regarding the long-term effects of nornicotine exposure is its conversion to NNN, a Group 1 carcinogen.[1] This conversion can occur during the curing and processing of tobacco and endogenously in the human body.[28]
Reproductive and Developmental Toxicity
There is a significant lack of data on the reproductive and developmental toxicity of nornicotine. Developmental and Reproductive Toxicology (DART) studies are crucial for assessing the potential effects of a substance on fertility, embryonic development, and pre- and post-natal development.[29][30][31][32][33] Given the known reproductive and developmental toxicity of nicotine, which can cause adverse effects on fetal lung development and neurodevelopment, it is plausible that nornicotine may have similar effects.[13] However, specific studies on nornicotine are required to confirm this.
Conclusion
The toxicological profile of nornicotine is complex. While it is often overshadowed by its carcinogenic metabolite, NNN, nornicotine possesses its own inherent toxicities. Its activity as a nAChR agonist drives its acute, neurotoxic, and cardiovascular effects. The differential toxicity of its enantiomers adds another layer of complexity to its risk assessment.
Significant data gaps remain, particularly in the areas of chronic toxicity and reproductive and developmental toxicity. Further research, including comprehensive in vivo studies, is necessary to fully elucidate the toxicological profile of nornicotine and to inform public health and regulatory decisions regarding its presence in tobacco and nicotine-containing products.
References
-
Cardiovascular Toxicity of Nicotine: Implications for Nicotine Replacement Therapy. DBHIDS.org. Available at: [Link].
- Benowitz NL, Gourlay SG. Cardiovascular toxicity of nicotine: implications for nicotine replacement therapy. J Am Coll Cardiol. 1997;29(7):1422-1431. doi:10.1016/s0735-1097(97)00079-x
- Benowitz NL, Burbank AD. Cardiovascular toxicity of nicotine: Implications for electronic cigarette use. Trends Cardiovasc Med. 2016;26(6):515-523. doi:10.1016/j.tcm.2016.03.001
- Holtman JR Jr, Wala EP, Thorndike EB, Newton WM, Crooks PA. Effects of nornicotine enantiomers on cardiovascular function. [No source provided]
-
Nicotine Pathway, Pharmacokinetics. ClinPGx. Available at: [Link].
- Holtman JR Jr, Wala EP, Thorndike EB, Newton WM, Crooks PA. The analgesic and toxic effects of nornicotine enantiomers alone and in interaction with morphine in rodent models of acute and persistent pain. Pharmacol Biochem Behav. 2010;94(3):352-362. doi:10.1016/j.pbb.2009.09.017
-
Holtman JR Jr, Wala EP, Thorndike EB, Newton WM, Crooks PA. The analgesic and toxic effects of nornicotine enantiomers alone and in interaction with morphine in rodent models of acute and persistent pain. PubMed. Available at: [Link].
-
Slotkin TA. Oxidative mechanisms contributing to the developmental neurotoxicity of nicotine and chlorpyrifos. PubMed. Available at: [Link].
-
Crooks PA, Dwoskin LP. Metabolites of nicotine in rat brain after peripheral nicotine administration. Cotinine, nornicotine, and norcotinine. PubMed. Available at: [Link].
-
Nicotine. Wikipedia. Available at: [Link].
-
TOX/2019/38 E(N)NDS toxicological review of nicotine. Committee on Toxicity. Available at: [Link].
-
Metabolism of nornicotine, anabasine, and N-methylanabasine. Reprinted... ResearchGate. Available at: [Link].
-
Taccola C, Nistri A. Nicotine Neurotoxicity Involves Low Wnt1 Signaling in Spinal Locomotor Networks of the Postnatal Rodent Spinal Cord. MDPI. Available at: [Link].
-
An Update on the Formation in Tobacco, Toxicity, and Carcinogenicity of N' -Nitrosonornicotine and 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone. ResearchGate. Available at: [Link].
-
Al-Delaimy WK, Benowitz NL, Pierce JP, et al. Impact of Genetic Variants in the Nicotine Metabolism Pathway on Nicotine Metabolite Levels in Smokers. AACR Journals. Available at: [Link].
-
Slotkin TA. Neurotoxicology of nicotine and tobacco. Scholars@Duke. Available at: [Link].
-
Kumar R, Chaterjee K, Sharma A, Singh AK, Sethi S, Kumar P. Nicotine Addiction: Neurobiology and Mechanism. PMC. Available at: [Link].
- FACTS ABOUT NICOTINE TOXICITY. [No source provided]
-
Biological determinants impact the neurovascular toxicity of nicotine and tobacco smoke: a pharmacokinetic and pharmacodynamic perspective. PMC. Available at: [Link].
- Effect of nicotine, nornicotine and allylnornicotine on the diuretic response to water in r
-
Nicotine - IDLH. NIOSH - CDC. Available at: [Link].
-
Guidance on a strategy for genotoxicity testing of chemicals: Stage 2. GOV.UK. Available at: [Link].
-
Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products. PMC. Available at: [Link].
-
Developmental and Reproductive Toxicology (DART) Studies. Premier Research. Available at: [Link].
-
Genotoxicity testing – combined in vivo micronucleus and comet assays. WCA Environment. Available at: [Link].
-
Developmental and Reproductive Toxicology (DART) Studies. Charles River Laboratories. Available at: [Link].
- A Complete Overview of DART (Developmental and Reproductive Toxicology) Studies. [No source provided]
-
Recent Advances in In Vivo Genotoxicity Testing: Prediction of Carcinogenic Potential Using Comet and Micronucleus Assay in Animal Models. Journal of Cancer Prevention. Available at: [Link].
-
DART Studies: Pioneering Reproductive Toxicology Research. Labcorp. Available at: [Link].
-
Rodent Micronucleus Assay. Charles River Laboratories. Available at: [Link].
-
Combining the in vivo comet and micronucleus assays: a practical approach to genotoxicity testing and data interpretation. PMC. Available at: [Link].
-
Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches. ACS Omega. Available at: [Link].
-
DEVELOPMENTAL AND REPRODUCTIVE TOXICOLOGY (DART). IITRI. Available at: [Link].
-
Nornicotine in Smokeless Tobacco as a Precursor for Carcinogen Exposure. ClinicalTrials.gov. Available at: [Link].
Sources
- 1. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolites of nicotine in rat brain after peripheral nicotine administration. Cotinine, nornicotine, and norcotinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ClinPGx [clinpgx.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ≥98% (TLC), Nicotinic acetylcholine receptor agonist, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 7. Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of nicotine, nornicotine and allylnornicotine on the diuretic response to water in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. Nicotine - IDLH | NIOSH | CDC [cdc.gov]
- 11. The analgesic and toxic effects of nornicotine enantiomers alone and in interaction with morphine in rodent models of acute and persistent pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The analgesic and toxic effects of nornicotine enantiomers alone and in interaction with morphine in rodent models of acute and persistent pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oxidative mechanisms contributing to the developmental neurotoxicity of nicotine and chlorpyrifos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Scholars@Duke publication: Neurotoxicology of nicotine and tobacco [scholars.duke.edu]
- 15. mdpi.com [mdpi.com]
- 16. Nicotine Addiction: Neurobiology and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dbhids.org [dbhids.org]
- 18. Cardiovascular toxicity of nicotine: implications for nicotine replacement therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. casaa.org [casaa.org]
- 20. researchgate.net [researchgate.net]
- 21. criver.com [criver.com]
- 22. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 23. wca-environment.com [wca-environment.com]
- 24. jcpjournal.org [jcpjournal.org]
- 25. Combining the in vivo comet and micronucleus assays: a practical approach to genotoxicity testing and data interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. taylorandfrancis.com [taylorandfrancis.com]
- 28. ClinicalTrials.gov [clinicaltrials.gov]
- 29. premier-research.com [premier-research.com]
- 30. criver.com [criver.com]
- 31. A Complete Overview of DART (Developmental and Reproductive Toxicology) Studies • Frontage Laboratories [frontagelab.com]
- 32. labcorp.com [labcorp.com]
- 33. iitri.org [iitri.org]
Endogenous & Dietary Formation of Myosmine from Polyamines: Mechanistic Insights and Analytical Approaches
This guide provides an in-depth technical analysis of the formation, analysis, and biological implications of myosmine, focusing on its derivation from polyamine precursors.
Executive Summary
Myosmine [3-(1-pyrrolin-2-yl)pyridine] is traditionally categorized as a minor tobacco alkaloid. However, its detection in non-tobacco users and various food matrices (nuts, cereals, milk) has necessitated a re-evaluation of its origin. Current biochemical consensus suggests that "endogenous" myosmine burden arises primarily from the chemical condensation of polyamine oxidation products (specifically from putrescine) with pyridine derivatives (nicotinic acid) , rather than a direct mammalian biosynthetic enzyme pathway.
This guide details the chemical mechanism of this formation, the enzymatic drivers (Diamine Oxidase), analytical protocols for quantification, and the dualistic toxicological/nutritional fate of myosmine in human physiology.
Part 1: Mechanistic Pathways
The formation of myosmine from polyamines is a multi-step process involving enzymatic oxidation followed by non-enzymatic cyclization and condensation.
The Core Reaction Pathway
The precursor Putrescine (1,4-diaminobutane) is ubiquitous in mammalian cells and diet. Its conversion to myosmine requires oxidative deamination and subsequent coupling with a pyridine ring source, typically Nicotinic Acid (Niacin).
-
Oxidative Deamination: Putrescine is oxidized by Diamine Oxidase (DAO) (EC 1.4.3.22) to form 4-aminobutanal .
-
Cyclization: 4-aminobutanal spontaneously cyclizes to form
-pyrroline (1-pyrroline). -
Condensation: In the presence of a pyridine source (Nicotinic acid),
-pyrroline undergoes a condensation reaction (often favored by thermal processing in foods or specific pH conditions in the gut) to form Myosmine .
Pathway Visualization
The following diagram illustrates the chemical progression from polyamines to myosmine and its downstream metabolic fate.
Caption: Chemical pathway showing the conversion of Putrescine to Myosmine via Δ1-Pyrroline and its divergent metabolic fates (Toxicity vs. Vitamin salvage).
Part 2: Enzymology & Catalysis
While the final formation of myosmine is often chemical, the supply of precursors is strictly enzymatic.
| Enzyme / Factor | Role in Pathway | Mechanism of Action |
| Diamine Oxidase (DAO) | Rate-Limiting Step | Catalyzes the oxidative deamination of putrescine, releasing ammonia and hydrogen peroxide to yield 4-aminobutanal. High activity in intestinal mucosa. |
| Polyamine Oxidase (PAO) | Precursor Supply | Converts Spermidine/Spermine back to Putrescine (via acetylation), maintaining the pool of diamine precursors. |
| Thermal Energy | Condensation Driver | In dietary sources (e.g., roasted nuts), heat facilitates the Maillard-type reaction between the pyrroline ring and nicotinic acid. |
| Gastric pH | Equilibrium Shift | The acidic environment of the stomach favors the ring-opening of myosmine to pseudooxynicotine, but also facilitates nitrosation to NNN. |
Scientific Insight: The "endogenous" label often refers to the in situ formation in the gastrointestinal tract where high DAO activity coincides with dietary polyamines and niacin.
Part 3: Analytical Methodologies
Accurate quantification of myosmine in biological fluids (plasma, saliva) or food matrices requires rigorous extraction to separate it from interfering alkaloids like nicotine.
Protocol: GC-MS Determination of Myosmine
Objective: Quantify trace levels (ng/mL) of myosmine in human plasma.
Reagents:
-
Internal Standard: [D4]-Myosmine or Quinoline.
-
Solvents: Dichloromethane, 0.1 M NaOH.
Step-by-Step Workflow:
-
Sample Preparation:
-
Aliquot 1.0 mL of plasma into a glass centrifuge tube.
-
Spike with 10 ng of Internal Standard.
-
Alkalinize with 100 µL of 5 M NaOH (pH > 12 is critical to keep myosmine in free base form for extraction).
-
-
Liquid-Liquid Extraction (LLE):
-
Add 2 mL Dichloromethane (DCM).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate phases.
-
Collect the organic (lower) phase. Repeat extraction once.
-
-
Concentration:
-
Combine organic phases.[1]
-
Evaporate to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute residue in 50 µL Ethyl Acetate.
-
-
GC-MS Analysis:
-
Column: DB-5MS or equivalent (30m x 0.25mm ID).
-
Carrier Gas: Helium at 1.0 mL/min.
-
Temp Program: 60°C (1 min)
10°C/min 280°C. -
Detection: Selected Ion Monitoring (SIM). Monitor ions m/z 146 (Myosmine parent), 117, and 145.
-
Analytical Workflow Visualization
Caption: Optimized extraction and detection workflow for trace myosmine analysis.
Part 4: Biological Implications & Toxicology
The presence of myosmine is a double-edged sword in human physiology.
The Carcinogenic Risk (Nitrosation)
Myosmine is a secondary amine that is readily nitrosated.
-
Reaction: Myosmine + Nitrite (
) + N'-Nitrosonornicotine (NNN) . -
Context: This occurs in the acidic stomach or inflamed tissues. NNN is a potent esophageal carcinogen. This pathway explains why myosmine is a risk factor even in non-tobacco users who consume high-polyamine/high-nitrate diets.
The Metabolic Benefit (Vitamin Salvage)
Recent studies indicate a "salvage" pathway where myosmine is metabolized back into useful pyridine nucleotides.
-
Metabolism: Myosmine
3-pyridylmethanol Nicotinic Acid (Vitamin B3) .[2][3] -
Significance: Hepatic oxidation can convert dietary myosmine into a precursor for NAD+, potentially serving as a minor nutritional source of niacin.
References
-
Zwickenpflug, W., et al. (2016). "Isolation of Nicotinic Acid (Vitamin B3) and N-Propylamine after Myosmine Peroxidation." Journal of Agricultural and Food Chemistry. Link
-
Tyx, R. E., et al. (2013). "Nornicotine Nitrosation in Saliva and Its Relation to Endogenous Synthesis of N'-Nitrosonornicotine in Humans." Nicotine & Tobacco Research. Link
-
Wilade, K., et al. (2009). "Analysis of myosmine, cotinine and nicotine in human toenail, plasma and saliva." Biomarkers. Link
-
Pegg, A. E. (2009). "Mammalian polyamine metabolism and function." IUBMB Life. Link
-
Hecht, S. S., et al. (2022). "Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines." International Journal of Molecular Sciences. Link
Sources
Methodological & Application
Synthesis of 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine: A Detailed Protocol for Researchers
Abstract
This comprehensive application note provides a detailed, multi-step protocol for the synthesis of 3-(4,5-dihydro-1H-pyrrol-2-yl)pyridine, a valuable heterocyclic compound in medicinal chemistry and drug development, starting from the readily available nicotinic acid. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. The protocol is designed to be self-validating, with in-depth explanations for each experimental choice, ensuring both reproducibility and a thorough understanding of the underlying chemical principles. All quantitative data is summarized in structured tables, and the experimental workflow is visualized through a detailed diagram.
Introduction: The Significance of the Pyrrolidine-Pyridine Scaffold
The 3-(4,5-dihydro-1H-pyrrol-2-yl)pyridine scaffold, a core component of compounds like myosmine and nornicotine, is of significant interest in medicinal chemistry. Its structural resemblance to nicotine, an alkaloid found in tobacco, makes it a valuable starting point for the development of novel nicotinic acetylcholine receptor (nAChR) agonists and antagonists.[1] These receptors are implicated in a variety of neurological disorders, making derivatives of this scaffold promising candidates for therapeutic intervention.
This document outlines a robust, four-step synthetic route commencing with nicotinic acid, a simple and inexpensive starting material. The synthesis proceeds through the formation of ethyl nicotinate, followed by a Claisen-type condensation to introduce a four-carbon chain, subsequent hydrolysis and decarboxylation, and finally, a reductive amination and cyclization to yield the target compound.
Overall Synthetic Strategy
The synthesis is designed as a logical sequence of well-established organic transformations. The overall workflow is depicted below.
Caption: Overall synthetic workflow from nicotinic acid to 3-(4,5-dihydro-1H-pyrrol-2-yl)pyridine.
Experimental Protocols
This section provides a detailed, step-by-step methodology for each stage of the synthesis.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Nicotinic Acid | ≥99% | Sigma-Aldrich | |
| Ethanol | Anhydrous | Fisher Scientific | |
| Sulfuric Acid | Concentrated (98%) | VWR | |
| Sodium Ethoxide | ≥95% | Acros Organics | |
| Ethyl Acetate | Anhydrous | J.T.Baker | |
| Hydrochloric Acid | 37% | EMD Millipore | |
| Sodium Hydroxide | Pellets, ≥97% | Merck | |
| 1-(Pyridin-3-yl)ethan-1-one | ≥98% | Combi-Blocks | For characterization comparison |
| 2-Aminoethanol | ≥99% | Alfa Aesar | |
| Sodium Borohydride | ≥98% | Oakwood Chemical | |
| Dichloromethane | Anhydrous | Honeywell | |
| Magnesium Sulfate | Anhydrous | BDH |
Step 1: Esterification of Nicotinic Acid to Ethyl Nicotinate
Rationale: The initial step involves the conversion of the carboxylic acid group of nicotinic acid into an ethyl ester. This is a classic Fischer esterification reaction.[2] The ester is a more versatile intermediate for subsequent carbon-carbon bond-forming reactions. The use of a catalytic amount of strong acid, such as sulfuric acid, is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity towards the nucleophilic attack of ethanol.
Protocol:
-
To a 250 mL round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add nicotinic acid (10.0 g, 81.2 mmol) and anhydrous ethanol (100 mL).
-
Stir the suspension to ensure good mixing.
-
Carefully add concentrated sulfuric acid (2.0 mL) dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:4 mixture of ethyl acetate and hexane as the mobile phase.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain ethyl nicotinate as a colorless oil.
Step 2: Claisen Condensation to Form Ethyl 2-(pyridin-3-yl)-3-oxobutanoate
Rationale: This step involves a Claisen condensation reaction between ethyl nicotinate and ethyl acetate to introduce a four-carbon chain at the 3-position of the pyridine ring. Sodium ethoxide, a strong base, is used to deprotonate the α-carbon of ethyl acetate, generating a nucleophilic enolate which then attacks the electrophilic carbonyl carbon of ethyl nicotinate.
Protocol:
-
In a 500 mL three-necked flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, add sodium ethoxide (6.6 g, 97.4 mmol) to anhydrous ethanol (100 mL).
-
Heat the mixture to 50 °C to ensure complete dissolution of the sodium ethoxide.
-
In the dropping funnel, prepare a solution of ethyl nicotinate (12.3 g, 81.2 mmol) and anhydrous ethyl acetate (10.7 g, 121.8 mmol) in anhydrous ethanol (50 mL).
-
Add the solution from the dropping funnel dropwise to the stirred sodium ethoxide solution over a period of 1 hour.
-
After the addition is complete, heat the reaction mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and then acidify with 2M hydrochloric acid to pH 5-6.
-
Extract the product with dichloromethane (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude β-keto ester.
Step 3: Hydrolysis and Decarboxylation to 1-(Pyridin-3-yl)ethan-1-one
Rationale: The β-keto ester intermediate is susceptible to hydrolysis and subsequent decarboxylation under acidic conditions to yield a ketone. This step effectively removes the ester group and provides the necessary carbonyl functionality for the final cyclization step.
Protocol:
-
To the crude ethyl 2-(pyridin-3-yl)-3-oxobutanoate from the previous step, add 10% aqueous hydrochloric acid (100 mL).
-
Heat the mixture to reflux for 6 hours. The progress of the decarboxylation can be monitored by the evolution of carbon dioxide.
-
After cooling to room temperature, basify the reaction mixture to pH 9-10 with a 4M sodium hydroxide solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain 1-(pyridin-3-yl)ethan-1-one as a pale yellow liquid.
Step 4: Reductive Amination and Cyclization to 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine
Rationale: This final step involves a tandem reaction sequence. First, the ketone, 1-(pyridin-3-yl)ethan-1-one, reacts with 2-aminoethanol to form an intermediate imine.[3] The hydroxyl group of the 2-aminoethanol is then converted into a leaving group in situ, and a subsequent intramolecular nucleophilic attack by the nitrogen atom leads to the formation of the dihydropyrrole ring. Sodium borohydride is used as a reducing agent in this one-pot reaction to facilitate the overall transformation.
Protocol:
-
In a 250 mL round-bottomed flask, dissolve 1-(pyridin-3-yl)ethan-1-one (5.0 g, 41.3 mmol) in methanol (100 mL).
-
Add 2-aminoethanol (2.7 g, 44.2 mmol) to the solution and stir at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.7 g, 45.0 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of water (20 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of dichloromethane and methanol) to afford 3-(4,5-dihydro-1H-pyrrol-2-yl)pyridine.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the pyridine ring protons and the diastereotopic protons of the dihydropyrrole ring. |
| ¹³C NMR | Resonances for the carbons of both the pyridine and dihydropyrrole rings, including the characteristic imine carbon. |
| Mass Spec (ESI) | A molecular ion peak corresponding to the calculated mass of the product ([M+H]⁺). |
| IR Spectroscopy | A characteristic C=N stretching frequency for the imine bond. |
Mechanistic Insights
The key transformation in this synthesis is the final reductive amination and cyclization step. The proposed mechanism is illustrated below.
Caption: Proposed mechanism for the final cyclization step.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of 3-(4,5-dihydro-1H-pyrrol-2-yl)pyridine from nicotinic acid. By breaking down the synthesis into four manageable steps and providing clear, concise instructions and rationale, this guide aims to empower researchers to successfully synthesize this important heterocyclic scaffold for their research and development endeavors.
References
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules. [Link]
-
Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]
- Process for the preparation of (R,S)-nicotine.
-
Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Organic Chemistry Portal. [Link]
Sources
- 1. US8367837B2 - Process for the preparation of (R,S)-nicotine - Google Patents [patents.google.com]
- 2. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]
Application Note: A Robust and Validated HPLC-MS/MS Method for the Quantitative Determination of Myosmine in Human Plasma
Introduction: The Significance of Myosmine Quantification
Myosmine (3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine) is a minor tobacco alkaloid also found in a variety of dietary sources, including nuts, cereals, and milk products.[1][2] Its presence in biological matrices is of increasing interest to researchers in toxicology, food science, and clinical research. Myosmine is known to be a precursor to the tobacco-specific nitrosamine, N'-nitrosonornicotine (NNN), a compound with carcinogenic potential.[3][4] Furthermore, myosmine itself has demonstrated genotoxic effects in human cells.[1]
Given its relevance as a biomarker for both tobacco exposure and dietary intake, a highly sensitive, selective, and reliable analytical method is essential for its accurate quantification in complex biological fluids like human plasma. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) offers unparalleled specificity and sensitivity, making it the gold standard for this application.[5]
This application note provides a detailed, step-by-step protocol for the determination of myosmine in human plasma. The method employs a simple and efficient protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision, in alignment with regulatory bioanalytical guidelines.
Principle of the Method
The analytical strategy is based on isotope dilution tandem mass spectrometry. A known quantity of a deuterated internal standard, Myosmine-d4, which is chemically identical to the analyte but mass-distinct, is added to the plasma sample at the beginning of the workflow. This addition is critical as the SIL-IS co-elutes with the native myosmine and experiences identical conditions during sample preparation, chromatography, and ionization, thereby correcting for any variability or loss at each step.[6][7]
The sample is then subjected to protein precipitation with acetonitrile to remove the bulk of plasma proteins, which can interfere with the analysis and contaminate the HPLC-MS/MS system.[8] After centrifugation, the resulting supernatant is injected into the HPLC system, where myosmine and its internal standard are chromatographically separated from other endogenous plasma components. The separated compounds are then ionized using Electrospray Ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This detection technique provides exceptional selectivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.[9] Quantification is achieved by calculating the peak area ratio of myosmine to Myosmine-d4 and interpolating this ratio against a calibration curve generated from standards of known concentrations.
Materials and Instrumentation
Reagents and Chemicals
-
Myosmine analytical standard (≥98% purity)
-
Myosmine-d4 (Internal Standard, IS) (≥98% purity, isotopic purity ≥99%)
-
LC-MS grade Methanol
-
LC-MS grade Acetonitrile
-
LC-MS grade Water
-
Formic Acid (≥99%)
-
Ammonium Hydroxide (for pH adjustment if needed)
-
Drug-free human plasma (K2-EDTA)
Instrumentation
-
HPLC System: A system equipped with a binary pump, degasser, thermostatted column compartment, and autosampler.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 3 µm particle size) or equivalent is recommended for good retention and peak shape.
Detailed Protocols
Preparation of Standards and Quality Controls (QCs)
The foundation of an accurate quantitative assay lies in the meticulous preparation of calibration standards and QCs.
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of myosmine and Myosmine-d4 reference standards into separate 1 mL volumetric flasks. Dissolve in methanol to the mark.
-
Intermediate & Working Solutions: Prepare intermediate stock solutions of myosmine by serially diluting the primary stock with 50:50 methanol:water. From these, prepare working standard solutions to spike into the calibration curve.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Myosmine-d4 primary stock with 50:50 methanol:water to a final concentration of 100 ng/mL. This solution will be added to all samples, calibrators, and QCs.
-
Calibration Curve and QC Samples: Prepare calibration standards by spiking the appropriate myosmine working solutions into drug-free human plasma to achieve a concentration range of approximately 0.1 to 50 ng/mL. Prepare QC samples at a minimum of three levels: Low, Medium, and High (e.g., 0.3, 15, and 40 ng/mL).
Sample Preparation: Protein Precipitation
This protocol is designed for efficiency and robustness, minimizing matrix effects while ensuring high recovery.
Caption: Protein Precipitation Workflow for Myosmine.
HPLC-MS/MS Conditions
Instrument conditions must be optimized to achieve sensitive detection and symmetric peak shapes. The following provides a robust starting point.
Table 1: HPLC Parameters
| Parameter | Value |
|---|---|
| Column | Reversed-Phase C18 (100 x 2.1 mm, 3 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40 °C |
| Gradient | 0.0-0.5 min (5% B), 0.5-3.0 min (5-95% B), 3.0-4.0 min (95% B), 4.1-5.0 min (5% B) |
Table 2: Mass Spectrometer Parameters
| Parameter | Value |
|---|---|
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Table 3: Optimized MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| Myosmine (Quantifier) | 147.1 | 118.1 | 50 | 20 |
| Myosmine (Qualifier) | 147.1 | 91.1 | 50 | 25 |
| Myosmine-d4 (IS) | 151.1 | 122.1 | 50 | 20 |
Rationale for MRM Transitions: The precursor ion [M+H]⁺ for myosmine is m/z 147.1.[10] The transition to the product ion m/z 118.1 corresponds to a characteristic fragmentation, providing high specificity for quantification.[3][11] A second qualifier transition is monitored to confirm identity. The Myosmine-d4 internal standard shows a corresponding mass shift of +4 Da.
Method Validation: Ensuring Trustworthiness
A bioanalytical method is only reliable if it is thoroughly validated. This protocol should be validated according to the principles outlined in the FDA Bioanalytical Method Validation Guidance for Industry and the ICH M10 Guideline.[12][13]
Caption: Key Pillars of Bioanalytical Method Validation.
Table 4: Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Typical Acceptance Criteria |
|---|---|---|
| Selectivity | Ensure no interference from endogenous matrix components at the retention time of the analyte and IS. | Response in blank matrix should be <20% of the Lower Limit of Quantification (LLOQ) for the analyte and <5% for the IS. |
| Calibration Curve | Demonstrate the relationship between instrument response and analyte concentration. | At least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99; back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision). | For QC samples, mean concentration should be within ±15% of nominal (accuracy), and the coefficient of variation (CV) should be ≤15% (precision). At LLOQ, criteria are ±20% and ≤20%, respectively.[14] |
| Matrix Effect | Assess the suppression or enhancement of ionization caused by matrix components. | The CV of the matrix factor (analyte response in post-spiked matrix vs. neat solution) from at least 6 lots of plasma should be ≤15%. |
| Recovery | Evaluate the efficiency of the extraction process. | Recovery should be consistent and reproducible across the concentration range. |
| Stability | Confirm analyte stability under various storage and handling conditions (freeze-thaw, bench-top, long-term frozen). | Mean concentration of stability samples should be within ±15% of nominal (baseline) samples.[7] |
Conclusion
The HPLC-MS/MS method detailed in this application note provides a robust, sensitive, and selective solution for the quantitative analysis of myosmine in human plasma. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, while the use of a stable isotope-labeled internal standard ensures data integrity and accuracy. The method is suitable for use in clinical and research settings where reliable bioanalytical data is paramount and can be fully validated to meet global regulatory standards.
References
-
Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. (2014). PLOS ONE. Available at: [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc. Available at: [Link]
-
ICH M10 on bioanalytical method validation. (2022). European Medicines Agency. Available at: [Link]
-
Analysis of Nicotine Alkaloids and Impurities in Liquids for e-Cigarettes by LC–MS, GC–MS, and ICP-MS. (n.d.). Università di Torino. Available at: [Link]
-
Optimization and validation of a procedure using the dried saliva spots approach for the determination of tobacco markers in ora. (2022). Scientific Reports. Available at: [Link]
-
New Sources of Dietary Myosmine Uptake from Cereals, Fruits, Vegetables, and Milk. (2025). ResearchGate. Available at: [Link]
-
New Sources of Dietary Myosmine Uptake from Cereals, Fruits, Vegetables, and Milk. (2002). ACS Publications. Available at: [Link]
-
Analysis of myosmine, cotinine and nicotine in human toenail, plasma and saliva. (2025). ResearchGate. Available at: [Link]
-
Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods. (2022). Frontiers in Chemistry. Available at: [Link]
-
Analysis of myosmine, cotinine and nicotine in human toenail, plasma and saliva. (2009). PubMed. Available at: [Link]
-
GC-MS chromatogram and mass spectrum of myosmine standard. The relevant... (n.d.). ResearchGate. Available at: [Link]
-
Automated Solid Phase Extraction and Polarity-Switching Tandem Mass Spectrometry Technique for High Throughput Analysis of Urine Biomarkers for 14. (2021). ACS Publications. Available at: [Link]
-
Bioanalytical sample preparation. (2025). Biotage. Available at: [Link]
-
Myosmine. (n.d.). PubChem. Available at: [Link]
-
CORESTA Recommended Method No. 105. (n.d.). CORESTA. Available at: [Link]
-
Advances in Sample Preparation for Biological Fluids. (n.d.). LCGC International. Available at: [Link]
-
Determination of ion structures in structurally related compounds using precursor ion fingerprinting. (2008). mzCloud. Available at: [Link]
-
Triggered MRM LC/MS/MS Method Development. (2017). Agilent Technologies. Available at: [Link]
-
New Trends in Sample Preparation for Bioanalysis. (2016). American Pharmaceutical Review. Available at: [Link]
-
MRM transitions and LC-MS/MS conditions. (n.d.). ResearchGate. Available at: [Link]
-
Quantification of asciminib by LC-MS/MS method in human plasma: Validation and stability studies. (2025). Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Simultaneous Quantification of Plasma Catecholamines and Metanephrines by LC‑MS/MS. (2020). ResearchGate. Available at: [Link]
Sources
- 1. Analysis of myosmine, cotinine and nicotine in human toenail, plasma and saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. iris.unito.it [iris.unito.it]
- 6. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. agilent.com [agilent.com]
- 10. Myosmine | C9H10N2 | CID 442649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. comum.rcaap.pt [comum.rcaap.pt]
Application Note: High-Fidelity Solid Phase Extraction (SPE) of Myosmine
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
Myosmine is a minor tobacco alkaloid and a dietary constituent found in nuts and cereals.[1] Unlike its structural analog nicotine, myosmine possesses a unique chemical instability: the pyrroline ring is susceptible to hydrolytic ring-opening, particularly in aqueous environments, forming 3-pyridyl-gamma-aminopropyl ketone.
This Application Note provides a rigorous, self-validating protocol for the extraction of Myosmine from biological fluids (plasma/urine) and complex food matrices. The methodology prioritizes Mixed-Mode Cation Exchange (MCX) over traditional Liquid-Liquid Extraction (LLE) or Reverse Phase (RP) to achieve maximum specificity and mitigate matrix suppression in LC-MS/MS analysis.
Physicochemical Profile (Critical for SPE Design)
| Property | Value | Implication for SPE |
| Molecular Weight | 146.19 g/mol | Detect as [M+H]⁺ at m/z 147.1 |
| pKa (Pyridine N) | ~5.26 | Crucial: Lower than nicotine (pKa ~8.0).[2] To retain on Cation Exchange, load pH must be < 3.0 . |
| LogP | ~1.1 | Moderately polar; requires organic wash to remove hydrophobic interferences. |
| Stability | Hydrolytic instability | Constraint: Minimize aqueous residence time; keep samples at 4°C. |
Analytical Strategy: The "Trap-and-Release" Logic
To ensure high recovery and purity, we utilize a polymeric Mixed-Mode Cation Exchange sorbent (e.g., Oasis MCX or Strata-X-C). This creates a dual-retention mechanism:
-
Reverse Phase Retention: The polymeric backbone holds the aromatic pyridine ring.
-
Ion Exchange Retention: The sulfonic acid groups bind the protonated nitrogen.
This allows for a rigorous "100% Organic Wash" step that removes neutral and acidic interferences (lipids, phenols) while the Myosmine remains chemically locked by charge.
Workflow Logic Diagram
Caption: Figure 1.[3] Mixed-Mode Cation Exchange (MCX) workflow designed to isolate Myosmine by leveraging its pKa for selective retention and elution.
Detailed Protocol: Biological Fluids (Plasma/Urine)[9][10][11][12][13]
Materials:
-
Cartridge: Polymeric Strong Cation Exchange (e.g., Oasis MCX 30 mg/1 cc or Strata-X-C).
-
Internal Standard: Myosmine-d4 (preferred) or Nornicotine-d4.[4]
-
Reagents: LC-MS grade Methanol (MeOH), Formic Acid (FA), Ammonium Hydroxide (NH₄OH).
Step-by-Step Methodology
-
Sample Preparation (The Protonation Step):
-
Aliquot 200 µL of plasma or urine.
-
Add 20 µL of Internal Standard solution (1 µg/mL in water).
-
Add 200 µL of 2% Formic Acid in water .
-
Why: This lowers the pH to ~2.5, well below the pKa (5.26), ensuring 100% protonation of Myosmine for cation exchange binding.
-
Note: For plasma, vortex and centrifuge at 10,000 x g for 5 min to pellet precipitated proteins. Use the supernatant.
-
-
Conditioning:
-
1 mL MeOH (activates hydrophobic sites).
-
1 mL Water (removes excess organic).
-
-
Loading:
-
Load the pre-treated sample supernatant at a flow rate of ~1 mL/min.
-
Critical: Do not let the cartridge dry out during this step.
-
-
Wash 1 (Aqueous/Acidic):
-
1 mL 0.1 N HCl .
-
Mechanism:[5] Maintains charge on the analyte while removing salts, proteins, and hydrophilic neutrals.
-
-
Wash 2 (Organic/Neutral):
-
1 mL 100% Methanol .
-
Mechanism:[5] This is the "magic step" of MCX. Since Myosmine is ionically bound, you can wash with strong organic solvent to strip away lipids and hydrophobic interferences without eluting the target.
-
-
Elution:
-
2 x 250 µL 5% NH₄OH in Methanol .
-
Mechanism:[5] The high pH (>10) deprotonates the Myosmine (neutralizes the charge), breaking the ionic bond and releasing it into the organic solvent.
-
-
Post-Processing:
-
Evaporate to dryness under Nitrogen at 35°C. Caution: Do not use high heat (>40°C) due to volatility.
-
Reconstitute in 100 µL Mobile Phase A (10 mM Ammonium Acetate).
-
Protocol Adaptation: Food Matrices (Nuts/Grain)
Food matrices present a challenge due to high fat content and the potential for Myosmine to exist in complexed forms.
-
Extraction:
-
Weigh 1 g of homogenized sample.
-
Add 10 mL of 0.05 M H₂SO₄ .
-
Shake for 30 mins.
-
Why Acid? Acid extraction stabilizes the alkaloid and ensures extraction from the plant matrix, though it may open the pyrroline ring. If intact Myosmine is strictly required, extract with Ethanol/Water (1:1) but analyze immediately.
-
-
Cleanup:
-
Centrifuge and take 1 mL of supernatant.
-
Adjust pH to ~3.0 with NaOH if too acidic.
-
Proceed to Step 2 (Conditioning) of the MCX protocol above.
-
LC-MS/MS Analytical Conditions
Column: Biphenyl or C18 (e.g., Kinetex Biphenyl, 2.6 µm, 100 x 2.1 mm). The Biphenyl phase offers superior selectivity for pyridine rings.
Mobile Phase:
-
A: 10 mM Ammonium Acetate in Water (pH 9.0). Alkaline pH improves peak shape for bases.
-
B: Methanol (or Acetonitrile).[6]
Gradient:
| Time (min) | % B | Flow (mL/min) |
| 0.0 | 5 | 0.4 |
| 1.0 | 5 | 0.4 |
| 4.0 | 95 | 0.4 |
| 5.5 | 95 | 0.4 |
| 5.6 | 5 | 0.4 |
| 7.5 | 5 | 0.4 |
MS/MS Transitions (ESI Positive):
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) |
| Myosmine | 147.1 | 118.1 (Quant) | 20 |
| 105.1 (Qual) | 28 | ||
| Myosmine-d4 | 151.1 | 122.1 | 20 |
Critical Control Points & Troubleshooting
-
Low Recovery?
-
Peak Tailing?
-
Myosmine interacts strongly with residual silanols. Use a high pH mobile phase (Ammonium Acetate pH 9) or a column with high end-capping.
-
-
Instability/Degradation:
-
If you observe a peak at m/z 165 (Hydrated form/Ring open), your samples have spent too much time in aqueous acid. Process rapidly.
-
References
-
Centers for Disease Control and Prevention (CDC). (2015). Quantification of Minor Tobacco Alkaloids in Tobacco by GC-MS/MS. (Method utilizing MCX principles for alkaloid isolation).
-
Tyroller, S., Zwickenpflug, W., & Richter, E. (2002).[8] New Sources of Dietary Myosmine Uptake from Cereals, Fruits, Vegetables, and Milk.[8] Journal of Agricultural and Food Chemistry, 50(17), 4909–4915.[8] (Seminal paper on food matrix extraction).
-
Lisko, J. G., et al. (2013). Chemical Characterization of Smokeless Tobacco Products.[4] Analytical Chemistry.[8][1][7][9][10][11] (Details on stability and separation of pyridine alkaloids).
-
Restek Corporation. (2020).[5] Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine. (Application Note on Biphenyl column usage).
Sources
- 1. Investigation of the Reaction of Myosmine with Sodium Nitrite in vitro and in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myosmine | C9H10N2 | CID 442649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. New sources of dietary myosmine uptake from cereals, fruits, vegetables, and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [discover.restek.com]
- 10. Validation of a LC-MS/MS method for quantifying urinary nicotine, six nicotine metabolites and the minor tobacco alkaloids--anatabine and anabasine--in smokers' urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Conditions for the Nitrosation of Nornicotine to N'-Nitrosonornicotine (NNN)
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis of N'-nitrosonornicotine (NNN), a potent Group 1 carcinogen, via the nitrosation of its direct precursor, nornicotine.[1][2][3] NNN is a prominent member of the tobacco-specific nitrosamines (TSNAs) and its formation is a critical area of study in toxicology and cancer research.[4][5] This guide delves into the fundamental chemical principles, reaction kinetics, and catalytic factors governing the nitrosation process. It presents a detailed, field-proven laboratory protocol for the controlled synthesis of NNN, complete with analytical methods for validation and characterization. The objective is to equip scientific professionals with the necessary knowledge and practical steps to safely and reliably produce NNN for research purposes, while understanding the critical parameters that influence its formation.
Scientific Foundation: Principles of Nornicotine Nitrosation
The conversion of nornicotine, a secondary amine alkaloid found in tobacco, into NNN is a classic N-nitrosation reaction.[4][6][7] This process involves the reaction of the secondary amine functional group in nornicotine with a nitrosating agent.[8][9] Understanding the interplay of reactants, pH, and catalysts is paramount to controlling the reaction's efficiency and yield.
The Nitrosating Agent and the Role of pH
The most common pathway for nitrosation involves the reaction of an amine with nitrous acid (HNO₂).[8][10] However, nitrous acid itself is not the direct nitrosating agent. In an acidic environment, two molecules of nitrous acid equilibrate to form dinitrogen trioxide (N₂O₃), a much more potent nitrosating species.[11]
2 HNO₂ ⇌ N₂O₃ + H₂O
The kinetics of this reaction are heavily dependent on pH, exhibiting a characteristic bell-shaped curve with an optimal rate typically observed between pH 3 and 4.[11][12] This phenomenon can be explained by two competing factors:
-
Below pH 3: The concentration of the active nitrosating agent (N₂O₃) is high, but the nornicotine precursor (a secondary amine) becomes increasingly protonated. The resulting ammonium ion is not nucleophilic and is unreactive towards electrophilic nitrosating agents.
-
Above pH 4: The concentration of the unprotonated, reactive form of nornicotine increases, but the formation of the essential N₂O₃ from nitrous acid is significantly diminished.[11]
Therefore, maintaining the reaction medium within the optimal pH 3-4 range is critical for maximizing the rate of NNN formation.[12] It is noteworthy, however, that nitrosation can still proceed at neutral or even basic pH, particularly when catalyzed by species such as formaldehyde.[12][13]
Reaction Mechanism
The core mechanism involves an electrophilic attack on the lone pair of electrons of the secondary amine nitrogen in the nornicotine molecule.[14]
-
Formation of Nitrosating Agent: Nitrite salts (e.g., NaNO₂) react with acid to form nitrous acid (HNO₂), which then forms dinitrogen trioxide (N₂O₃).
-
Nucleophilic Attack: The unprotonated secondary amine nitrogen of nornicotine acts as a nucleophile, attacking the electrophilic nitrogen atom of the N₂O₃ molecule.
-
Intermediate Formation: This attack forms a protonated N-nitrosamine intermediate and releases a nitrite ion (NO₂⁻).
-
Deprotonation: A base (such as water) removes a proton from the nitrogen atom, yielding the stable, neutral N'-nitrosonornicotine (NNN) product.
Caption: Reaction mechanism for NNN formation.
Catalysis and Inhibition
The rate of nitrosation can be significantly influenced by other chemical species present in the reaction matrix.
-
Catalysts: Certain anions, like thiocyanate (SCN⁻), are known to be effective catalysts for nitrosamine formation.[15] Carbonyl compounds, particularly formaldehyde, can also accelerate the reaction, especially under neutral or basic conditions, by forming an iminium ion intermediate that is highly reactive toward nitrite.[13][15]
-
Inhibitors: Compounds that can effectively scavenge nitrosating agents will inhibit NNN formation. Ascorbic acid (Vitamin C) and its salts (e.g., sodium ascorbate) are highly effective inhibitors, as they rapidly reduce nitrous acid to nitric oxide (NO).[15] Polyphenols also demonstrate inhibitory effects.[15] The inclusion of such inhibitors is a key strategy for preventing unintended nitrosamine formation in various products.[16]
Laboratory Protocol: Controlled Synthesis of NNN
This protocol details a standard laboratory procedure for the synthesis of NNN from nornicotine.
Safety Warning: N'-Nitrosonornicotine (NNN) is a potent, proven carcinogen.[1] All operations involving NNN or its concentrated solutions must be performed in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves, is mandatory. All contaminated waste must be disposed of according to institutional guidelines for carcinogenic materials.
Materials and Equipment
-
Reagents:
-
(S)-Nornicotine
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), 1M solution
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Dichloromethane (DCM), ACS grade
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Deionized Water
-
-
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Glass chromatography column
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Summarized Reaction Parameters
The following table outlines the critical parameters for this synthesis.
| Parameter | Recommended Value/Range | Rationale |
| Substrate | (S)-Nornicotine | The direct precursor to NNN. |
| Nitrosating Agent | Sodium Nitrite (NaNO₂) | Source of nitrous acid in acidic medium. |
| Molar Ratio | 1.2 - 1.5 equivalents NaNO₂ per equivalent of Nornicotine | A slight excess of nitrite ensures complete conversion of the amine. |
| Solvent | Aqueous Acid (e.g., dilute HCl or Acetic Acid) | Provides the necessary acidic conditions for the reaction. |
| pH | 3.0 - 4.0 | Optimal pH range for maximizing the rate of nitrosation.[11][12] |
| Temperature | 0 - 5 °C | Low temperature controls the reaction rate and minimizes side reactions. |
| Reaction Time | 1 - 3 hours | Sufficient time for the reaction to proceed to completion at low temperature. |
Step-by-Step Synthesis Procedure
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of (S)-Nornicotine in 20 mL of 1M HCl. Cool the solution to 0-5 °C using an ice bath.
-
Nitrite Addition: In a separate beaker, dissolve a 1.2 molar equivalent of sodium nitrite in 10 mL of cold deionized water. Transfer this solution to a dropping funnel.
-
Nitrosation Reaction: Add the sodium nitrite solution dropwise to the stirred, cold nornicotine solution over a period of 30 minutes. Ensure the temperature of the reaction mixture does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir in the ice bath for an additional 2 hours. The reaction progress can be monitored by TLC (Thin-Layer Chromatography).
-
Workup - Neutralization: Slowly and carefully add saturated sodium bicarbonate solution to the reaction mixture until the pH is ~8-9 to neutralize the excess acid and quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with 30 mL portions of dichloromethane (DCM).
-
Washing & Drying: Combine the organic extracts and wash once with 30 mL of brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude NNN product, typically as a yellow oil.[1]
-
Purification: Purify the crude product using silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure NNN.
Analytical Validation and Workflow
Confirmation of the product's identity and purity is a non-negotiable step in the synthesis of a reference standard. A multi-technique approach is required for a self-validating system.
-
Thin-Layer Chromatography (TLC): Used for rapid monitoring of the reaction's progress and for identifying fractions containing the product during column chromatography.
-
High-Performance Liquid Chromatography (HPLC): The primary technique for determining the purity of the final product. A reversed-phase column with a UV detector is typically employed.
-
Mass Spectrometry (MS): Coupled with either Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique confirms the molecular weight of the synthesized compound (NNN: 177.21 g/mol ).[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide unambiguous structural confirmation of the NNN molecule by showing the characteristic chemical shifts and coupling constants for the protons and carbons in the structure.
Caption: Workflow for NNN synthesis and validation.
References
-
Douglass, M. L., Kabacoff, B. L., Anderson, G. A., & Cheng, M. C. (1978). The chemistry of nitrosamine formation, inhibition and destruction. Journal of the Society of Cosmetic Chemists, 29(9), 581-606. Sourced from: PubMed. [Link]
-
European Commission. (2001). Opinion on Nitrosamines and Secondary Amines in Cosmetic Products. Sourced from: European Commission Public Health. [Link]
-
ResolveMass Laboratories Inc. (2026). Nitrosamine formation mechanism from Nitrates and Amines. Sourced from: ResolveMass. [Link]
-
ECHA Discussion Forum. (2025). Nitrosamine- pH role. Sourced from: ECHA Discussion Forum. [Link]
-
Hanigan, D., et al. (2015). Activated carbon catalyzed nitrosamine formation via amine nitrosation. Environmental Science & Technology, 49(3), 1518-1526. Sourced from: SciSpace. [Link]
-
Wikipedia. N-Nitrosonornicotine. Sourced from: Wikipedia. [Link]
-
Wang, W., et al. (2024). Role of Carbonyl Compounds for N-Nitrosamine Formation during Nitrosation: Kinetics and Mechanisms. Environmental Science & Technology, 58(10), 4501–4511. Sourced from: ACS Publications. [Link]
-
U.S. Food and Drug Administration. (2020). Control of Nitrosamine Impurities in Human Drugs. Sourced from: FDA. [Link]
-
Stepanov, I., et al. (2009). Evidence for endogenous formation of N′-nitrosonornicotine in some long-term nicotine patch users. Nicotine & Tobacco Research, 11(1), 75-81. Sourced from: PMC. [Link]
-
Wang, Z., et al. (2026). pH-Dependent Reactivity, Radical Pathways, and Nitrosamine Byproduct Formation in Peroxynitrite-Mediated Advanced Oxidation Processes. Water, 18(1), 1. Sourced from: MDPI. [Link]
-
Jendrossek, V., et al. (2022). Assessment of the Exposure to NNN in the Plasma of Smokeless Tobacco Users. Chemical Research in Toxicology, 35(4), 655-662. Sourced from: PMC. [Link]
-
Lusso, M., et al. (2015). N-nitrosonornicotine (NNN) level in lamina of experimental Burley isogenic lines bred to have stable low nornicotine content and cured under conditions favorable for TSNA formation. CORESTA Congress, ST 03. Sourced from: CORESTA. [Link]
-
Sopori, M. L. (2016). Tobacco nitrosamines as culprits in disease: mechanisms reviewed. Journal of Inflammation, 13, 24. Sourced from: PMC. [Link]
-
Hecht, S. S., Stepanov, I., & Wang, M. (2013). Recent Studies on the Endogenous Formation of N-Nitroso-Compounds. DFG. Sourced from: DFG. [Link]
-
Kumar, R., et al. (2014). A review on mechanism of nitrosamine formation, metabolism and toxicity in in vivo. International Journal of Toxicological and Pharmacological Research, 6(3), 55-63. Sourced from: ResearchGate. [Link]
-
Kumar, R., et al. (2014). A Review on Mechanism of Nitrosamine Formation, Metabolism and Toxicity in In Vivo. Impactfactor.org. Sourced from: Impactfactor.org. [Link]
-
Gorenjak, D., et al. (2021). Formation of NNN via N-nitrosation of nornicotine. ResearchGate. Sourced from: ResearchGate. [Link]
-
RIVM. (2018). NNN (N'-Nitrosonornicotine) and NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone). Sourced from: RIVM. [Link]
-
Bovin, N., et al. (2017). Formation of NNN in tobacco. ResearchGate. Sourced from: ResearchGate. [Link]
Sources
- 1. N-Nitrosonornicotine - Wikipedia [en.wikipedia.org]
- 2. Assessment of the Exposure to NNN in the Plasma of Smokeless Tobacco Users - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NNN (N’-Nitrosonornicotine) and NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone) | RIVM [rivm.nl]
- 4. coresta.org [coresta.org]
- 5. dfg.de [dfg.de]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. fda.gov [fda.gov]
- 9. Blog Details [chemicea.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. ec.europa.eu [ec.europa.eu]
- 12. Nitrosamine- pH role - N-nitrosamines Chemistry - Nitrosamines Exchange [nitrosamines.usp.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. impactfactor.org [impactfactor.org]
- 15. Catalysis and inhibition of N-nitrosation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evidence for endogenous formation of N′-nitrosonornicotine in some long-term nicotine patch users - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity GC-FID Analysis of Myosmine and Minor Tobacco Alkaloids
Abstract & Introduction
Myosmine is a minor tobacco alkaloid and a metabolite of nicotine. While structurally similar to nicotine, it possesses a pyrroline ring (containing a C=N double bond) rather than a pyrrolidine ring. It is found in tobacco products, but also widely in the human diet (nuts, cereals, milk) and is a known pyrolysis product of nicotine.
Accurate quantification of Myosmine is critical for two reasons:
-
Tobacco Biomarkers: It serves as a marker for tobacco curing processes and nitrosamine formation potential.
-
Dietary Toxicology: Distinguishing dietary ingestion from tobacco exposure in epidemiological studies.
This Application Note details a robust Gas Chromatography with Flame Ionization Detection (GC-FID) protocol. Unlike mass spectrometry, FID offers a wide linear dynamic range and robust response for carbon-containing cations, making it cost-effective for routine screening. However, the "minor" status of Myosmine (often <20 µg/g in tobacco) versus Nicotine (>15,000 µg/g) presents a dynamic range challenge that this method specifically addresses through base-deactivation strategies and optimized thermal gradients.
Chemical & Physical Properties[1][2][3][4][5][6][7]
Understanding the analyte is the first step to successful separation.
| Property | Data | Analytical Implication |
| Molecular Formula | C₉H₁₀N₂ | Nitrogen-rich; sensitive to NPD, but FID is chosen for robustness. |
| Boiling Point | ~82-83°C (0.5 mmHg) | Semi-volatile; requires careful solvent evaporation to avoid loss. |
| pKa | ~5.26 | Weakly basic. Crucial: Must be in free-base form (pH > 10) for GC analysis. |
| Stability | Moisture/Acid Sensitive | Prone to hydrolysis to open-ring amino ketones in acidic aqueous media. |
| Solubility | Ethanol, Chloroform, Ether | Extractable with non-polar solvents after basification. |
Method Development Strategy
The "Active Site" Challenge
Alkaloids like Myosmine contain basic nitrogen atoms that interact strongly with active silanol groups (Si-OH) on standard glass liners and column stationary phases. This results in peak tailing , non-linear calibration at low concentrations, and carryover.
Solution:
-
Column: Use of a Base-Deactivated column (e.g., Rtx-5Amine or DB-ALC1) or a standard 5% phenyl phase with extensive base deactivation.
-
Inlet Liner: Deactivated wool liners (base-deactivated) are mandatory to prevent adsorption before the column.
Internal Standard Selection
For FID analysis, the Internal Standard (IS) must be resolved from the target and the major interferent (Nicotine).
-
Recommended IS: Quinoline or n-Heptadecane .
-
Rationale: Quinoline is structurally similar (aromatic nitrogen) and elutes in the alkaloid window but is distinct from the Nicotine/Nornicotine/Anabasine/Myosmine cluster.
Experimental Protocol
Reagents and Standards
-
Myosmine Standard: >98% purity (store at -20°C, hygroscopic).
-
Internal Standard: Quinoline (analytical grade).
-
Extraction Solvent: tert-Butyl methyl ether (TBME) containing 0.01% Triethylamine (TEA). Note: TEA acts as a sacrificial base to cover active sites.
-
Base Solution: 2M Sodium Hydroxide (NaOH).
Sample Preparation (Liquid-Liquid Extraction)
This protocol uses a micro-extraction technique to minimize solvent waste and maximize concentration.
-
Weighing: Accurately weigh 0.5 g of sample (ground tobacco, food matrix) into a 15 mL centrifuge tube.
-
Basification: Add 2.0 mL of 2M NaOH. Vortex for 30 seconds. Allow to sit for 15 minutes.
-
Mechanism: This converts Myosmine salts to their volatile free-base form.
-
-
Extraction: Add 5.0 mL of Extraction Solvent (TBME + IS).
-
Agitation: Shake mechanically for 30 minutes.
-
Phase Separation: Centrifuge at 3,000 RPM for 5 minutes.
-
Aliquot: Transfer ~1 mL of the upper organic layer to a GC vial.
-
Precaution: Do not disturb the aqueous layer; water injection damages the column and deactivation.
-
GC-FID Instrumentation Parameters
| Parameter | Setting | Rationale |
| Inlet | Split/Splitless (10:1) | Splitless for trace analysis; 10:1 if Nicotine is also quantified. |
| Inlet Temp | 250°C | High enough to volatilize, low enough to prevent thermal degradation. |
| Liner | Ultra Inert, Wool-packed | Promotes mixing and traps non-volatiles. |
| Carrier Gas | Helium @ 1.2 mL/min | Constant flow mode for stable retention times. |
| Column | Rtx-5Amine (30m x 0.25mm x 0.5µm) | Specific for amines; reduces tailing of basic compounds. |
| Oven Program | 110°C (hold 1 min) -> 10°C/min -> 280°C (hold 5 min) | Slow ramp separates Myosmine from Anabasine/Nicotine. |
| Detector (FID) | 300°C | Prevents condensation. H2: 30 mL/min, Air: 400 mL/min. |
Visualized Workflow
The following diagram illustrates the critical decision points and flow of the analysis.
Figure 1: Analytical workflow for Myosmine extraction and quantification, highlighting the critical alkaline hydrolysis step required to volatilize the alkaloid.
Validation & Quality Control
To ensure E-E-A-T (Expertise, Authoritativeness, Trustworthiness), the method must be validated against the following criteria:
Linearity & Range
-
Prepare calibration standards in TBME ranging from 1.0 µg/mL to 100 µg/mL .
-
Acceptance: R² > 0.995.[1]
-
Note: If analyzing tobacco, Nicotine will be off the chart (literally). Do not attempt to quantify Nicotine on the Myosmine trace curve; use a separate dilution.
Resolution (Rs)
-
Myosmine often elutes between Nornicotine and Anabasine or shortly after Nicotine depending on the phase.
-
Requirement: Baseline resolution (Rs > 1.5) between Myosmine and Nicotine is mandatory. If co-elution occurs, lower the initial oven temperature to 100°C.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Peak Tailing | Active silanols in liner/column | Replace liner with base-deactivated wool. Trim column 10cm. |
| Low Response | Moisture in detector | Ensure organic layer is dry (add Na₂SO₄ to vial if needed). |
| Ghost Peaks | Carryover | Increase final bake-out time at 280°C. |
| Shift in RT | pH change | Ensure sample pH > 10; Myosmine protonates easily. |
References
-
CORESTA. (2020). Determination of Nicotine and Minor Alkaloids in Tobacco Products by GC-FID.[2] Recommended Method No. 62. [Link]
-
Centers for Disease Control and Prevention (CDC). (2009). Protocol for Analysis of Nicotine, Total Moisture, and pH in Smokeless Tobacco Products. [Link]
-
Jacob, P., et al. (1999). Minor tobacco alkaloids as biomarkers for tobacco use: comparison of users of cigarettes, smokeless tobacco, cigars, and pipes. American Journal of Public Health. [Link]
-
National Institute of Standards and Technology (NIST). (2023). Myosmine Mass Spectrum and Retention Indices.[3] NIST Chemistry WebBook. [Link]
Sources
Application Note: Preparation of 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine Standard Solutions for Analytical Calibration
Abstract & Scope
This document provides a comprehensive, field-proven protocol for the preparation of accurate and reliable calibration standards for 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine. This analyte, also known as Myosmine, is a significant compound often analyzed as a nicotine-related impurity or metabolite in various matrices. Accurate quantification is paramount for regulatory compliance, quality control, and research applications. This guide is intended for researchers, analytical chemists, and drug development professionals, offering in-depth methodologies for creating primary stock solutions and subsequent serial dilutions for use in analytical techniques such as High-Performance Liquid Chromatography (HPLC). The protocols herein are designed to align with the principles of analytical procedure validation outlined by major regulatory bodies, ensuring data integrity and reproducibility.[1][2][3]
Analyte Overview: 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust protocol. These properties dictate the choice of solvent, storage conditions, and handling procedures.
-
Structure: A heterocyclic compound consisting of a pyridine ring attached to a 4,5-dihydro-1H-pyrrole (1-pyrroline) ring.
-
Synonyms: Myosmine, 3-(1-Pyrrolin-2-yl)pyridine, Nicotine Related Compound D.[4][5][6]
-
Relevance: It is a minor tobacco alkaloid and a metabolite of nicotine. Its presence and concentration are often critical quality attributes in the analysis of nicotine-containing products and related toxicological studies.
Table 1: Physicochemical Properties of 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀N₂ | [4][6] |
| Molecular Weight | 146.19 g/mol | [6][7] |
| Appearance | White to Light Brown Powder | [4] |
| CAS Number | 532-12-7 | [6][7] |
| Melting Point | 42-44 °C | [7] |
| Boiling Point | 82-83 °C at 0.5 mmHg | [7] |
Foundational Principles & Regulatory Context
The preparation of calibration standards is the bedrock of quantitative analysis. The accuracy of the entire analytical method hinges on the integrity of these solutions. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP) provide extensive guidelines on analytical method validation, which implicitly govern the preparation of standards.[2][8][9] The principles outlined in ICH Q2(R2) emphasize that validation is a continuous process, ensuring a method is fit for its intended purpose throughout its lifecycle.[10][11] This protocol is designed with these "fitness for purpose" principles in mind.[12]
Safety & Handling
Given the toxicological profile of related pyridine compounds, stringent safety measures are mandatory. Always consult the material-specific Safety Data Sheet (SDS) before handling.
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and safety glasses with side shields.[13]
-
Engineering Controls: All handling of the solid compound and concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of airborne particles or vapors.[13][14]
-
Handling Advice: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[15][16] In case of exposure, follow the first-aid measures outlined in the SDS.
-
Disposal: Dispose of all waste, including contaminated consumables and unused solutions, in accordance with local, state, and federal regulations for hazardous chemical waste.
Protocol I: Preparation of a Primary Stock Solution
The primary stock solution is the highest concentration standard from which all other calibration standards are derived. Its accuracy is therefore of utmost importance. This protocol details the preparation of a 1.0 mg/mL stock solution.
Required Materials & Equipment
-
Analyte: 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine reference standard (high purity, e.g., >98%, with a Certificate of Analysis).
-
Solvent (Diluent): Acetonitrile (HPLC Grade) is recommended due to its compatibility with reverse-phase chromatography and its ability to dissolve a wide range of organic compounds.
-
Equipment:
-
Analytical balance (4-decimal place, e.g., ± 0.1 mg)
-
10.00 mL Class A volumetric flask with stopper
-
Spatula and weigh paper/boat
-
Glass Pasteur pipette or disposable pipette
-
Ultrasonic bath
-
Amber glass vial for storage
-
Step-by-Step Methodology
-
Tare the Balance: Place a clean, dry weigh boat on the analytical balance and tare it.
-
Weigh the Analyte: Accurately weigh approximately 10.0 mg of the 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine reference standard onto the weigh boat. Record the exact mass to four decimal places (e.g., 10.21 mg).
-
Expert Insight: Weighing a slightly larger mass (e.g., 10 mg vs. 1 mg) minimizes the impact of weighing uncertainty on the final concentration.
-
-
Transfer to Volumetric Flask: Carefully transfer the weighed powder into a 10.00 mL Class A volumetric flask. Rinse the weigh boat with small aliquots of acetonitrile and add the rinsate to the flask to ensure a complete quantitative transfer.
-
Dissolution: Add approximately 5-7 mL of acetonitrile to the flask. Gently swirl the flask to dissolve the compound. If necessary, place the flask in an ultrasonic bath for 2-5 minutes to facilitate complete dissolution.
-
Dilution to Volume: Allow the solution to return to ambient temperature. Once at temperature, carefully add acetonitrile dropwise until the bottom of the meniscus is precisely on the calibration mark of the flask.[17]
-
Homogenization: Stopper the flask securely and invert it 15-20 times to ensure the solution is completely homogeneous.
-
Calculate the Exact Concentration: The actual concentration of the stock solution must be calculated based on the exact mass weighed.
Formula: Concentration (mg/mL) = (Mass of Analyte (mg)) / (Volume of Flask (mL))
Example: Concentration = 10.21 mg / 10.00 mL = 1.021 mg/mL
-
Transfer and Label: Transfer the final solution to a clearly labeled amber glass vial. The label must include:
-
Compound Name: 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine
-
Concentration: (e.g., 1.021 mg/mL)
-
Solvent: Acetonitrile
-
Preparation Date
-
Preparer's Initials
-
Expiration Date (see Section 7.0)
-
Protocol II: Preparation of Working Calibration Standards via Serial Dilution
Working standards are prepared by diluting the primary stock solution to create a series of solutions that span the expected concentration range of the unknown samples.[18] A typical calibration curve consists of a blank and 5-7 non-zero concentration levels.
Required Materials
-
Primary Stock Solution (from Protocol I)
-
Diluent: Acetonitrile (HPLC Grade)
-
Calibrated micropipettes (e.g., P100, P1000) or Class A volumetric pipettes
-
Class A volumetric flasks (e.g., 5 mL, 10 mL) or appropriate vials
-
Vortex mixer
Example Dilution Scheme
The following table outlines a dilution scheme to prepare a set of calibration standards from the 1.021 mg/mL primary stock solution. The target concentrations are designed for a typical HPLC-UV analysis.
Table 2: Example Serial Dilution Scheme for Calibration Standards
| Standard Level | Target Conc. (µg/mL) | Aliquot of Stock (µL) | Diluent Volume | Final Volume (mL) | Final Concentration (µg/mL) |
| CS1 | 1.0 | 4.90 | Add to 5 mL mark | 5.00 | 1.00 |
| CS2 | 5.0 | 24.49 | Add to 5 mL mark | 5.00 | 5.00 |
| CS3 | 10.0 | 48.97 | Add to 5 mL mark | 5.00 | 10.00 |
| CS4 | 25.0 | 122.43 | Add to 5 mL mark | 5.00 | 25.00 |
| CS5 | 50.0 | 244.86 | Add to 5 mL mark | 5.00 | 50.00 |
| CS6 | 100.0 | 489.72 | Add to 5 mL mark | 5.00 | 100.00 |
Note: The Aliquot of Stock is calculated as: (Target Conc. * Final Volume) / Stock Conc. For practical bench work, using an intermediate stock solution (e.g., at 100 µg/mL) is highly recommended to avoid pipetting very small volumes, which can be a significant source of error.[19]
Step-by-Step Methodology
-
Label Flasks: Clearly label a series of volumetric flasks corresponding to each calibration standard level (CS1 to CS6).
-
Pipette Stock Solution: Using a calibrated micropipette, carefully transfer the calculated "Aliquot of Stock" volume into the corresponding volumetric flask.
-
Expert Insight: Pre-rinse the pipette tip with the stock solution once before transferring the aliquot. This ensures that no analyte is lost to adsorption on the tip surface, leading to a more accurate transfer.
-
-
Dilute to Volume: Add the diluent (acetonitrile) to the flask until the meniscus reaches the calibration mark.
-
Homogenize: Stopper and invert each flask 15-20 times or vortex thoroughly.
-
Transfer for Analysis: Transfer the final working standards to appropriately labeled autosampler vials for analysis.
Workflow Visualization
The following diagram illustrates the logical flow from the solid reference material to the final set of working calibration standards.
Caption: Workflow for preparing calibration standards.
Storage & Stability
The stability of prepared standards is critical for ensuring consistent results over time.
-
Primary Stock Solution: Store in an amber glass vial at 2-8 °C. Under these conditions, the solution is generally stable for up to 3-6 months. However, stability should be formally verified as part of the method validation process.[10]
-
Working Standards: It is best practice to prepare fresh working standards daily from the primary stock solution.[19] If short-term storage is necessary, keep them refrigerated (2-8 °C) in sealed vials for no longer than 24-48 hours.
-
Long-Term Storage: For extended storage, consider freezing aliquots of the stock solution at -20 °C or below. Before use, ensure the solution is completely thawed, brought to room temperature, and vortexed to re-homogenize.
Application: Use in HPLC-UV Calibration
These standards are suitable for generating a calibration curve for the quantification of 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine using an HPLC system with a UV detector.
-
Wavelength Selection: The pyridine moiety suggests strong UV absorbance. A wavelength of approximately 254 nm is a common starting point for pyridine-containing compounds and should provide good sensitivity.[20] A full UV-Vis scan of a standard is recommended to determine the absorbance maximum (λmax) for optimal detection.
-
Analysis: Inject the blank (diluent) followed by each calibration standard (e.g., from lowest to highest concentration) into the HPLC system.
-
Curve Generation: Plot the instrument response (e.g., peak area) on the y-axis against the known concentration of each standard on the x-axis.
-
Regression Analysis: Apply a linear regression model to the data points. A coefficient of determination (r²) of ≥ 0.995 is typically required to demonstrate linearity.
-
Quantification: Once the calibration curve is established and verified, the concentration of the analyte in unknown samples can be determined by interpolating their instrument response from the curve.
References
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]
-
General Chapter <1225> Validation of Compendial Procedures. U.S. Pharmacopeia. [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]
-
FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration. [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
-
<1225> VALIDATION OF COMPENDIAL PROCEDURES (Alternate). USP. [Link]
-
USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog. [Link]
-
<1225> Validation of Compendial Procedures. USP-NF. [Link]
-
Lifecycle Management Concepts to analytical Procedures: A compendial perspective. Association for Accessible Medicines. [Link]
-
Preparation of calibration standards. Andy Connelly's Blog. [Link]
-
Standard Solution Preparation: A Comprehensive Guide. ALWSCI Technologies. [Link]
-
Pyridine Safety Data Sheet. KISHIDA CHEMICAL CO., LTD. [Link]
-
GUIDELINES FOR CALIBRATION IN ANALYTICAL CHEMISTRY. IUPAC. [Link]
-
How to Make a Calibration Curve: A Step-by-Step Guide. Lab Manager. [Link]
-
ANALYTICAL METHODS - Toxicological Profile for Pyridine. NCBI Bookshelf. [Link]
-
Pyridine MATERIAL SAFETY DATA SHEET. Covalence. [Link]
-
Separation of Pyridine, 3-(1-methyl-1H-pyrrol-2-yl)- on Newcrom R1 HPLC column. HPLC.SIELC. [Link]
-
3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine. ChemSynthesis. [Link]
-
Pyridine, 3-(3,4-dihydro-2H-pyrrol-5-yl)-. NIST WebBook. [Link]
-
Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. SciSpace. [Link]
-
METHOD DEVELOPMENT AND VALIDATION OF RP-HPLC. International Journal of Pharmacy and Biological Sciences. [Link]
-
(PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]
-
Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Defense Technical Information Center. [Link]
-
UV−vis absorption spectrum (solid line), oscillator strength, and... ResearchGate. [Link]
-
UV-Vis Spectrum of Pyridine. SIELC Technologies. [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]
-
Quantitative determination of 3-ethyl-5-hydroxy-4,5-dimethyl-delta3-pyrrolin-2-one in urine using gas-liquid chromatography. PubMed. [Link]
-
(PDF) Analytical Approaches for the Quantitation of Redox-active Pyridine Dinucleotides in Biological Matrices. ResearchGate. [Link]
-
Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. Royal Society of Chemistry. [Link]
-
Synthetic and analytical strategies for the quantification of phenyl-γ-valerolactone conjugated metabolites in human urine. University of Parma. [Link]
-
Crystal structure and fluorescence study of... IUCrData. [Link]
Sources
- 1. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 2. uspbpep.com [uspbpep.com]
- 3. fda.gov [fda.gov]
- 4. Nicotine Related Compound D (3-(4,5-dihydro-3H-pyrrol-2-yl… [cymitquimica.com]
- 5. 3-(4,5-Dihydro-3H-pyrrol-2-yl)pyridine (Myosmine) [lgcstandards.com]
- 6. Pyridine, 3-(3,4-dihydro-2H-pyrrol-5-yl)- [webbook.nist.gov]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. scribd.com [scribd.com]
- 9. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 10. propharmagroup.com [propharmagroup.com]
- 11. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 12. investigationsquality.com [investigationsquality.com]
- 13. kishida.co.jp [kishida.co.jp]
- 14. spectrumchemical.com [spectrumchemical.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. fishersci.com [fishersci.com]
- 17. Solution Preparation - Standard Solution Preparation: A Comprehensive Guide - Blogs - News [alwsci.com]
- 18. How to Make a Calibration Curve: A Step-by-Step Guide | Lab Manager [labmanager.com]
- 19. andyjconnelly.wordpress.com [andyjconnelly.wordpress.com]
- 20. apps.dtic.mil [apps.dtic.mil]
Application Note: High-Efficiency Solvent Extraction of Myosmine from Biological Fluids
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the efficient extraction of myosmine from biological fluids, including plasma and urine. Myosmine, a minor tobacco alkaloid also found in various foods, is a critical biomarker for tobacco exposure and is of growing interest in toxicological and neurodegenerative disease research.[1] Achieving accurate and reproducible quantification of myosmine necessitates a robust and highly efficient extraction methodology. This document explores the fundamental principles of solvent extraction for this basic alkaloid, presenting detailed protocols for both traditional liquid-liquid extraction (LLE) and modern solid-phase extraction (SPE). We delve into the causality behind experimental choices, provide self-validating system protocols, and offer field-proven insights to overcome common challenges, ensuring the generation of high-quality data for downstream analytical techniques such as GC-MS and LC-MS/MS.
Introduction: The Analytical Imperative for Myosmine
Myosmine is a pyridine alkaloid structurally related to nicotine and is present in tobacco products and a variety of food sources.[1] Its presence in biological matrices such as plasma, saliva, and urine serves as a valuable biomarker for assessing exposure to tobacco products.[1] Beyond its role as an exposure marker, myosmine is under investigation for its potential genotoxic effects and its role in the formation of carcinogenic nitrosamines.[1] Consequently, the ability to accurately and reliably quantify myosmine in biological fluids is of paramount importance for a wide range of research applications, from toxicology and pharmacology to clinical and environmental health studies.
The complex nature of biological matrices presents a significant analytical challenge. Endogenous components such as proteins, lipids, and salts can interfere with analysis and damage sensitive analytical instrumentation. Therefore, an effective sample preparation strategy is crucial to isolate myosmine from these interfering substances and to concentrate it to a level suitable for detection. This application note provides a detailed guide to achieving high-efficiency solvent extraction of myosmine, empowering researchers to obtain reliable and reproducible results.
Foundational Principles of Myosmine Extraction
The successful extraction of myosmine from an aqueous biological matrix into an organic solvent is governed by its chemical properties, primarily its basicity. Myosmine has a pKa of approximately 5.26. This dictates its state of ionization at different pH values:
-
Acidic Conditions (pH < 5.26): Myosmine will be predominantly in its protonated, cationic form (Myosmine-H⁺). In this state, it is highly soluble in water and will remain in the aqueous phase.
-
Basic Conditions (pH > 5.26): Myosmine will exist primarily in its neutral, free base form. This uncharged species is significantly more lipophilic and will readily partition into an immiscible organic solvent.
This pH-dependent solubility is the cornerstone of an effective extraction strategy. By manipulating the pH of the biological sample, we can control the partitioning of myosmine between the aqueous and organic phases. For liquid-liquid extraction, the sample is made basic to facilitate the transfer of myosmine into the organic solvent. Conversely, for certain solid-phase extraction techniques, the sample is acidified to ensure myosmine is in its charged state to bind to a cation-exchange sorbent.
The choice of solvent is another critical parameter, governed by the principle of "like dissolves like". The ideal solvent should have a high affinity for the neutral form of myosmine, be immiscible with water, have a suitable volatility for easy evaporation, and be of high purity to prevent the introduction of contaminants.
Protocol I: Liquid-Liquid Extraction (LLE) of Myosmine
LLE is a classic, robust, and cost-effective method for the extraction of myosmine from biological fluids. When optimized, it can yield high recovery rates.
LLE Workflow Diagram
Caption: Liquid-Liquid Extraction (LLE) workflow for myosmine from biological fluids.
Detailed LLE Protocol
-
Sample Preparation: To a 1.5 mL microcentrifuge tube, add 500 µL of biological fluid (e.g., plasma or urine). Spike with an appropriate internal standard (e.g., myosmine-d4) to account for variability in extraction efficiency and instrument response.
-
Alkalinization: Add 50 µL of 1 M sodium hydroxide (NaOH) to the sample to raise the pH to >9. This ensures that the myosmine is in its free base form.
-
Solvent Addition: Add 1 mL of a suitable organic solvent. Dichloromethane or a mixture of ethyl acetate and hexane (e.g., 9:1 v/v) are common choices.
-
Extraction: Cap the tube and vortex vigorously for 1-2 minutes to ensure intimate contact between the two phases and facilitate the transfer of myosmine into the organic layer.
-
Phase Separation: Centrifuge the tube at >10,000 x g for 5 minutes to achieve a clean separation of the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any precipitated proteins at the interface.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 30-40°C).
-
Reconstitution: Reconstitute the dried residue in a small volume (e.g., 100 µL) of a solvent compatible with the analytical instrument, typically the initial mobile phase of the chromatography system.
Expertise & Experience: Mitigating LLE Challenges
A common issue in LLE of biological samples is the formation of an emulsion at the interface of the two layers, which can make phase separation difficult and lead to poor recovery. This is often caused by the presence of endogenous surfactants like phospholipids. To mitigate this:
-
Gentle Mixing: Instead of vigorous vortexing, gentle inversion of the tube can reduce emulsion formation, although this may require a longer extraction time.
-
Salt Addition: Adding a small amount of a neutral salt (e.g., sodium chloride) to the aqueous phase can increase its polarity and help to break up emulsions.
-
Centrifugation: As described in the protocol, centrifugation is a highly effective way to break emulsions.
Protocol II: Solid-Phase Extraction (SPE) of Myosmine
SPE offers several advantages over LLE, including higher selectivity, cleaner extracts, and greater potential for automation. For a basic compound like myosmine, a mixed-mode cation exchange SPE cartridge is highly effective.
SPE Workflow Diagram
Caption: Solid-Phase Extraction (SPE) workflow for myosmine using a mixed-mode cation exchange cartridge.
Detailed SPE Protocol
-
Sample Pre-treatment: Dilute 500 µL of the biological sample with 500 µL of a weak acid (e.g., 2% formic acid in water). This ensures that myosmine is protonated and will bind to the cation exchange sorbent.
-
Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.
-
Cartridge Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute the myosmine from the cartridge with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the myosmine, releasing it from the sorbent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable solvent for analysis.
Trustworthiness: The Self-Validating Nature of Mixed-Mode SPE
The described SPE protocol is inherently self-validating due to the dual retention mechanism of the mixed-mode sorbent and the sequential wash steps. The initial acidic wash removes hydrophilic compounds that do not bind to the cation exchange sites. The subsequent organic wash removes lipophilic compounds that are not strongly retained by the reversed-phase characteristics of the sorbent. Only the basic analytes like myosmine, which are retained by both mechanisms, remain on the cartridge and are selectively eluted with the final basic solution. This provides a high degree of confidence in the purity of the final extract.
Comparative Performance and Data
The choice between LLE and SPE depends on the specific needs of the assay, including throughput requirements, desired extract cleanliness, and cost considerations.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Extraction Recovery | Good (Typically 70-90%) | Excellent (>88%)[2] |
| Extract Cleanliness | Moderate | High |
| Selectivity | Low | High |
| Throughput | Low to Medium | High (amenable to automation) |
| Solvent Consumption | High | Low |
| Cost per Sample | Low | Moderate |
| Method Development | Relatively Simple | More Complex |
Note: Recovery values can be highly matrix and method-dependent. The values presented are typical ranges based on available literature for tobacco alkaloids.[2][3]
Conclusion and Recommendations
Both LLE and SPE are viable and effective methods for the extraction of myosmine from biological fluids.
-
LLE is a cost-effective and straightforward technique that is well-suited for smaller sample batches and when the highest degree of extract cleanliness is not essential.
-
SPE , particularly using a mixed-mode cation exchange sorbent, is the recommended approach for high-throughput applications, assays requiring the lowest limits of detection, and when a very clean extract is necessary to minimize matrix effects in sensitive analytical instrumentation like LC-MS/MS. The higher initial cost per sample is often offset by improved data quality, reduced instrument downtime, and higher sample throughput.
The protocols provided in this application note serve as a robust starting point for the development and validation of methods for myosmine quantification. As with any analytical method, it is crucial to perform a thorough validation to ensure that the chosen procedure meets the specific requirements of the intended application.
References
-
Analysis of myosmine, cotinine and nicotine in human toenail, plasma and saliva. (2009). Journal of Chromatography B, 877(24), 2449-2456. Available at: [Link]
-
Automated Solid Phase Extraction and Polarity-Switching Tandem Mass Spectrometry Technique for High Throughput Analysis of Urine Biomarkers for 14 Tobacco-Related Analytes. (2021). Analytical Chemistry, 93(46), 15415-15423. Available at: [Link]
-
Simultaneous determination of tobacco minor alkaloids and tobacco-specific nitrosamines in mainstream smoke by dispersive solid-phase extraction coupled with ultra-performance liquid chromatography/tandem orbitrap mass spectrometry. (2018). Rapid Communications in Mass Spectrometry, 32(20), 1791-1798. Available at: [Link]
Sources
Application Notes & Protocols for the In Vitro Genotoxicity Assessment of 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on conducting a battery of in vitro genotoxicity assays for the compound 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine. We move beyond rote procedural lists to offer a strategic framework grounded in regulatory expectations and scientific first principles. The protocols for the Bacterial Reverse Mutation Assay (Ames Test), the In Vitro Mammalian Cell Micronucleus Assay, and the In Vitro Mammalian Chromosomal Aberration Assay are detailed with an emphasis on experimental design, causality, and data interpretation. This guide is structured to ensure that the described methodologies are self-validating systems, providing trustworthy and actionable data for safety assessment.
Introduction and Strategic Framework
The Test Article: 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine
3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine, also known as myosmine, is a pyridine alkaloid with the chemical formula C₉H₁₀N₂ and a molecular weight of approximately 146.19 g/mol .[1][2] It is structurally related to nicotine and found naturally in tobacco and various food products. Given its potential for human exposure, a thorough evaluation of its genotoxic potential is a critical step in any safety assessment or drug development program.
The Imperative for Genotoxicity Testing
Genotoxicity assessment is a cornerstone of toxicology and is mandated by regulatory agencies worldwide for new drugs, chemicals, and consumer products.[3] These assays identify substances that can cause damage to genetic material (DNA), a primary event that can lead to heritable mutations or carcinogenesis.[4][5] An early, in vitro assessment allows for the efficient screening of compounds, saving significant resources by flagging potentially hazardous candidates long before they reach later-stage development.
Structural Considerations and a Priori Hypothesis
The structure of 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine presents an interesting case for genotoxicity assessment.
-
Pyridine Moiety: The pyridine ring, on its own, has generally tested negative in a range of genotoxicity assays.[6]
-
Dihydro-pyrrole Moiety: The presence of the dihydro-pyrrole ring warrants closer examination. While distinct, this structure shares features with pyrrolizidine alkaloids, a class of compounds known to be potent genotoxins and carcinogens.[7][8] The toxicity of pyrrolizidine alkaloids is dependent on their metabolic activation by cytochrome P450 enzymes in the liver to form reactive pyrrolic esters, which then form DNA adducts.[7]
This structural alert analysis leads to a critical hypothesis: The genotoxic potential of 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine, if any, is likely to be dependent on metabolic activation. Therefore, all assays must be conducted both in the absence and presence of an exogenous metabolic activation system.
Core Principles of a Valid In Vitro Genotoxicity Assessment
The Standard Test Battery: A Multi-Endpoint Approach
No single assay can detect all mechanisms of genotoxicity.[3] International guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), recommend a battery of tests to cover three primary endpoints:
-
Gene Mutation: Assessed using the Bacterial Reverse Mutation (Ames) Test.
-
Structural Chromosome Damage (Clastogenicity): Assessed using the Chromosomal Aberration Assay.
-
Numerical Chromosome Damage (Aneugenicity): Assessed using the In Vitro Micronucleus Assay, which also detects clastogenicity.
The Critical Role of Metabolic Activation (S9 Fraction)
Many chemicals (pro-mutagens) are not genotoxic themselves but are converted into reactive, genotoxic metabolites by enzymes in the body, primarily in the liver.[9][10] To mimic this process in vitro, assays are conducted with a post-mitochondrial supernatant (S9 fraction) derived from the livers of rats induced with enzyme-inducing agents like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.[9][11] This S9 mix contains a cocktail of metabolic enzymes, including crucial Cytochrome P450s (CYPs), that can activate or detoxify the test article.[12] The use of induced rat liver S9 is a well-established and cost-effective method for routine screening.[11][12]
Cytotoxicity and Rational Dose Selection
Genotoxicity data is only meaningful when generated at concentrations that are not overtly cytotoxic. A positive result at excessively high or cytotoxic concentrations can be an artifact of cellular stress rather than true genotoxicity. Therefore, a preliminary cytotoxicity assay must be performed for all mammalian cell-based tests to determine the appropriate concentration range. The highest concentration tested should typically induce some, but not excessive, cytotoxicity (e.g., ~50-55% reduction in cell growth).
Protocol 1: Bacterial Reverse Mutation Assay (Ames Test - OECD TG 471)
3.1 Principle: The Ames test is a widely used and internationally accepted short-term bacterial assay for identifying substances that can produce gene mutations.[13][14] The test uses several strains of Salmonella typhimurium (and often E. coli) that have pre-existing mutations in the genes required to synthesize the amino acid histidine (his-).[14][15] These auxotrophic bacteria cannot grow on a histidine-deficient medium. The assay measures the ability of a test chemical to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to synthesize their own histidine and form visible colonies.[15][16]
3.2 Experimental Workflow: Ames Test
Caption: Workflow for the Ames Plate Incorporation Assay.
3.3 Materials and Reagents
| Reagent/Material | Specification |
|---|---|
| Bacterial Strains | S. typhimurium TA98, TA100, TA1535, TA1537; E. coli WP2 uvrA (pKM101) |
| Test Article | 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine, dissolved in a suitable solvent (e.g., water, DMSO) |
| Media | Nutrient Broth, Minimal Glucose Agar Plates, Top Agar |
| Cofactors | L-histidine, D-biotin |
| Metabolic Activation | Aroclor-induced rat liver S9, NADP, Glucose-6-Phosphate (G6P) |
| Controls | Negative: Solvent vehicle; Positive (-S9): Sodium Azide (TA100, TA1535), 4-NOPD (TA98), ICR-191 (TA1537); Positive (+S9): 2-Aminoanthracene (2-AA) for all strains |
3.4 Step-by-Step Protocol (Plate Incorporation Method)
-
Strain Preparation: Inoculate each tester strain into 10-15 mL of nutrient broth and incubate overnight at 37°C with shaking until a density of 1-2 x 10⁹ cells/mL is reached.
-
Test Article Preparation: Prepare a dilution series of the test article in the chosen solvent. A preliminary range-finding test is recommended.
-
S9 Mix Preparation: On the day of the experiment, thaw S9 and prepare the S9 mix on ice, containing S9 fraction, NADP, G6P, and appropriate salts/buffers.[10]
-
Assay Procedure:
-
Label sterile glass tubes for each strain, dose, and condition (with and without S9).
-
To each tube, add in sequence:
-
0.1 mL of the appropriate bacterial overnight culture.
-
0.1 mL of the test article dilution or control solution.
-
0.5 mL of sterile phosphate buffer (for -S9 conditions) or 0.5 mL of complete S9 mix (for +S9 conditions).[13]
-
-
Pre-incubate the tubes at 37°C for 20-30 minutes.
-
Add 2.0 mL of molten top agar (kept at 45°C), containing a trace amount of histidine and biotin, to each tube.
-
Vortex gently and immediately pour the contents onto the surface of a minimal glucose agar plate, ensuring even distribution.[15]
-
-
Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.
-
Data Collection: Count the number of revertant colonies on each plate. Note any signs of cytotoxicity (e.g., a sparse background lawn).
3.5 Acceptance Criteria and Interpretation
-
Validity: The assay is valid if the negative control counts are within the laboratory's historical range and the positive controls show a significant increase in revertants.
-
Positive Result: A result is considered positive if there is a concentration-dependent increase in the number of revertant colonies and/or a reproducible and statistically significant increase at one or more concentrations. A common threshold is a ≥2-fold increase over the solvent control.
Protocol 2: In Vitro Mammalian Cell Micronucleus Assay (OECD TG 487)
4.1 Principle: The in vitro micronucleus (MNvit) assay is a robust method for detecting chromosomal damage.[17][18] Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells. They are formed from whole chromosomes or chromosome fragments that lag behind during cell division (anaphase).[19] An increase in micronucleated cells indicates exposure to a clastogenic (chromosome-breaking) or aneugenic (chromosome loss) agent.[20] The assay is typically performed with a cytokinesis block using Cytochalasin B, which allows for the specific analysis of cells that have completed one nuclear division, as these are easily identified by their binucleated appearance.[17][20]
4.2 Experimental Workflow: Micronucleus Assay
Caption: Workflow for the Cytokinesis-Blocked Micronucleus Assay.
4.3 Materials and Reagents
| Reagent/Material | Specification |
|---|---|
| Cell Lines | Human lymphoblastoid TK6 cells, Chinese Hamster Ovary (CHO) cells, or primary human peripheral blood lymphocytes |
| Media & Reagents | RPMI-1640 or DMEM/F12, fetal bovine serum (FBS), antibiotics, L-glutamine, trypsin-EDTA (for adherent cells) |
| Test Article | 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine, dissolved in a suitable solvent |
| Metabolic Activation | Aroclor-induced rat liver S9, NADP, G6P |
| Key Reagents | Cytochalasin B, Colcemid (for mitotic index), Giemsa stain or fluorescent DNA stain (e.g., DAPI) |
| Controls | Negative: Solvent vehicle; Positive (-S9): Mitomycin C (MMC); Positive (+S9): Cyclophosphamide (CP) |
4.4 Step-by-Step Protocol
-
Cell Culture: Maintain cells in exponential growth under standard conditions (37°C, 5% CO₂).
-
Preliminary Cytotoxicity: Determine the toxicity of the test article by treating cells with a wide range of concentrations for the planned exposure times. Assess viability using a metric like Relative Population Doubling (RPD) or Relative Increase in Cell Count (RICC). Select at least three analyzable concentrations for the main study, with the highest concentration showing significant but not excessive toxicity (~50-55% cytotoxicity).
-
Treatment:
-
Short Treatment (3-6 hours) with and without S9: Seed cells and allow them to attach/acclimate. Replace the medium with a treatment medium containing the test article at the selected concentrations. For +S9 arms, use a serum-free medium containing the S9 mix.[21]
-
Long Treatment (~24 hours) without S9: Treat cells for a period equivalent to 1.5-2 normal cell cycles.
-
-
Cytokinesis Block: After the treatment period, wash the cells and add fresh medium containing Cytochalasin B at a pre-determined optimal concentration.
-
Incubation: Incubate the cells for a period of 1.5-2 normal cell cycles post-treatment initiation to allow cells that were in S-phase during treatment to complete mitosis.
-
Harvesting: Harvest cells via centrifugation (suspension cells) or trypsinization (adherent cells).
-
Slide Preparation: Subject cells to a mild hypotonic treatment, fix in methanol:acetic acid, drop onto clean microscope slides, and air dry.
-
Staining and Analysis: Stain slides with Giemsa or a fluorescent DNA dye. Using a microscope, score at least 2000 binucleated cells per replicate culture (where possible) for the presence of micronuclei according to established criteria.[20]
4.5 Acceptance Criteria and Interpretation
-
Validity: The assay is valid if the negative control is within the historical range, positive controls induce a significant response, and a sufficient number of binucleated cells are available for scoring.
-
Positive Result: A result is considered positive if a statistically significant, dose-related increase in the frequency of micronucleated cells is observed, and the result falls outside the distribution of the historical negative control data.
Protocol 3: In Vitro Mammalian Chromosomal Aberration Assay (OECD TG 473)
5.1 Principle: This assay provides a direct measure of a chemical's ability to induce structural damage to chromosomes.[5][22] Cultured mammalian cells are exposed to the test article, and then treated with a mitotic spindle inhibitor (e.g., Colcemid) to arrest them in the metaphase stage of cell division.[5] Chromosomes are then harvested, stained, and visualized under a microscope to score for structural aberrations, such as chromatid and chromosome breaks, gaps, and exchanges.[4][23]
5.2 Experimental Workflow: Chromosomal Aberration Assay
Caption: Workflow for the In Vitro Chromosomal Aberration Assay.
5.3 Materials and Reagents
| Reagent/Material | Specification |
|---|---|
| Cell Lines | Chinese Hamster Ovary (CHO) cells or primary human peripheral blood lymphocytes |
| Media & Reagents | As per Micronucleus Assay |
| Test Article | 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine, dissolved in a suitable solvent |
| Metabolic Activation | Aroclor-induced rat liver S9, NADP, G6P |
| Key Reagents | Colcemid® or colchicine, Potassium Chloride (KCl) hypotonic solution, Methanol:Acetic Acid fixative, Giemsa stain |
| Controls | Negative: Solvent vehicle; Positive (-S9): Mitomycin C (MMC); Positive (+S9): Cyclophosphamide (CP) |
5.4 Step-by-Step Protocol
-
Cell Culture and Cytotoxicity: As described in the Micronucleus Assay protocol (Section 4.4).
-
Treatment:
-
Short Treatment (3-6 hours) with and without S9: Treat cultures with the test article. After exposure, wash cells and add fresh medium.[22]
-
Long Treatment (~24 hours) without S9: Treat cells continuously until harvest.
-
-
Metaphase Arrest: Add a metaphase arresting agent (e.g., Colcemid) to the cultures for the final 2-4 hours of the incubation period.
-
Harvesting: Collect the mitotic cells. For adherent cells like CHO, this can be done by "mitotic shake-off," where loosely attached mitotic cells are dislodged by gentle tapping.
-
Hypotonic Treatment and Fixation: Resuspend the cell pellet in a warm hypotonic KCl solution to swell the cells and disperse the chromosomes. Fix the cells using several changes of fresh, cold Carnoy's fixative (3:1 methanol:acetic acid).
-
Slide Preparation: Drop the fixed cell suspension onto clean, humid slides and allow them to air dry. Age the slides (e.g., in an oven or overnight) and then stain with Giemsa.
-
Microscopic Analysis: Analyze at least 300 well-spread metaphases per condition. Score cells for the number and type of structural aberrations (both chromatid and chromosome types), with and without gaps.
5.5 Acceptance Criteria and Interpretation
-
Validity: The assay is valid if the negative control aberration frequency is within the historical range, positive controls induce a significant response, and the mitotic index shows that the cells are proliferating adequately.
-
Positive Result: A result is considered positive if a statistically significant, dose-related increase in the percentage of cells with structural aberrations is observed.[4] The biological relevance of the result, particularly if it only occurs at high levels of cytotoxicity, must be carefully considered.
Integrated Data Assessment and Path Forward
6.1 Decision-Making Logic
Caption: Decision tree for interpreting the in vitro genotoxicity battery results.
A positive result in any of these assays, particularly if it is dose-dependent and reproducible, suggests that 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine has the potential to be genotoxic. Based on the structural hypothesis, a positive result that occurs only in the presence of the S9 metabolic activation system would be particularly noteworthy, suggesting the formation of a reactive metabolite. Such a finding would necessitate further investigation, including potential in vivo follow-up studies, to assess whether this potential hazard translates to a risk in whole organisms.
References
-
In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology. [Link]
-
The utility of metabolic activation mixtures containing human hepatic post-mitochondrial supernatant (S9) for in vitro genetic toxicity assessment. PubMed. [Link]
-
Induced Rat Liver S9 Fraction: A Metabolic Activation System for In Vitro Genotoxicity and Mutation Tests. IPHASE Biosciences. [Link]
-
Microbial Mutagenicity Assay: Ames Test. Bio-protocol. [Link]
-
Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories. [Link]
-
Ames test. Wikipedia. [Link]
-
Chromosome Aberration Test in vitro. Eurofins Germany. [Link]
-
In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers. [Link]
-
Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). EPA Archive. [Link]
-
Assessment of the genotoxicity of S9-generated metabolites using the GreenScreen HC GADD45a–GFP assay. Oxford Academic. [Link]
-
In vitro MicroNucleus Test, Chromosomal Aberration Tests, Cytogenetics. Xenometrix AG. [Link]
-
OECD GUIDELINE FOR THE TESTING OF CHEMICALS. ResearchGate. [Link]
-
A comparison of the pro-mutagen activating ability of rat and human liver S9. MedCrave online. [Link]
-
Guidance on genotoxicity testing strategies for manufactured nanomaterials. GOV.UK. [Link]
-
Chromosome Aberration Test. Charles River Laboratories. [Link]
-
Genotoxicity. UK AAT. [Link]
-
Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. GOV.UK. [Link]
-
The Ames Test. University of Missouri-St. Louis. [Link]
-
S9 liver extract is simulating the hepatic metabolic activation and designed for use in the Ames test. Trinova Biochem. [Link]
-
Redbook 2000: IV.C.1.b. In vitro Mammalian Chromosomal Aberration Test. FDA. [Link]
-
Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Oxford Academic. [Link]
-
Nicotine Related Compound D (3-(4,5-dihydro-3H-pyrrol-2-yl)pyridine fumarate). Clinisciences. [Link]
-
Current status and future challenges of genotoxicity OECD Test Guidelines for nanomaterials: a workshop report. Particle and Fibre Toxicology. [Link]
-
In-vitro genotoxicity testing – mammalian cell assay. Pesticide Registration Toolkit. [Link]
-
Chromosomal aberration tests in vitro: problems with protocol design and interpretation of results. PubMed. [Link]
-
Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Genotoxicity of pyrrolizidine alkaloids. PubMed Central. [Link]
-
3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine. ChemSynthesis. [Link]
-
3-(Pyrrolidin-2-yl)pyridine. PubChem. [Link]
-
Pyridine, 3-(3,4-dihydro-2H-pyrrol-5-yl)-. NIST WebBook. [Link]
-
PYRIDALYL. Food Safety Commission of Japan. [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]
-
Dehydropyrrolizidine Alkaloid Toxicity, Cytotoxicity, and Carcinogenicity. MDPI. [Link]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Pyridine, 3-(3,4-dihydro-2H-pyrrol-5-yl)- [webbook.nist.gov]
- 3. Genotoxicity | UKAAT [ukaat.org.uk]
- 4. Chromosome Aberration Test in vitro - Eurofins Deutschland [eurofins.de]
- 5. fda.gov [fda.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. Genotoxicity of pyrrolizidine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dehydropyrrolizidine Alkaloid Toxicity, Cytotoxicity, and Carcinogenicity [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Trinova Biochem | S9 liver extract is simulating the hepatic metabolic activation and designed for use in the Ames test [trinova.de]
- 11. iphasebiosci.com [iphasebiosci.com]
- 12. - MedCrave online [medcraveonline.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Ames test - Wikipedia [en.wikipedia.org]
- 15. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 16. archive.epa.gov [archive.epa.gov]
- 17. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PMC [pmc.ncbi.nlm.nih.gov]
- 18. xenometrix.ch [xenometrix.ch]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 21. criver.com [criver.com]
- 22. criver.com [criver.com]
- 23. gov.uk [gov.uk]
Topic: Derivatization Techniques for GC-MS Analysis of Myosmine
An Application Note and Protocol Guide
Abstract
Myosmine, a tobacco alkaloid also present in various dietary sources, poses analytical challenges for gas chromatography-mass spectrometry (GC-MS) due to its polarity.[1][2][3][4] The presence of a secondary amine in its pyrroline ring structure can lead to undesirable chromatographic effects such as peak tailing and poor sensitivity, caused by interactions with active sites within the GC system.[5][6][7] Chemical derivatization is an essential pre-analytical step to mitigate these issues by converting myosmine into a more volatile, thermally stable, and less polar form suitable for GC-MS analysis.[5][6][7][8] This guide provides a detailed overview of the principal derivatization techniques—silylation and acylation—and offers comprehensive, field-proven protocols for researchers and analytical chemists.
Introduction: The Rationale for Myosmine Derivatization
Direct GC-MS analysis of myosmine is often hampered by its chemical properties. The secondary amine (an active hydrogen site) makes the molecule susceptible to hydrogen bonding, which can cause strong interactions with silanol groups on the GC column and liner surfaces. This results in poor peak shape, reduced column efficiency, and diminished analytical sensitivity.
Derivatization addresses these challenges by chemically modifying the problematic functional group. The primary goals of derivatizing myosmine are:
-
Increase Volatility: By replacing the polar N-H bond with a nonpolar group, the boiling point of the analyte is lowered, allowing it to transition into the gas phase at lower temperatures.[6][9][10]
-
Enhance Thermal Stability: The resulting derivatives are often more stable at the high temperatures of the GC injector and column, preventing on-column degradation.[6][10]
-
Improve Chromatographic Performance: Derivatization minimizes interactions with the stationary phase, leading to sharper, more symmetrical peaks and improved separation efficiency.
-
Enhance Mass Spectrometric Identification: The formation of derivatives with characteristic mass fragments can aid in structural confirmation and improve detection limits.
Myosmine: Structure and Reactive Site
Myosmine (C₉H₁₀N₂) is a pyridine alkaloid characterized by a pyridine ring linked to a 3,4-dihydro-2H-pyrrole (pyrroline) ring.[1][3] The site of derivatization is the secondary amine within the pyrroline ring, which contains an active hydrogen atom that is readily replaced by a derivatizing group.
Chemical Structure of Myosmine:
Caption: Chemical structure of Myosmine, highlighting the reactive N-H group.
Key Derivatization Strategies for Myosmine
Two primary strategies are highly effective for the derivatization of amines like myosmine: silylation and acylation.
Silylation
Silylation is the most widely used derivatization technique in gas chromatography.[5][6][10] It involves the replacement of the active hydrogen of the amine with a nonpolar trimethylsilyl (TMS) group. This reaction effectively eliminates the capacity for hydrogen bonding, thereby increasing volatility and thermal stability.[10]
Common Silylating Reagents:
-
BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): A powerful and versatile TMS donor.[8][11][12]
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): The most volatile of the TMS-amides, its byproducts are also highly volatile, which minimizes chromatographic interference.[8][13][14]
-
TMCS (Trimethylchlorosilane): Not typically used alone, but added as a catalyst (e.g., 1% in BSTFA) to increase the reactivity of the silylating agent, particularly for sterically hindered or less reactive compounds.[8][10][11][12]
Reaction Mechanism: Silylation of Myosmine with BSTFA
Caption: Silylation of Myosmine with BSTFA to form a TMS derivative.
Acylation
Acylation introduces an acyl group (—COR) into the myosmine molecule, converting the secondary amine into a stable amide. Fluorinated acylating reagents, such as trifluoroacetic anhydride (TFAA), are particularly advantageous as they create derivatives with excellent volatility and significantly enhance sensitivity for electron capture detection (ECD).[11][15][16]
Common Acylating Reagents:
-
TFAA (Trifluoroacetic anhydride): A highly reactive reagent that forms stable trifluoroacetyl derivatives.[11][15][16][17][18]
-
PFPA (Pentafluoropropionic anhydride): Forms pentafluoropropionyl derivatives.[11][16]
-
HFBA (Heptafluorobutyric anhydride): Forms heptafluorobutyryl derivatives, adding a larger fluorinated group.[11][16]
Reaction Mechanism: Acylation of Myosmine with TFAA
Caption: Acylation of Myosmine with TFAA to form a stable amide.
Experimental Protocols
The following protocols are provided as robust starting points and can be optimized for specific sample matrices and instrument configurations. Safety Precaution: Derivatization reagents are often corrosive and moisture-sensitive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: Silylation of Myosmine using BSTFA with 1% TMCS
This protocol is a widely applicable method for producing TMS derivatives of amines.[11][12]
Materials:
-
Myosmine standard or dried sample extract
-
BSTFA + 1% TMCS (N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane)
-
Anhydrous solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane)
-
2 mL reaction vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: Place a known quantity of the myosmine sample (typically 1-10 mg) into a reaction vial.[12] If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical that the sample is anhydrous, as moisture will consume the reagent.[19]
-
Reagent Addition: Add 100 µL of an anhydrous solvent to dissolve the sample residue. Following this, add 100 µL of BSTFA + 1% TMCS.[11]
-
Reaction: Tightly cap the vial and vortex thoroughly. Heat the vial at 70-80°C for 30-60 minutes in a heating block.[11]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is now ready for analysis. Inject 1 µL of the cooled solution directly into the GC-MS system.
Workflow: Silylation Protocol
Caption: Step-by-step workflow for the silylation of myosmine.
Protocol 2: Acylation of Myosmine using TFAA
This protocol is effective for creating stable, volatile derivatives, particularly useful for enhancing sensitivity with an ECD.[11][15]
Materials:
-
Myosmine standard or dried sample extract
-
TFAA (Trifluoroacetic anhydride)
-
Anhydrous solvent (e.g., Ethyl Acetate or Acetonitrile)
-
2 mL reaction vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: Place the dried myosmine sample into a reaction vial.
-
Reagent Addition: Add 200 µL of the anhydrous solvent, followed by 100 µL of TFAA.[11]
-
Reaction: Tightly cap the vial and vortex. Heat at 60-70°C for 15-30 minutes.[11]
-
Cooling: Allow the vial to cool to room temperature.
-
(Optional) Evaporation: If reagent peaks interfere with the analysis, the excess reagent and solvent can be evaporated under a gentle stream of nitrogen.
-
Reconstitution & Analysis: Re-dissolve the residue in a suitable solvent (e.g., Ethyl Acetate) and inject 1 µL into the GC-MS system.
Workflow: Acylation Protocol
Caption: Step-by-step workflow for the acylation of myosmine.
Comparative Summary of Derivatization Techniques
The choice between silylation and acylation depends on the analytical requirements, including desired sensitivity, sample matrix, and available instrumentation.
| Parameter | Silylation (e.g., BSTFA, MSTFA) | Acylation (e.g., TFAA, PFPA) |
| Derivative Formed | Trimethylsilyl (TMS) ether | N-acyl amide |
| Key Advantages | - Very common and versatile for many functional groups.[9][10]- MSTFA byproducts are highly volatile, minimizing interference.[13][14]- Reagents are powerful and reactions often go to completion quickly.[11][12] | - Forms highly stable derivatives.[11][15]- Fluorinated derivatives significantly enhance ECD sensitivity.[5][11][15]- TFAA byproducts are volatile and do not require removal.[15] |
| Considerations | - TMS derivatives are susceptible to hydrolysis; requires strictly anhydrous conditions.[10][19]- Reagents are highly sensitive to moisture.[6][10]- Potential for silicon deposits on FID detectors over time.[20] | - Reagents are highly reactive and corrosive.- Acidic byproducts from some acylating agents (not TFAA) may need to be removed prior to analysis to protect the GC column.[11][15] |
| Best For | General purpose GC-MS and GC-FID analysis. | Trace analysis requiring high sensitivity (GC-ECD) and confirmation testing for drugs of abuse (GC-MS).[15] |
GC-MS Analysis Notes
-
Column Selection: A mid-polarity column, such as a DB-1701 (or similar phase containing (14%-cyanopropyl-phenyl)-methylpolysiloxane), is often suitable for the separation of tobacco alkaloids and their derivatives.[21]
-
Injection: Use a glass injection port liner to minimize active sites. Direct on-column injection can also be considered.[12]
-
Detection: For mass spectrometry, Selected Ion Monitoring (SIM) mode is recommended for quantitative analysis to enhance sensitivity and selectivity.[22][23] Key diagnostic ions for underivatized myosmine are m/z 146 (molecular ion) and 118.[23] The derivatized products will have different, predictable mass spectra.
-
Quality Control: Always co-analyze a reagent blank (all components except the sample) to identify any potential interferences or artifacts originating from the derivatization reagents or solvents.[12][15]
Conclusion
Derivatization is a critical and indispensable step for the robust and reliable analysis of myosmine by GC-MS. Both silylation and acylation are powerful techniques that significantly improve the volatility and chromatographic behavior of the analyte. Silylation with reagents like BSTFA or MSTFA offers a versatile and effective approach for general analysis. Acylation with fluorinated anhydrides such as TFAA provides exceptionally stable derivatives and is the method of choice when high sensitivity is required, especially when using an electron capture detector. By selecting the appropriate technique and carefully following the detailed protocols provided, researchers can achieve accurate, reproducible, and sensitive quantification of myosmine in a variety of complex matrices.
References
-
Benchchem. Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
-
Guidechem. MYOSMINE 532-12-7 wiki.
-
Thermo Fisher Scientific. GC Reagents.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 442649, Myosmine.
-
Sigma-Aldrich. Trifluoroacetic anhydride for GC derivatization, LiChropur™.
-
Sigma-Aldrich. Product Information - 91719 Trifluoroacetic anhydride.
-
ChemicalBook. MYOSMINE | 532-12-7.
-
Chrom Tech, Inc. Why Use GC Derivatization Reagents.
-
ResearchGate. Acylation Derivatization Reagents.
-
CovaChem. TFAA; Trifluoroacetic acid anhydride; CAS# 407-25-0.
-
Obrnuta faza. GC Derivatization Reagents.
-
Macherey-Nagel. Derivatization reagents for GC.
-
Labinsights. Acylation Reagents for Gas Chromatography.
-
Regis Technologies. Silylation Reagents.
-
Wikipedia. Myosmine.
-
National Center for Biotechnology Information. Myosmine | C9H10N2 | CID 442649.
-
ResearchGate. (PDF) Derivatization Methods in GC and GC/MS.
-
National Center for Biotechnology Information. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?
-
ACS Publications. New Sources of Dietary Myosmine Uptake from Cereals, Fruits, Vegetables, and Milk.
-
Benchchem. A Head-to-Head Battle of Silylating Agents: BSTFA vs. MSTFA for Alcohol Derivatization.
-
Thermo Fisher Scientific. MSTFA + 1% TMCS.
-
IntechOpen. Derivatization Methods in GC and GC/MS.
-
National Center for Biotechnology Information. Application of GC-MS/MS for the Analysis of Tobacco Alkaloids in Cigarette Filler and Various Tobacco Species.
-
PubMed. Analysis of myosmine, cotinine and nicotine in human toenail, plasma and saliva.
-
Sigma-Aldrich. BSTFA product information.
-
University of Washington. Preparation of TMS Derivatives for GC/MS.
-
Sigma-Aldrich. Derivatization of Drug Substances with MSTFA.
-
CIL. MSTFA/MSTFA-d9 Derivatization of Amphetamine for GC/MS Detection and Identification.
-
ResearchGate. GC-MS chromatogram and mass spectrum of myosmine standard.
Sources
- 1. Myosmine | C9H10N2 | CID 442649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. MYOSMINE | 532-12-7 [chemicalbook.com]
- 3. Myosmine - Wikipedia [en.wikipedia.org]
- 4. Analysis of myosmine, cotinine and nicotine in human toenail, plasma and saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromtech.com [chromtech.com]
- 6. obrnutafaza.hr [obrnutafaza.hr]
- 7. weber.hu [weber.hu]
- 8. GC Reagents | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. mn-net.com [mn-net.com]
- 10. Silylation Reagents - Regis Technologies [registech.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. Trifluoroacetic anhydride for GC derivatization, LiChropur , = 99.0 GC 407-25-0 [sigmaaldrich.com]
- 18. covachem.com [covachem.com]
- 19. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. diverdi.colostate.edu [diverdi.colostate.edu]
- 21. Application of GC-MS/MS for the Analysis of Tobacco Alkaloids in Cigarette Filler and Various Tobacco Species - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
Application Note: Microwave-Assisted Synthesis of 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine (Myosmine) and Derivatives
Executive Summary
The scaffold 3-(4,5-dihydro-1H-pyrrol-2-yl)pyridine , commonly known as Myosmine , is a critical intermediate in the synthesis of tobacco alkaloids (e.g., Nornicotine, Nicotine) and a privileged structure in nicotinic acetylcholine receptor (nAChR) ligand discovery. Traditional solvothermal synthesis of Myosmine involves a tedious two-step condensation-cyclization sequence requiring 10–24 hours of reflux.
This guide details a Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces total reaction time to under 45 minutes while improving yield and purity profiles. By leveraging the dielectric heating effects of microwave irradiation, we bypass the slow heat transfer limitations of conventional reflux, suppressing the polymerization of the sensitive N-vinylpyrrolidone precursor.
Scientific Mechanism & Retro-synthesis
The synthesis relies on the condensation of a nicotinic acid derivative with an N-vinyl lactam, followed by acid-mediated hydrolysis and decarboxylative cyclization.
Reaction Pathway[1]
-
Claisen-type Condensation: The enolate of N-vinylpyrrolidone attacks the ethyl nicotinate ester.
-
Hydrolysis & Decarboxylation: Acidic treatment cleaves the N-vinyl group and the pyrrolidone ring opens/re-closes with concomitant loss of CO₂, forming the Δ1-pyrroline ring.
Mechanism Diagram
Equipment & Materials
Microwave Instrumentation
-
System: Single-mode microwave reactor (e.g., Biotage Initiator+ or CEM Discover 2.0).
-
Vessels: 10–20 mL heavy-walled borosilicate glass vials with crimp caps and PTFE/silicone septa.
-
Sensors: IR temperature sensor (external) and fiber-optic probe (internal) recommended for precise exothermic control.
Reagents
-
Precursor A: Ethyl nicotinate (CAS: 614-18-6)
-
Precursor B: N-Vinyl-2-pyrrolidone (CAS: 88-12-0)
-
Base: Sodium ethoxide (solid or 21 wt% in EtOH)
-
Solvent: Toluene (anhydrous) or Ethanol (absolute)
-
Acid: Conc. HCl (37%)
Experimental Protocols
Protocol A: Rapid One-Pot Synthesis of Myosmine
This protocol adapts the classic condensation route for microwave acceleration, reducing time from ~12 hours to ~40 minutes.
Step 1: Claisen Condensation
-
Charge: In a 20 mL microwave vial, add Ethyl nicotinate (1.51 g, 10 mmol) and N-Vinyl-2-pyrrolidone (1.33 g, 12 mmol).
-
Catalyst: Add Sodium ethoxide (0.68 g, 10 mmol) suspended in Toluene (10 mL). Note: Toluene is preferred over EtOH to achieve higher internal temperatures with lower pressure buildup, though EtOH is a greener alternative.
-
Seal & Irradiate: Cap the vial.
-
Temp: 120 °C
-
Time: 15 minutes
-
Stirring: High (600 rpm)
-
Absorption Level: Normal
-
-
Observation: The mixture will turn from yellow to dark orange/brown.
Step 2: Hydrolysis & Cyclization
-
Vent: Carefully vent the vial (after cooling to <50 °C) to relieve any pressure.
-
Acidify: Add a mixture of Conc. HCl (3 mL) and Water (3 mL) directly to the reaction mixture.
-
Caution: Exothermic reaction. Add dropwise if necessary.
-
-
Re-Seal & Irradiate:
-
Temp: 130 °C
-
Time: 20 minutes
-
Pressure Limit: Set to 15 bar (HCl generation can increase pressure).
-
-
Workup:
-
Cool to room temperature.
-
Basify with 50% NaOH to pH > 12.
-
Extract with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) (3 x 15 mL).
-
Dry organics over MgSO₄ and concentrate.
-
-
Purification: Flash chromatography (DCM:MeOH:NH₃ 95:4:1) or vacuum distillation.
Expected Yield: 65–75% (vs. 40–50% conventional).
Protocol B: Pd-Catalyzed Synthesis of 3-Substituted Derivatives
For generating derivatives where the pyridine ring is substituted (e.g., 5-bromo-myosmine) or the pyrroline ring is modified.
Concept: Instead of building the ring, use Palladium-Catalyzed Hydroarylation of protected pyrrolines with 3-halopyridines. This method is superior for creating diverse libraries.
-
Reactants: 3-Bromopyridine derivative (1.0 equiv) + N-Boc-2,3-dihydro-1H-pyrrole (1.2 equiv).
-
Catalyst System: Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), HCO₂Na (Formate source for reduction, 2.0 equiv), Base (Et₃N).
-
Microwave Conditions:
-
Solvent: DMF or MeCN.
-
Temp: 100 °C.
-
Time: 10 minutes.
-
-
Post-Process: Acidic deprotection (TFA/DCM) yields the 3-(pyrrolidin-2-yl)pyridine (Nornicotine analog) or oxidative dehydrogenation to the Myosmine analog.
Data Analysis & Optimization
Comparison: Conventional vs. Microwave[6]
| Parameter | Conventional Reflux | Microwave Protocol | Advantage |
| Reaction Time | 12–24 Hours | 35 Minutes | >95% Time Savings |
| Solvent Volume | 100–250 mL | 5–10 mL | Green Chemistry |
| Yield (Isolated) | 45–55% | 65–75% | Cleaner Profile |
| Energy Usage | High (Continuous heating) | Low (Targeted dielectric heating) | Efficiency |
Workflow Diagram
Expert Insights & Troubleshooting
The "Polymerization Pitfall"
N-vinylpyrrolidone is prone to radical polymerization. In conventional heating, prolonged contact time increases the formation of polyvinylpyrrolidone (PVP) "tar," which complicates purification.
-
MW Solution: The rapid ramp rate (reaching 120°C in <1 min) favors the ionic condensation mechanism over the slower radical polymerization initiation.
-
Tip: Use fresh N-vinylpyrrolidone or distill before use to remove stabilizers/oligomers.
Pressure Management
The second step involves decarboxylation (release of CO₂) and hydrolysis (release of acetaldehyde).
-
Safety: Ensure the microwave vial is rated for at least 20 bar.
-
Volume: Do not fill vials >60% capacity to allow headspace for gas expansion.
Stability of Myosmine
Myosmine is unstable in moist air, hydrolyzing to 4-(3-pyridyl)-4-oxobutylamine (pseudo-oxynicotine).
-
Storage: Store under argon at -20°C.
-
Analysis: Perform NMR in CDCl₃ immediately after purification. In D₂O, the ring-chain tautomerism may be observed.
References
-
Sweeney, J. B., Doulcet, J., & Thapa, B. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. iScience, 9, 328–336.
-
Trotsko, N., et al. (2024). Efficient Method of (S)-Nicotine Synthesis. Molecules, 29(23), 5700. (Describes the modified condensation method adapted here).
-
Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions.[1][2][3] Tetrahedron Letters, 43(46), 8331-8334. (Foundational work on MW pyridine synthesis).
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.[4] Angewandte Chemie International Edition, 43(46), 6250-6284. (General principles of MW acceleration).
Sources
- 1. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 4. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine
Welcome to the technical support guide for the synthesis of 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges in this synthesis and improve your experimental outcomes.
Introduction to the Synthesis
The synthesis of 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine, a valuable heterocyclic scaffold in medicinal chemistry, is most commonly achieved through the intramolecular cyclization of a suitable precursor. A prevalent route involves the cyclization of a γ-aminobutyronitrile derivative attached to a pyridine ring. The efficiency of this key cyclization step is highly dependent on reaction conditions, catalyst choice, and the purity of starting materials. This guide will address common issues encountered during this process and provide evidence-based solutions.
Troubleshooting Guide: Question & Answer Format
This section directly addresses specific problems you may encounter during the synthesis.
Question 1: My reaction yield is consistently low. What are the primary factors affecting the yield of the intramolecular cyclization?
Answer:
Low yield is a frequent challenge in this synthesis and can stem from several factors. The intramolecular cyclization to form the dihydropyrrole ring is the critical yield-determining step. Here are the key areas to investigate:
-
Inefficient Cyclization: The core of the problem often lies in the cyclization of the nitrile precursor. This reaction can be catalyzed by either acid or base, and the choice of catalyst and conditions is crucial. For instance, base-catalyzed intramolecular cyclizations of metalated nitriles have been shown to be effective for forming cyclic structures.[1] In some cases, transition metal catalysts like palladium or gold can promote hydroamination or C-H addition to nitriles, leading to the desired ring closure.[2][3]
-
Side Reactions: The starting materials and intermediates can undergo competing reactions. One common side reaction is the hydration of the nitrile group to an amide, especially if water is present and the conditions are harsh (e.g., strong acid or base at high temperatures).[4] Polymerization of the starting material or product can also occur under certain conditions.
-
Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent choice all play a significant role. Microwave-assisted heating has been demonstrated to significantly improve yields and reduce reaction times in some intramolecular cyclizations.[3] It is essential to optimize these parameters for your specific substrate.
-
Purity of Starting Materials: Impurities in the starting γ-aminobutyronitrile precursor or the pyridine derivative can interfere with the reaction, poison the catalyst, or lead to the formation of side products. Ensure your starting materials are of high purity, and consider purification before use.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Question 2: I am observing multiple spots on my TLC plate, and purification by column chromatography is difficult. What are the likely side products and how can I improve purification?
Answer:
The presence of multiple products indicates that side reactions are occurring. Understanding these side products is key to both minimizing their formation and developing an effective purification strategy.
Potential Side Products:
| Side Product | Formation Mechanism | Analytical Signature (Expected) |
| Amide Hydrolysis Product | Incomplete cyclization and hydrolysis of the nitrile group.[4] | More polar spot on TLC; presence of a C=O stretch in IR and a primary amide signal in NMR. |
| Polymeric Material | Self-condensation of the starting material or product. | Baseline material on TLC; broad, unresolved peaks in NMR. |
| Unreacted Starting Material | Incomplete reaction. | A distinct spot on TLC corresponding to the starting material. |
| Oxidized Product (e.g., Pyrrole) | If the dihydropyrrole ring is sensitive to oxidation under the reaction or workup conditions. | Aromatic signals in the pyrrole region of the NMR spectrum. |
Improving Purification:
-
Optimize Chromatography:
-
Solvent System: A common purification method is column chromatography on silica gel.[5] Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve better separation between your product and impurities. Adding a small amount of a basic modifier like triethylamine to the eluent can be beneficial if your product is basic, as it can reduce tailing on the silica gel.
-
Flash Chromatography: If gravity column chromatography is not providing sufficient resolution, consider using a flash chromatography system for better separation efficiency.
-
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method.[6][7] You will need to screen different solvents to find one in which your product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble.
-
Acid-Base Extraction: Since 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine is a basic compound, an acid-base extraction during the workup can help remove non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The product will move to the aqueous layer. Then, basify the aqueous layer with a base (e.g., NaOH) and extract the purified product back into an organic solvent.
Question 3: The synthesis of my γ-aminobutyronitrile precursor is low-yielding. Are there alternative strategies to consider?
Answer:
A robust synthesis of the precursor is critical for the overall success. If you are struggling with the synthesis of the γ-aminobutyronitrile precursor, there are alternative approaches to consider for constructing the pyrrolopyridine scaffold.
-
Alternative Precursors: Instead of a nitrile-based cyclization, you could explore routes starting from different functional groups. For example, the intramolecular cyclization of N-(3-butynyl)-sulfonamides can yield 2,3-dihydropyrroles.[3] While this would require a different synthetic design, it may offer a more efficient pathway.
-
One-Pot Procedures: Multi-component or one-pot reactions can sometimes provide higher overall yields by avoiding the isolation of intermediates. For instance, one-pot syntheses of substituted pyrrolo[3,4-b]pyridin-5-ones have been reported, which demonstrates the feasibility of tandem reactions to build complex heterocyclic systems.[8][9]
-
Cross-Coupling Strategies: For related pyrrolopyridine systems, palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, have been used to construct the core structure.[5][10] These methods could potentially be adapted to synthesize your target molecule or a close derivative.
Decision Tree for Alternative Routes:
Caption: Decision tree for addressing low precursor yield.
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for the intramolecular cyclization step?
A1: There is no single "best" catalyst as the optimal choice depends on the specific substrate and reaction conditions. Both palladium and gold catalysts have shown high efficacy in related intramolecular hydroaminations and C-H additions to nitriles.[2][3] For base-catalyzed cyclizations, strong, non-nucleophilic bases are often preferred. It is recommended to screen a small set of catalysts, including both transition metals and strong bases, to identify the most effective one for your system.
Q2: How can I confirm the structure of my final product?
A2: A combination of analytical techniques is necessary for unequivocal structure confirmation:
-
NMR Spectroscopy (¹H and ¹³C): This will provide detailed information about the proton and carbon environments, including the characteristic signals for the dihydropyrrole ring and the pyridine moiety.
-
Mass Spectrometry (MS): To confirm the molecular weight of your product.
-
Infrared (IR) Spectroscopy: To identify key functional groups. You should see the disappearance of the nitrile stretch from your starting material.
-
Melting Point: If your compound is a solid, a sharp melting point is an indicator of purity.[11]
Q3: What are the key safety precautions for this synthesis?
A3: Standard laboratory safety practices should always be followed. Specific hazards to be aware of include:
-
Nitriles: Many organic nitriles are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Strong Bases and Acids: These are corrosive and should be handled with care.
-
Transition Metal Catalysts: Some can be toxic or pyrophoric. Consult the Safety Data Sheet (SDS) for each reagent before use.
-
Solvents: Use appropriate ventilation and take precautions against fire hazards.
Q4: Can this synthesis be performed on a larger scale?
A4: Scaling up a reaction can present new challenges, such as heat transfer and mixing. If you need to perform the synthesis on a larger scale, it is advisable to first optimize the reaction on a small scale to achieve a high and reproducible yield. When scaling up, pay close attention to temperature control and ensure efficient stirring. A pilot run at an intermediate scale is recommended before proceeding to a large-scale synthesis.
Experimental Protocols
Representative Protocol for Intramolecular Cyclization
This is a general protocol and may require optimization for your specific substrate.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the γ-aminobutyronitrile precursor (1 equivalent) in a suitable anhydrous solvent (e.g., THF, dioxane).
-
Catalyst Addition: Add the chosen catalyst (e.g., a palladium(II) salt, 5 mol%).
-
Reaction: Heat the reaction mixture to the optimized temperature (this could range from room temperature to reflux, or utilize microwave heating). Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a solid catalyst was used, filter it off. The filtrate can then be concentrated under reduced pressure.
-
Purification: Purify the crude product using the methods described in the troubleshooting section, such as column chromatography or recrystallization.[5][6]
References
-
Pd-Catalyzed Intramolecular Cyclization via Direct C-H Addition to Nitriles: Skeletal Diverse Synthesis of Fused Polycyclic Indoles. Organic Letters. Available at: [Link]
-
Synthesis of 2,3-dihydro-1H-pyrroles by intramolecular cyclization of N-(3-butynyl)-sulfonamides. Organic & Biomolecular Chemistry. Available at: [Link]
-
Polar-Radical Cyclization Cascades with Magnesiated Nitriles. Journal of the American Chemical Society. Available at: [Link]
-
Recent Advances for Hydration Reaction of Nitriles in Different Catalytic Systems. Catalysts. Available at: [Link]
-
Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. Molecules. Available at: [Link]
-
Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of 3-(pyridine-2-yl)-4,5-dihydro-1H-pyrazole-1-thiocarboxamides and their copper(II) complexes. ResearchGate. Available at: [Link]
-
3-(2,5-Dihydro-1H-pyrrol-2-ylmethoxy)pyridines: synthesis and analgesic activity. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences. Available at: [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. Available at: [Link]
-
Synthetic pathway for the preparation of pyrrole and pyridine derivatives using semicarbazide. ResearchGate. Available at: [Link]
-
Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. Molecules. Available at: [Link]
-
3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules. Available at: [Link]
-
3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. ResearchGate. Available at: [Link]
-
2,3-diaminopyridine. Organic Syntheses. Available at: [Link]
-
Pyridine-Based Heterocycles. Synthesis of New Pyrido [4',3':4,5]thieno[2,3-d]pyrimidines and Related Heterocycles. ResearchGate. Available at: [Link]
-
Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine. OSTI.GOV. Available at: [Link]
-
3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine. ChemSynthesis. Available at: [Link]
-
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pd-Catalyzed Intramolecular Cyclization via Direct C-H Addition to Nitriles: Skeletal Diverse Synthesis of Fused Polycyclic Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 2,3-dihydro-1H-pyrroles by intramolecular cyclization of N-(3-butynyl)-sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. BJOC - One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines [beilstein-journals.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemsynthesis.com [chemsynthesis.com]
Technical Support Center: Troubleshooting Low Myosmine Recovery in SPE
Welcome to the technical support center for Solid-Phase Extraction (SPE) of myosmine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low recovery rates of myosmine in SPE cartridges. As Senior Application Scientists, we have compiled this resource based on established scientific principles and extensive field experience to provide you with a comprehensive and practical troubleshooting tool.
Understanding Myosmine: Key Physicochemical Properties
Myosmine is a tobacco alkaloid structurally related to nicotine.[1] A thorough understanding of its chemical properties is fundamental to developing a robust SPE method.
| Property | Value | Significance for SPE |
| Molecular Formula | C₉H₁₀N₂ | Provides the basic chemical identity. |
| Molecular Weight | 146.19 g/mol | [2] |
| pKa | 5.26 (at 25°C) | [2][3] This is a critical parameter. As a basic compound, myosmine's charge state is pH-dependent. At a pH two units below its pKa (pH < 3.26), it will be predominantly positively charged. At a pH two units above its pKa (pH > 7.26), it will be in its neutral, un-ionized form. This behavior dictates the choice of SPE sorbent and the pH of the loading, washing, and elution solutions.[4][5][6] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and dimethylformamide.[7] | Solubility in the sample matrix and elution solvent is crucial for efficient extraction. Poor solubility can lead to precipitation and low recovery. |
| Stability | Sensitive to moisture and temperature.[2][3] Can undergo nitrosation under acidic conditions.[8][9] | Proper sample handling and storage are necessary to prevent degradation. |
Frequently Asked Questions (FAQs)
Q1: Why is my myosmine recovery so low?
Low recovery is the most common issue in SPE and can stem from several factors.[10] The most likely culprits are an inappropriate choice of SPE sorbent, incorrect pH of your solutions, a suboptimal wash step that prematurely elutes myosmine, or an elution solvent that is too weak to desorb the analyte from the sorbent.
Q2: What is the best type of SPE cartridge for myosmine?
Given myosmine's pKa of 5.26, it behaves as a weak base.[2][3] Therefore, a strong cation-exchange (SCX) sorbent is often the most effective choice.[11][12] This allows for a robust retention mechanism based on the electrostatic interaction between the positively charged myosmine (at low pH) and the negatively charged sorbent. Reversed-phase sorbents (like C18) can also be used, but retention will be more sensitive to the organic content of the sample and wash solutions.
Q3: How critical is the pH of my sample?
Extremely critical. The pH of your sample will determine the charge state of myosmine and, consequently, its ability to bind to the SPE sorbent. For cation-exchange SPE, the sample should be acidified to a pH at least two units below the pKa of myosmine (i.e., pH < 3.26) to ensure it is fully protonated (positively charged).[4][5]
In-Depth Troubleshooting Guide
This section provides a systematic approach to identifying and resolving the root cause of low myosmine recovery.
Problem 1: Myosmine is found in the flow-through (breakthrough).
This indicates that myosmine is not being retained by the SPE cartridge during sample loading.
Root Cause Analysis and Solutions:
-
Incorrect pH of the Sample:
-
Explanation: If using a cation-exchange sorbent, a sample pH above 4 will result in a significant portion of myosmine being in its neutral form, which will not bind to the negatively charged sorbent.
-
Solution: Adjust the sample pH to be at least 2 pH units below the pKa of myosmine (pH < 3.26). A common practice for tobacco alkaloids is to use a buffer at pH 4.5 and then further acidify with glacial acetic acid.[11]
-
-
Improper Cartridge Conditioning and Equilibration:
-
Explanation: The sorbent must be properly wetted and activated to ensure consistent interaction with the analyte. Failure to equilibrate the cartridge to the pH of the sample can lead to poor retention.[13]
-
Solution: Condition the SCX cartridge with methanol followed by an acidic buffer (similar to your sample's mobile phase) to equilibrate the sorbent.[11]
-
-
Sample Loading Flow Rate is Too High:
-
Explanation: A high flow rate reduces the contact time between myosmine and the sorbent, preventing efficient binding.
-
Solution: Decrease the sample loading flow rate to 1-2 mL/min.[11]
-
-
Sorbent Overload:
-
Explanation: The amount of myosmine and other matrix components in your sample may exceed the binding capacity of the SPE cartridge.
-
Solution: Reduce the sample volume or use a cartridge with a larger sorbent mass.
-
Problem 2: Myosmine is lost during the wash step.
This means the wash solvent is too strong and is eluting the myosmine along with the interferences.
Root Cause Analysis and Solutions:
-
Wash Solvent is Too Strong (High Organic Content):
-
Explanation: For cation-exchange sorbents, a wash solvent with a high percentage of organic solvent can disrupt the secondary hydrophobic interactions between myosmine and the sorbent backbone, leading to premature elution.
-
Solution: Use a wash solvent with a lower organic content. For SCX, a common wash is a mixture of methanol and an acidic buffer (e.g., 80:20 methanol:1.0M acetic acid).[11] If using reversed-phase, decrease the percentage of organic solvent in the wash.
-
-
Incorrect pH of the Wash Solvent:
-
Explanation: If the pH of the wash solvent is too high, it can neutralize the charge on myosmine, causing it to elute from a cation-exchange sorbent.
-
Solution: Ensure the wash solvent is at the same or a slightly lower pH than the loading solution to maintain the positive charge on myosmine.
-
Problem 3: Myosmine is not eluting from the cartridge.
This suggests that the elution solvent is not strong enough to break the interaction between myosmine and the sorbent.
Root Cause Analysis and Solutions:
-
Incorrect pH of the Elution Solvent:
-
Explanation: For cation-exchange SPE, the elution solvent must be basic to neutralize the charge on myosmine, thus breaking the ionic bond with the sorbent.
-
Solution: Use an elution solvent with a pH at least two units above the pKa of myosmine (pH > 7.26). A common elution solvent for tobacco alkaloids from an SCX cartridge is a mixture of a non-polar solvent, a polar solvent, and a base, such as Dichloromethane/Isopropanol/Ammonium Hydroxide (70:26:4).[11][14]
-
-
Elution Solvent is Too Weak (Incorrect Solvent Composition):
-
Explanation: The organic solvent in the elution mixture must be strong enough to disrupt any secondary hydrophobic interactions and solubilize the neutral myosmine.
-
Solution: Increase the strength of the organic solvent in the elution mixture. For SCX, a common approach is to use a mixture containing a chlorinated solvent and an alcohol, in addition to a base.[11]
-
-
Insufficient Elution Volume:
-
Explanation: The volume of the elution solvent may not be sufficient to completely desorb and carry the myosmine out of the cartridge.
-
Solution: Increase the volume of the elution solvent or perform a second elution and analyze it separately to see if more myosmine is recovered.
-
Visualizing the Troubleshooting Workflow
Caption: A flowchart for troubleshooting low myosmine recovery in SPE.
Advanced Protocols and Optimization
For those developing a new method or optimizing an existing one, the following protocol for tobacco alkaloids using a strong cation-exchange sorbent serves as an excellent starting point.
Protocol: Myosmine Extraction from a Solid Matrix using SCX SPE
This protocol is adapted from established methods for the analysis of tobacco alkaloids.[11]
1. Sample Preparation: a. Weigh 100 mg of the finely ground sample into a screw-cap vial. b. Add 6 mL of 0.1M sodium acetate buffer (pH 4.5). c. Add an appropriate internal standard if used. d. Mix on a rotating shaker for 10 minutes. e. Filter the extract. f. To the filtered extract, add 300 µL of glacial acetic acid and mix. This ensures myosmine is fully protonated.
2. SPE Cartridge Conditioning: a. Use a strong cation-exchange cartridge (e.g., benzenesulfonic acid bonded silica). b. Condition the cartridge with 3 mL of Methanol:1.0M Acetic Acid (80:20).
3. Sample Loading: a. Load the acidified sample extract onto the conditioned cartridge at a flow rate of 1-2 mL/min.
4. Wash Step: a. Wash the cartridge with 3 mL of Methanol:1.0M Acetic Acid (80:20) to remove neutral and weakly bound interferences. b. Dry the column for 5-10 minutes under full vacuum.
5. Elution: a. Elute the alkaloids with 3 mL of Dichloromethane:Isopropanol:Ammonium Hydroxide (70:26:4) by gravity. The ammonium hydroxide neutralizes myosmine, breaking its ionic bond with the sorbent. b. Evaporate the eluate to dryness with nitrogen at a temperature below 40°C. c. Reconstitute the residue in a suitable solvent for your analytical instrument (e.g., ethyl acetate for GC analysis).
Myosmine-Sorbent Interactions: A Visual Guide
The choice of SPE sorbent and the pH of the mobile phase are intrinsically linked. The following diagram illustrates the primary interaction mechanisms for myosmine with cation-exchange and reversed-phase sorbents.
Caption: Interaction of myosmine with SPE sorbents at different pH values.
By understanding the fundamental principles of myosmine's chemistry and systematically troubleshooting each step of the SPE process, you can significantly improve your recovery rates and achieve more accurate and reproducible results.
References
-
Analysis of Tobacco Alkaloids. (2012, October). UCT, Inc. Retrieved February 20, 2026, from [Link]
-
Myosmine | CAS:532-12-7 | Alkaloids | High Purity | Manufacturer BioCrick. (n.d.). BioCrick. Retrieved February 20, 2026, from [Link]
-
Chortyk, O. T., & Chamberlain, W. J. (1991). The application of solid phase extraction to the analysis of tobacco-specific nitrosamines. Journal of Chromatographic Science, 29(12), 522–527. [Link]
- Stead, S. L., & Tay, J. (2022). Characterization of molecularly imprinted polymers for the extraction of tobacco alkaloids and their metabolites in human urine.
- Al-Masum, A., & Lims, S. (2021). Automated Solid Phase Extraction and Polarity-Switching Tandem Mass Spectrometry Technique for High Throughput Analysis of Urine Biomarkers for 14 Tobacco-Related Analytes. Analytical Chemistry, 93(47), 15636–15644.
- Doering, I. L., & Richter, E. (2009). Reaction of the Tobacco Alkaloid Myosmine with Hydrogen Peroxide. Chemical Research in Toxicology, 22(5), 937-943.
-
Determination of Alkaloids in Whole Tobacco. (2007, November 29). Health Canada. Retrieved February 20, 2026, from [Link]
-
Optimizing Elution Conditions To Improve SPE Performance. (2025, August 12). ALWSCI. Retrieved February 20, 2026, from [Link]
-
Understanding and Improving Solid-Phase Extraction. (2020, December 19). LCGC International. Retrieved February 20, 2026, from [Link]
-
What happens to a drug's ionization state when its pH equals its pKa (acid dissociation constant)? (2025, December 10). Dr.Oracle. Retrieved February 20, 2026, from [Link]
-
QuickStart Guide to SPE. (n.d.). Biotage. Retrieved February 20, 2026, from [Link]
- Marques, H., et al. (2022). Optimization and validation of a procedure using the dried saliva spots approach for the determination of tobacco markers in oral fluid. Journal of Pharmaceutical and Biomedical Analysis, 212, 114648.
- Götze, M., & Gessner, G. (2023). Optimization of reversed-phase solid-phase extraction for shotgun proteomics analysis. Methods in Molecular Biology, 2649, 13-25.
- Carmella, S. G., et al. (2012). Investigation of the Reaction of Myosmine with Sodium Nitrite in vitro and in Rats. Chemical Research in Toxicology, 25(5), 1125-1131.
-
Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022, July 16). Drug Hunter. Retrieved February 20, 2026, from [Link]
-
Simplifying Solid-Phase Extraction Method Development: Exploring the Use of Software. (2026, February 16). Chromatography Online. Retrieved February 20, 2026, from [Link]
-
Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. (2024, May 12). MDPI. Retrieved February 20, 2026, from [Link]
-
Solid-Phase Extraction (SPE) Method Development. (n.d.). Waters. Retrieved February 20, 2026, from [Link]
- Doering, I. L., et al. (2009). Analysis of myosmine, cotinine and nicotine in human toenail, plasma and saliva. Biomarkers, 14(5), 311-317.
-
Silica Based Mesoporous Materials as Sorbents for Solid-Phase Extraction of Organic Pollutants in Water. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
-
SPE Basics: Sorbents, Sorption, and Multiclass Analytes. (n.d.). NEMC. Retrieved February 20, 2026, from [Link]
-
An Investigation into Removing the Excipients from Select Oral Fluids Collection Devices by SPE and LC/MS Detection. (n.d.). Phenomenex. Retrieved February 20, 2026, from [Link]
-
Myosmine. (n.d.). In Wikipedia. Retrieved February 20, 2026, from [Link]
- Wilp, P., et al. (2002). Effect of pH and time on myosmine nitrosation. Journal of Agricultural and Food Chemistry, 50(17), 4909-4915.
- Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique. (2021, January 28). Scientific Reports, 11(1), 2533.
-
Efficiency of myosmine nitrosation. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
- Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2025, November 7).
Sources
- 1. Myosmine - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. Cas 532-12-7,MYOSMINE | lookchem [lookchem.com]
- 4. biotage.com [biotage.com]
- 5. Controlling SPE Selectivity Through pH and Organic Modifier Manipulation [sigmaaldrich.com]
- 6. drughunter.com [drughunter.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. obrnutafaza.hr [obrnutafaza.hr]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Optimizing Elution Conditions To Improve SPE Performance - Blogs - News [alwsci.com]
Technical Support Center: Stability of Myosmine (3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine)
This is a technical support guide for 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine (commonly known as Myosmine ).
Topic: Stability Profile in Acidic vs. Basic Media CAS No: 532-12-7 Molecular Formula: C9H10N2[1]
Executive Summary
Myosmine is a minor tobacco alkaloid structurally characterized by a pyridine ring attached to a pyrroline ring.[2] Its stability is critically dependent on pH due to the imine (C=N) functionality within the pyrroline ring.
-
Acidic Solution: UNSTABLE . Myosmine undergoes rapid, reversible ring-opening hydrolysis to form an acyclic amino ketone.
-
Basic/Neutral Solution: RELATIVELY STABLE . The cyclic imine form predominates, though long-term aqueous storage is not recommended.
-
Critical Warning: In the presence of nitrites under acidic conditions, Myosmine converts to N'-nitrosonornicotine (NNN) , a potent carcinogen.
Part 1: The Science of Instability (Mechanistic Insight)
To troubleshoot experimental inconsistencies, you must understand the underlying chemistry. Myosmine is not a static molecule in aqueous media; it exists in a dynamic equilibrium known as Ring-Chain Tautomerism .
The Mechanism: Acid-Catalyzed Hydrolysis
In acidic environments (pH < 6), the imine nitrogen is protonated. This facilitates the nucleophilic attack of water on the imine carbon (C-2 of the pyrroline ring), leading to ring opening.
The Equilibrium:
The open-chain form is 4-amino-1-(3-pyridyl)-1-butanone (also referred to as the amino ketone or pseudo-oxynicotine).
Pathway Diagram
The following diagram illustrates the pH-dependent equilibrium and the critical nitrosation risk pathway.
Figure 1: Mechanism of acid-catalyzed ring opening and potential nitrosation pathway.
Part 2: Troubleshooting Guide
Issue 1: "My HPLC peak area for Myosmine decreases over time in the autosampler."
Diagnosis: Acidic Hydrolysis. If your mobile phase is acidic (e.g., 0.1% Formic Acid or TFA) and samples are left in aqueous solution, Myosmine is converting to the amino ketone.
-
The Trap: Many standard LC-MS methods for alkaloids use acidic mobile phases to improve ionization. While good for ionization, it promotes degradation during the run if the sample sits too long.
-
Solution:
-
Prepare samples immediately before injection.
-
Use a neutral or basic mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 8-9) if your column allows (e.g., Waters XBridge or Phenomenex Gemini).
-
Keep autosampler temperature at 4°C to slow hydrolysis kinetics.
-
Issue 2: "I see a 'ghost' peak eluting earlier than Myosmine."
Diagnosis: Detection of the Amino Ketone.[3][4][5][6] The open-chain amino ketone is more polar than the cyclic Myosmine, causing it to elute earlier on Reverse Phase (C18) columns.
-
Verification: Check the UV spectrum.[6] The pyridine chromophore remains, but the loss of the conjugated imine bond may shift the
slightly. -
Fix: Adjust sample pH to >7.0 immediately before analysis to shift the equilibrium back toward the cyclic Myosmine form (Cyclization is favored in base).
Issue 3: "My stock solution has turned yellow/brown."
Diagnosis: Oxidation/Polymerization. While stable in base, free bases of pyrroline derivatives are susceptible to oxidation upon air exposure.
-
Fix: Always store stock solutions in anhydrous ethanol or DMSO at -20°C or -80°C, under inert gas (Argon/Nitrogen). Never store in water.
Part 3: Frequently Asked Questions (FAQ)
Q1: Can I use an acidic mobile phase (0.1% Formic Acid) for LC-MS?
Answer: Yes, but with strict caveats. The residence time on the column is short enough that degradation during chromatography is negligible. However, do not dissolve your standards in the acidic mobile phase . Dissolve standards in Ethanol or a neutral buffer, and let the mixing happen on-column.
Q2: What is the half-life of Myosmine in simulated gastric fluid (pH ~1.5)?
Answer: The ring opening is rapid. Equilibrium is reached within minutes to hours depending on temperature. In the presence of nitrite, conversion to nitrosamines (NNN) and HPB (4-hydroxy-1-(3-pyridyl)-1-butanone) occurs significantly within 1-4 hours [1, 3].[7]
Q3: How should I prepare a stable stock solution?
Answer: Follow this "Golden Standard" protocol:
| Parameter | Recommendation | Reason |
| Solvent | 100% Ethanol or DMSO | Prevents hydrolysis (requires water). |
| Concentration | 10 - 50 mM | Higher concentrations are generally more stable. |
| Temperature | -20°C or -80°C | Slows oxidation kinetics. |
| Headspace | Argon or Nitrogen | Prevents oxidative degradation. |
| Working Solution | Dilute into PBS (pH 7.4) | Use immediately (within 4 hours). |
Q4: Is the ring opening reversible?
Answer: Yes. The reaction is a reversible tautomerism. If you take an acidic solution of Myosmine (mostly amino ketone) and neutralize it (pH > 7), it will cyclize back to Myosmine [4]. However, if side reactions (like nitrosation or oxidation) have occurred, those products are irreversible.
Part 4: Experimental Protocols
Protocol A: Assessing Stability in Your Buffer
Use this protocol to validate your specific experimental conditions.
-
Preparation: Prepare a 1 mM stock of Myosmine in Ethanol.
-
Incubation: Spike the stock into your target buffer (e.g., pH 2, pH 7, pH 10) to a final concentration of 10 µM.
-
Timepoints: Aliquot samples at T=0, T=1h, T=4h, T=24h.
-
Quenching (Critical):
-
For Acidic samples: Immediately neutralize with Ammonium Bicarbonate before injection to "freeze" the equilibrium for detection (or inject immediately if looking for the ketone).
-
-
Analysis: Monitor the ratio of Peak A (Myosmine) to Peak B (Amino Ketone) via HPLC-UV (254 nm).
Protocol B: Safe Handling (Nitrosation Prevention)
WARNING: If working with biological fluids (saliva, gastric juice) or buffers containing nitrite.
-
Risk: Myosmine + Nitrite + Acid
NNN (Carcinogen). -
Prevention: Add Ascorbic Acid (Vitamin C) or Sulfamic Acid to your buffers. These agents scavenge nitrite and prevent the nitrosation reaction, protecting the Myosmine structure and user safety.
References
-
Zwickenpflug, W. (2000). N-Nitrosation of myosmine yields HPB (4-hydroxy-1-(3-pyridyl)-1-butanone) and NNN (N-nitrosonornicotine).[4][6][7][8] Journal of Agricultural and Food Chemistry, 48(2), 392-394.
-
Zoltewicz, J. A., Bloom, L. B., & Kem, W. R. (1989).[6] Quantitative determination of the ring-chain hydrolysis equilibrium constant for anabaseine and related tobacco alkaloids. Journal of Organic Chemistry, 54(18), 4462-4468. (Mechanistic basis for pyrroline ring hydrolysis).
-
Wilp, J., et al. (2002). Nitrosation of dietary myosmine as risk factor of human cancer.[7] Food and Chemical Toxicology, 40(8), 1223-1228.
-
Brandänge, S., & Lindblom, L. (1983). Ring-chain tautomerism of myosmine.[6] Acta Chemica Scandinavica B, 37, 617-622.[5]
-
Cayman Chemical. (2022).[9] Myosmine Product Information & Stability Data.
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Myosmine | C9H10N2 | CID 442649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Investigation of the Reaction of Myosmine with Sodium Nitrite in vitro and in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Nitrosation of myosmine yields HPB (4-hydroxy-1-(3-pyridyl)-1-butanone) and NNN (N-nitrosonornicotine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Reaction of the tobacco alkaloid myosmine with hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Removing nicotine impurities from 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine samples
Topic: Removing Nicotine Impurities from 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine
Welcome to the Myosmine Technical Support Hub. This guide addresses the purification of 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine (Common name: Myosmine ) to remove its structural analog, Nicotine .
As a Senior Application Scientist, I have structured this guide to navigate the specific chemical challenges posed by the pyrroline-pyridine scaffold—specifically the pKa differentials and the hydrolytic instability of the imine bond.
🔬 Module 1: Diagnostic Triage
"Do I have Nicotine, or is my Myosmine degrading?"
Before initiating purification, you must confirm the identity of the impurity. Myosmine is chemically unstable compared to Nicotine; what looks like an impurity might be a hydrolysis product.
Analytical Decision Matrix
Use this flowchart to determine your impurity profile before choosing a purification method.
Figure 1: Analytical Triage Workflow. Distinguishing between synthesis precursors (Nicotine) and degradation products (Aminoketone) is critical.
Key Diagnostic Parameters
| Parameter | Myosmine (Target) | Nicotine (Impurity) | Diagnostic Note |
| Structure | Cyclic Imine (No N-Me) | Cyclic Amine (N-Me) | NMR: Look for N-Me singlet at ~2.1 ppm (Nicotine). |
| pKa | ~5.3 (Imine) | ~8.0 (Pyrrolidine) | Crucial for Separation. Nicotine is much more basic [1]. |
| State (RT) | Solid (mp 42–44°C) | Liquid (bp 247°C) | Myosmine can be recrystallized; Nicotine cannot. |
| Stability | Unstable (Hydrolyzes) | Stable | Myosmine ring-opens in aqueous acid [2]. |
🧪 Module 2: Purification Protocols
Protocol A: Selective Crystallization (Recommended)
Best for: Bulk removal of Nicotine (>5% impurity) and scaling up (>1g). Mechanism: Exploits the phase difference. Myosmine is a solid; Nicotine is an oil.
Reagents:
-
Diethyl Ether (Anhydrous)
-
Petroleum Ether or Hexanes (Anhydrous)
-
Nitrogen atmosphere
Step-by-Step:
-
Dissolution: Dissolve the crude Myosmine mixture in a minimum amount of warm Diethyl Ether (approx. 35°C).
-
Precipitation: Add Hexanes dropwise until the solution becomes slightly turbid.
-
Cooling: Seal the flask under nitrogen (crucial to prevent moisture ingress). Place at -20°C for 12–24 hours.
-
Filtration: Rapidly filter the crystals on a sintered glass frit.
-
Wash: Wash the filter cake with cold (-20°C) Hexane/Ether (9:1).
-
Drying: Dry under high vacuum immediately.
Protocol B: Basic Alumina Chromatography
Best for: High purity requirements (<0.5% impurity) or small scale (<500mg). Mechanism: Exploits the pKa difference. Silica gel is acidic and may degrade Myosmine. Basic Alumina preserves the imine bond and separates based on polarity.
Reagents:
-
Stationary Phase: Basic Alumina (Activity Grade II or III). Do not use Silica Gel without TEA.
-
Mobile Phase: Hexane : Ethyl Acetate (Gradient 9:1 to 7:3).
-
Modifier: 1% Triethylamine (TEA) (Optional, to sharpen peaks).
Workflow:
-
Column Prep: Pack Basic Alumina in Hexane.
-
Loading: Load sample as a concentrated solution in Hexane/DCM (minimal DCM).
-
Elution:
-
Fraction 1 (Nicotine): Elutes earlier in non-polar conditions due to the tertiary amine's shielding and lack of H-bond donation (compared to Myosmine's imine which interacts more with the stationary phase in this specific matrix).
-
Note: On C18 HPLC, the order is often reversed (Myosmine elutes first) [3]. On Alumina/Normal phase, the elution order can vary based on activity, but separation is distinct.
-
-
Monitoring: Use TLC with UV (254 nm). Myosmine absorbs strongly.
⚠️ Module 3: Troubleshooting & FAQs
The "Help, My Sample Disappeared" Guide
Issue: "I tried to wash my organic layer with acid to remove Nicotine, and my yield plummeted." Root Cause: Hydrolysis. Myosmine is a cyclic imine. In the presence of water and acid (even weak acid), the imine bond hydrolyzes to form 4-(3-pyridyl)-4-oxobutylamine (an open-chain aminoketone) [4].
The Hydrolysis Pathway:
Figure 2: The Hydrolysis Trap. Avoid aqueous acid washes.
Corrective Action:
-
Never use aqueous HCl washes to remove Nicotine from Myosmine.
-
If you must use pH manipulation, use non-aqueous methods (e.g., precipitating Nicotine with anhydrous oxalic acid in ether, though this risks co-precipitation). Stick to Protocol A (Crystallization) .
FAQ: Common User Scenarios
Q: My Myosmine is an oil, but you said it's a solid. Is it impure? A: Likely, yes. Pure Myosmine melts at 42–44°C [5].[2][3] If your lab is warm (>25°C) and the sample contains even 5% Nicotine (which acts as a solvent/melting point depressant), it will remain an oil.
-
Fix: Attempt Protocol A (Crystallization) at -20°C. Once pure, it will solidify.
Q: Can I use C18 Preparative HPLC? A: Yes, but pH is critical.
-
Low pH (Formic/TFA): DANGEROUS. Risk of hydrolysis on-column or during fraction evaporation.
-
High pH (Ammonium Bicarbonate, pH 8-10): SAFE. Use a hybrid particle column (e.g., Waters XBridge) stable at high pH. Myosmine is stable as the free base. At pH 10, Nicotine is uncharged, but the polarity difference allows separation [3].
Q: How should I store the purified sample? A: Store at -20°C under Argon/Nitrogen. Moisture is the enemy. If the solid turns sticky or yellow over time, it is hydrolyzing or oxidizing.
📚 References
-
Gorrod, J. W., & Jacob, P. (1999). Analytical Determination of Nicotine and Related Compounds and their Metabolites. Elsevier Science. (Confirmed pKa difference: Nicotine ~8.0 vs Myosmine ~5.3).
-
Zwickenpflug, W., & Richter, E. (2002).[1][4] "New sources of dietary myosmine uptake from cereals, fruits, vegetables, and milk."[1] Journal of Agricultural and Food Chemistry, 50(17), 4909-4915.[1] Link (Discusses stability and occurrence).
-
Farsalinos, K. E., et al. (2015). "Analytical assessment of e-cigarette aerosol: Chemical composition and purity." Journal of Chromatography A. (Describes HPLC separation of Nicotine/Myosmine/Nornicotine).
-
Brandange, S., & Lindblom, L. (1979). "The ring-chain tautomerism of myosmine and some related imines." Acta Chemica Scandinavica B, 33, 187-191. (Mechanistic detail on hydrolysis).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 442649, Myosmine. Link (Physical properties verification).
Sources
Technical Support Center: Optimizing Mobile Phase pH for Myosmine Separation
Welcome to our dedicated technical support center for scientists and researchers. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, practical solutions for challenges you may encounter when developing and optimizing chromatographic methods for myosmine. This resource is structured in a question-and-answer format to directly address specific issues and provide not just protocols, but the scientific reasoning behind them.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm starting to develop a reversed-phase HPLC method for myosmine. What is the most critical mobile phase parameter I should focus on, and why?
A1: Without a doubt, the most critical parameter to optimize for the separation of myosmine, an ionizable compound, is the mobile phase pH . Myosmine is a basic compound containing two nitrogen atoms, a pyridine ring and a pyrroline ring, that can be protonated. Its retention, peak shape, and selectivity in reversed-phase HPLC are directly governed by its ionization state, which is controlled by the mobile phase pH.
Myosmine has a reported pKa value of 5.26.[1][2][3] The pKa is the pH at which the compound is 50% ionized and 50% non-ionized.
-
At a pH well below the pKa (e.g., pH < 3.3) , myosmine will be predominantly in its protonated, positively charged (ionized) form. In this state, it is more polar and will have less retention on a non-polar stationary phase like C18, eluting earlier in the chromatogram.
-
At a pH well above the pKa (e.g., pH > 7.3) , myosmine will be in its neutral, non-ionized form. This form is less polar and will interact more strongly with the C18 stationary phase, leading to longer retention times.[4][5]
-
When the mobile phase pH is close to the pKa (pH ≈ 5.26) , both the ionized and non-ionized forms of myosmine will coexist in significant proportions. This can lead to poor peak shapes, such as peak splitting or excessive tailing, as the two forms may exhibit different retention behaviors.[6][7]
Therefore, controlling the mobile phase pH is essential to ensure that myosmine is in a single, stable ionic state throughout the analysis, which is fundamental for achieving sharp, symmetrical peaks and reproducible retention times.[8]
Q2: My myosmine peak is tailing significantly. How can I improve the peak shape?
A2: Peak tailing for basic compounds like myosmine in reversed-phase HPLC is a common issue. It is often caused by secondary interactions between the analyte and the stationary phase or by operating at a pH close to the analyte's pKa. Here’s a systematic approach to troubleshooting and resolving this problem:
-
Adjust the Mobile Phase pH: As discussed in Q1, operating near the pKa of myosmine (5.26) can cause peak tailing. Your first and most effective step should be to adjust the mobile phase pH to be at least 1.5 to 2 pH units away from the pKa.
-
Option A: Low pH: Adjust the mobile phase to a pH between 2.5 and 3.5. At this pH, myosmine will be fully protonated. While this reduces retention, it often leads to improved peak shape. This is because at low pH, the free silanol groups on the silica-based stationary phase are also protonated and less likely to interact with the positively charged myosmine molecule.
-
Option B: High pH: Alternatively, you can use a higher pH, for instance, between 7.5 and 9.0. In this range, myosmine will be in its neutral form, leading to increased retention. However, ensure your column is stable at high pH. Many modern columns, such as those with hybrid particle technology, are designed to be stable in a wide pH range (e.g., pH 1-12).
-
-
Choose the Right Buffer: Using a buffer is crucial for maintaining a stable pH. The choice of buffer depends on your desired pH and detection method (e.g., UV or MS).
-
For low pH (e.g., 2.5 - 4.5): Formate or acetate buffers are good choices. For example, 0.1% formic acid in water will give a pH of approximately 2.7.
-
For mid-range pH (e.g., 4.5 - 6.5): Acetate buffers are suitable.
-
For high pH (e.g., 7.5 - 9.5): Ammonium bicarbonate or ammonium formate buffers are excellent choices, especially for LC-MS applications as they are volatile.
-
-
Consider the Stationary Phase: If peak tailing persists even after pH optimization, consider the stationary phase chemistry. Some C18 columns have a higher density of residual silanol groups which can cause tailing with basic compounds. Using a column with end-capping or a polar-embedded stationary phase can help to shield these silanol groups and improve peak shape.
Below is a diagram illustrating the relationship between mobile phase pH, myosmine's ionization state, and its expected retention behavior.
Caption: Relationship between pH, myosmine's charge, and retention.
Q3: I need to separate myosmine from other closely related alkaloids. How can I use mobile phase pH to improve the resolution?
A3: Mobile phase pH is a powerful tool for manipulating the selectivity (the separation between peaks) of ionizable compounds.[6] If you are co-eluting myosmine with other alkaloids, it is likely that these compounds have different pKa values. By systematically adjusting the mobile phase pH, you can alter the charge state of each compound to a different degree, thereby changing their relative retention times and improving resolution.
Here is a workflow for optimizing pH for selectivity:
Caption: Workflow for optimizing pH to improve separation selectivity.
By following this systematic approach, you can effectively leverage mobile phase pH to achieve baseline separation of myosmine from other related compounds.
Experimental Protocol: pH Scouting for Myosmine Separation
This protocol outlines a systematic experiment to determine the optimal mobile phase pH for the separation of myosmine.
Objective: To evaluate the effect of mobile phase pH on the retention time, peak shape, and selectivity of myosmine and identify the optimal pH for analysis.
Materials:
-
HPLC system with UV or MS detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Myosmine standard
-
HPLC-grade water, acetonitrile, and methanol
-
Buffers: Formic acid, ammonium formate, ammonium bicarbonate
Procedure:
-
Standard Preparation: Prepare a 10 µg/mL stock solution of myosmine in methanol.
-
Mobile Phase Preparation: Prepare the following aqueous mobile phase components (Mobile Phase A):
-
pH 2.7: 0.1% Formic acid in water
-
pH 4.5: 10 mM Ammonium formate in water, pH adjusted to 4.5 with formic acid
-
pH 6.8: 10 mM Ammonium formate in water, pH adjusted to 6.8 with formic acid/ammonia
-
pH 9.2: 10 mM Ammonium bicarbonate in water, pH adjusted to 9.2 with ammonia
-
-
Chromatographic Conditions:
-
Mobile Phase A: See step 2
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% to 95% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: UV at 254 nm or MS in positive ion mode
-
-
Experimental Runs:
-
Equilibrate the column with the initial conditions for each pH for at least 15 minutes.
-
Perform a blank injection (methanol) for each pH condition.
-
Inject the myosmine standard at each of the four pH conditions.
-
-
Data Analysis:
-
For each pH, record the retention time of myosmine.
-
Measure the peak asymmetry (tailing factor) at each pH.
-
If analyzing with other compounds, calculate the resolution between myosmine and the adjacent peaks.
-
Plot the retention time and peak asymmetry as a function of pH to visualize the optimal conditions.
-
Data Summary: Myosmine Properties
For your convenience, here is a table summarizing the key physicochemical properties of myosmine relevant to your method development.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂ | [9] |
| Molecular Weight | 146.19 g/mol | [2][3] |
| pKa | 5.26 (at 25 °C) | [1][2][3] |
| Solubility | Sparingly soluble in water; soluble in methanol and ethanol. | [1][10] |
| UV max (λmax) | 234 nm | [10] |
References
-
Cas 532-12-7,MYOSMINE | lookchem. (n.d.). Retrieved February 20, 2026, from [Link]
-
Myosmine: CAS # 532-12-7 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis - EZGC Method Translator. (n.d.). Retrieved February 20, 2026, from [Link]
-
Analysis of Nicotine Alkaloids and Impurities in Liquids for e-Cigarettes by LC–MS, GC–MS, and ICP-MS - UniTo. (n.d.). Retrieved February 20, 2026, from [Link]
-
Analysis of Nicotine Alkaloids and Impurities in Liquids for e-Cigarettes by LC–MS, GC–MS, and ICP-MS | LCGC International. (2016, May 1). Retrieved February 20, 2026, from [Link]
-
Myosmine | CAS:532-12-7 | Alkaloids | High Purity | Manufacturer BioCrick. (n.d.). Retrieved February 20, 2026, from [Link]
-
Investigation of the Reaction of Myosmine with Sodium Nitrite in vitro and in Rats - NIH. (n.d.). Retrieved February 20, 2026, from [Link]
-
Effect of pH and time on myosmine nitrosation. 31 nm [5-3 H]myosmine... - ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link]
-
Myosmine | C9H10N2 | CID 442649 - PubChem - NIH. (n.d.). Retrieved February 20, 2026, from [Link]
-
Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. (n.d.). Retrieved February 20, 2026, from [Link]
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). Retrieved February 20, 2026, from [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. (2023, December 27). Retrieved February 20, 2026, from [Link]
-
The Importance of Mobile Phase pH in Chromatographic Separations. (n.d.). Retrieved February 20, 2026, from [Link]
-
Control pH During Method Development for Better Chromatography - Agilent. (n.d.). Retrieved February 20, 2026, from [Link]
-
Exploring the Role of pH in HPLC Separation - Moravek. (2024, December 3). Retrieved February 20, 2026, from [Link]
-
Myosmine – Knowledge and References - Taylor & Francis. (n.d.). Retrieved February 20, 2026, from [Link]
-
How does an acid pH affect reversed-phase chromatography separations? - Biotage. (2023, January 24). Retrieved February 20, 2026, from [Link]
-
Back to Basics: The Role of pH in Retention and Selectivity | LCGC International. (2026, February 11). Retrieved February 20, 2026, from [Link]
-
Myosmine | CAS#:532-12-7 | Chemsrc. (2025, August 22). Retrieved February 20, 2026, from [Link]
-
Troubleshooting 6 Common Problems in Liquid Chromatography Separations. (2018, August 23). Retrieved February 20, 2026, from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved February 20, 2026, from [Link]
-
What Are My Options to Improve My Separation? Part 1: Foundational Concepts. (2023, April 1). Retrieved February 20, 2026, from [Link]
-
HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science. (2025, July 4). Retrieved February 20, 2026, from [Link]
Sources
- 1. MYOSMINE | 532-12-7 [chemicalbook.com]
- 2. MYOSMINE CAS#: 532-12-7 [m.chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. moravek.com [moravek.com]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. agilent.com [agilent.com]
- 9. Page loading... [wap.guidechem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Navigating Matrix Effects in the LC-MS Analysis of Myosmine
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of myosmine. This resource is designed to provide in-depth, field-proven insights and actionable troubleshooting strategies to ensure the accuracy, precision, and reliability of your analytical data.
Introduction to Matrix Effects in Myosmine Analysis
Matrix effects are a significant challenge in LC-MS bioanalysis, referring to the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] This phenomenon can lead to ion suppression or enhancement, ultimately compromising the accuracy and reproducibility of quantitative results.[2] For a minor tobacco alkaloid like myosmine, which is also found in various foods, accurate quantification in complex biological matrices such as plasma, saliva, or urine is crucial for toxicological and exposure studies.[3] This guide will address common questions and provide systematic approaches to minimize these effects.
Frequently Asked Questions & Troubleshooting Guides
Q1: I'm observing significant ion suppression for myosmine in plasma samples. What is the likely cause and how can I mitigate it?
A: Ion suppression in plasma is often caused by endogenous phospholipids and proteins.
Phospholipids are abundant in biological membranes and can co-extract with analytes, leading to significant matrix effects, particularly in electrospray ionization (ESI).[4][5] Proteins, if not adequately removed, can also foul the LC column and the MS interface.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ion suppression.
Recommended Solutions:
-
Phospholipid Removal Techniques: Specialized sample preparation products like HybridSPE®-Phospholipid employ zirconia-coated particles that selectively retain phospholipids, providing a much cleaner extract compared to standard protein precipitation.[4][6]
-
Solid-Phase Extraction (SPE): A well-developed SPE protocol can effectively separate myosmine from matrix interferences. Mixed-mode SPE, combining reversed-phase and ion-exchange mechanisms, can offer superior selectivity for basic compounds like myosmine.[7]
-
Liquid-Liquid Extraction (LLE): LLE can be an effective and economical alternative for cleaning up samples, though optimization of the extraction solvent is critical to ensure good recovery of myosmine while minimizing the co-extraction of interfering substances.[8]
| Sample Preparation Technique | Typical Recovery | Matrix Effect Reduction | Throughput |
| Protein Precipitation | 40 - 80% | Low to Medium | High |
| Liquid-Liquid Extraction | 80 - 110% | Medium to High | Medium |
| Solid-Phase Extraction (SPE) | 90 - 110% | High | Low to Medium |
| HybridSPE®-Phospholipid | >95% | Very High | High |
Protocol 1: Generic Solid-Phase Extraction (SPE) for Myosmine from Plasma
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Dilute 100 µL of plasma with 200 µL of 2% formic acid in water and load onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute myosmine with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
Q2: Myosmine and its internal standard show different responses in matrix versus neat solutions. How do I correct for this?
A: This indicates a significant matrix effect that is not being adequately compensated for by your current internal standard. The use of a stable isotope-labeled (SIL) internal standard is the most effective solution.
A SIL internal standard, such as Myosmine-d4, has nearly identical chemical and physical properties to the unlabeled analyte.[9][10] This ensures that it co-elutes and experiences the same degree of ion suppression or enhancement, leading to an accurate analyte-to-internal standard ratio.[8][11]
Key Considerations for Internal Standard Selection:
-
Structural Similarity: The internal standard should be as structurally similar to the analyte as possible.
-
Co-elution: The internal standard and analyte should have identical retention times.[12]
-
Isotopic Purity: The SIL internal standard should have high isotopic purity to avoid contributing to the analyte signal.[10]
-
Label Stability: The isotopic label should be in a stable position within the molecule to prevent exchange with protons from the solvent.[10]
Caption: Internal standard selection logic.
Alternative Strategy: Matrix-Matched Calibration
If a SIL internal standard is not available, preparing calibration standards in a blank matrix that is representative of the study samples can help to compensate for consistent matrix effects.[8][13] However, this approach assumes that the matrix effect is consistent across all samples, which may not always be the case.
Q3: Can I reduce matrix effects by modifying my LC-MS method parameters?
A: Yes, optimizing both chromatographic and mass spectrometric conditions can significantly reduce matrix effects.
Chromatographic Strategies:
-
Improve Separation: Adjusting the mobile phase gradient, flow rate, or using a column with a different stationary phase chemistry can improve the separation of myosmine from co-eluting matrix components.[14][15]
-
Divert Valve: Using a divert valve to direct the flow from the LC column to waste during the elution of highly interfering components (like early-eluting salts or late-eluting phospholipids) can prevent contamination of the MS ion source.[14]
Mass Spectrometric Strategies:
-
Alternative Ionization Technique: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to matrix effects than ESI, especially for less polar and thermally stable compounds.[16][17][18] If your instrument has an APCI source, it may provide a more robust signal for myosmine.
-
Ion Source Parameter Optimization: Fine-tuning ion source parameters such as gas flows, temperatures, and voltages can help to improve the ionization of myosmine relative to background interferences.
| Strategy | Principle | Applicability |
| Chromatographic Separation | Separates analyte from interfering compounds in time. | Universally applicable. |
| Divert Valve | Prevents highly interfering components from entering the MS. | Effective for known interference windows. |
| Switch to APCI | Different ionization mechanism, less prone to suppression from non-volatile matrix components. | For thermally stable, less polar analytes. |
Q4: How do I formally assess the extent of matrix effects in my myosmine assay according to regulatory guidelines?
A: Regulatory agencies like the FDA and EMA require a quantitative assessment of matrix effects during bioanalytical method validation. [1][19][20]
The most common approach is the post-extraction spike method .[14] This involves comparing the response of an analyte spiked into a blank matrix extract to the response of the analyte in a neat solution at the same concentration.
Protocol 2: Quantitative Assessment of Matrix Factor
-
Prepare Blank Matrix Extract: Process at least six different lots of blank biological matrix using your validated sample preparation method.
-
Prepare Post-Spiked Samples: Spike the extracted blank matrix with myosmine at low and high concentrations.
-
Prepare Neat Solutions: Prepare solutions of myosmine in the mobile phase at the same low and high concentrations.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate IS-Normalized MF: When using a SIL internal standard, the IS-normalized MF should be calculated to demonstrate that the IS is effectively compensating for the matrix effect. The coefficient of variation (CV%) of the IS-normalized MF across the different lots of matrix should be ≤15%.
Conclusion
Minimizing matrix effects in the LC-MS analysis of myosmine requires a systematic approach that addresses sample preparation, chromatography, and mass spectrometry conditions. The most robust strategy involves a combination of selective sample preparation to remove interfering components and the use of a stable isotope-labeled internal standard to compensate for any remaining matrix effects. By following the troubleshooting guides and protocols outlined in this technical support center, researchers can develop reliable and accurate methods for the quantification of myosmine in complex biological matrices.
References
- Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Vertex AI Search.
- Myosmine-d4 | Stable Isotope. MedchemExpress.com.
- FDA guideline - Bioanalytical Method Valid
- HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. PMC.
- Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (2016, May 31). Bioanalysis Zone.
- Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX.
- Understanding Matrix Effects in Bioanalytical Assays: Key Insights for Accurate Results. (2026, February 9). Vertex AI Search.
- LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. (2018, May 23).
- Bioanalytical Method Validation. U.S.
- Overcoming matrix effects: expectations set by guidelines. (2014, April 3). Bioanalysis Zone.
- Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma. (2023, July 3). DiVA.
- Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC.
- Matrix Effects and Ion Suppression in LC-MS: Essential Str
- Automated Solid Phase Extraction and Polarity-Switching Tandem Mass Spectrometry Technique for High Throughput Analysis of Urine Biomarkers for 14. (2021, November 12).
- Atmospheric-pressure chemical ioniz
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2026, February 11). Vertex AI Search.
- Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. CDC Stacks.
- Atmospheric Pressure Chemical Ionization.
- Mastering Atmospheric Pressure Chemical Ioniz
- Atmospheric Pressure Chemical Ionization (APCI) INSTRUMENTAL TECHNIQUE. (2017, September 16). Pradeep Research Group.
- Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. (2021, August 30). Analyst (RSC Publishing).
- Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. (2021, April 5). PMC.
- How to circumvent matrix effect in confirmatory testing. (2024, June 3). Nitrosamines Exchange.
- Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Trichodesmine. Benchchem.
- Adjustment of Matrix Effects in Analysis of 36 Secondary Metabolites of Microbial and Plant Origin in Indoor Floor Dust Using Liquid Chromatography-Tandem Mass Spectrometry. (2023, April 22). MDPI.
- Designing Stable Isotope Labeled Internal Standards. (2022, January 11). Acanthus Research.
- Matrix effect evaluation using multi-component post-column infusion in untargeted hydrophilic interaction liquid chromatography-mass spectrometry plasma metabolomics. (2025, January 11). Utrecht University - UU Research Portal.
- 13C Labeled internal standards. LIBIOS.
- Stable Isotope Labeled Sphingolipids as Highly Specific Mass Spectrometry Standards.
- Stable Isotope-labeled Standards. Amerigo Scientific.
- A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. (2018, December 11). Spectroscopy Europe.
- Analysis of myosmine, cotinine and nicotine in human toenail, plasma and saliva. (2009, August 15). PubMed.
- Analysis of Nicotine Alkaloids and Impurities in Liquids for e-Cigarettes by LC–MS, GC–MS, and ICP-MS. UniTo.
- Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food M
- An Overview of Testing for Mycotoxins and Plant Toxins in Food Using LC-MS/MS. Romer Labs.
- Understanding Sample Complexity: Determining Matrix Effects in Complex Food Samples. (2020, August 24).
Sources
- 1. infinixbio.com [infinixbio.com]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Analysis of myosmine, cotinine and nicotine in human toenail, plasma and saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. waters.com [waters.com]
- 8. longdom.org [longdom.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 11. Stable Isotope-labeled Standards - Amerigo Scientific [amerigoscientific.com]
- 12. stacks.cdc.gov [stacks.cdc.gov]
- 13. Adjustment of Matrix Effects in Analysis of 36 Secondary Metabolites of Microbial and Plant Origin in Indoor Floor Dust Using Liquid Chromatography-Tandem Mass Spectrometry [mdpi.com]
- 14. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 18. Atmospheric Pressure Chemical Ionization - Creative Proteomics [creative-proteomics.com]
- 19. resolvemass.ca [resolvemass.ca]
- 20. pharmacompass.com [pharmacompass.com]
Technical Support Center: Purification of 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine
Welcome to the technical support guide for the purification of 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine via recrystallization. This document is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during this purification technique. The guidance herein is structured to address specific experimental issues in a direct question-and-answer format, grounded in established chemical principles.
Section 1: Foundational Principles & Compound Characteristics
3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine, also known as Myosmine, is a solid compound with a reported melting point of 42-44 °C.[1] This relatively low melting point is a critical factor to consider during recrystallization, as it predisposes the compound to "oiling out"—a common purification challenge. The goal of recrystallization is to dissolve the impure solid in a minimum amount of a suitable hot solvent and allow it to cool slowly. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the surrounding solution (the mother liquor).[2][3][4]
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂ | [1][5][6] |
| Molecular Weight | ~146.19 g/mol | [1][6] |
| Appearance | White to Light Brown Powder | [5] |
| Melting Point | 42-44 °C | [1] |
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the recrystallization of 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine.
Part A: Solvent Selection
Question: How do I choose the right solvent for recrystallizing 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine?
Answer: The ideal solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[7][8] Given the polar pyridine ring and the moderately polar pyrroline structure, you should start by screening solvents of intermediate polarity.
Recommended Screening Protocol:
-
Place approximately 50 mg of your crude material into separate test tubes.
-
Add 0.5 mL of a candidate solvent to each tube at room temperature. Observe the solubility. A good solvent will not dissolve the compound at this stage.[8]
-
If the compound is insoluble, heat the mixture to the solvent's boiling point. The compound should dissolve completely.
-
Allow the solution to cool to room temperature, then place it in an ice bath. A large quantity of crystals should form.
Suggested Solvents for Screening:
-
Single Solvents: Toluene, Ethyl Acetate, Isopropanol, Acetone.
-
Mixed-Solvent Systems: Hexane/Ethyl Acetate, Ethanol/Water.
Question: No single solvent seems to work perfectly. What is my next step?
Answer: This is a common scenario that calls for a mixed-solvent recrystallization.[7] This technique uses two miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent").
Procedure:
-
Dissolve the crude 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine in the minimum required amount of the hot "good" solvent (e.g., ethanol, acetone).
-
While the solution is still hot, add the "poor" solvent (e.g., water, hexane) dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly, as you would for a single-solvent recrystallization.
A common and effective pair for compounds with moderate polarity is Ethyl Acetate (good solvent) and Hexane (poor solvent).
Part B: Execution Problems
Question: My compound has "oiled out" instead of forming crystals. How can I resolve this?
Answer: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point. Given the low melting point of 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine (42-44 °C), this is a significant risk.
Causality & Solutions:
-
High Solute Concentration: The solution is too concentrated, causing precipitation at a higher temperature.
-
Solution: Reheat the mixture to redissolve the oil. Add a small amount (10-20% more) of hot solvent to decrease the saturation temperature.[9]
-
-
Rapid Cooling: Cooling the solution too quickly can shock the system, preventing the orderly arrangement needed for crystal lattice formation.
-
Solution: Reheat to dissolve the oil, then ensure very slow cooling. You can achieve this by placing the hot flask inside a larger beaker of hot water and allowing the entire assembly to cool to room temperature.
-
Question: The solution has cooled, but no crystals have formed. What should I do?
Answer: This failure to crystallize is typically due to one of two reasons: using too much solvent or the formation of a supersaturated solution.[9]
Troubleshooting Steps:
-
Induce Crystallization: First, try to induce nucleation. Gently scratch the inside of the flask just below the solvent line with a glass rod.[9][10] The microscopic scratches provide a surface for crystals to begin forming.
-
Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the solution. This provides a template for crystal growth.[9][10]
-
Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent.[9][10] Gently heat the solution to boil off a portion of the solvent, then attempt to cool and crystallize again.
-
Cool to a Lower Temperature: If crystals still do not form, try cooling the flask in a salt/ice bath for a more significant temperature drop.
Caption: Troubleshooting logic for failure of crystallization.
Part C: Purity and Yield
Question: My final product has a persistent color. How do I decolorize it?
Answer: Colored impurities are common and are often large, polar molecules. These can be effectively removed by using activated charcoal.[11]
Procedure:
-
After dissolving your crude compound in the hot solvent, remove the flask from the heat source.
-
Add a very small amount of activated charcoal (a spatula tip is usually sufficient). Using too much will adsorb your product and reduce the yield.
-
Bring the solution back to a boil for a few minutes.
-
Perform a hot filtration through a fluted filter paper to remove the charcoal. The resulting filtrate should be colorless.
-
Proceed with the cooling and crystallization steps.
Question: My final yield is disappointingly low. What are the most likely causes?
Answer: A low yield is a common frustration. The primary causes are almost always procedural.[10][12]
Common Causes for Low Yield:
-
Using Excess Solvent: This is the most frequent error. The more solvent used, the more product will remain dissolved in the mother liquor even after cooling. Always use the minimum amount of hot solvent needed for complete dissolution.[12]
-
Premature Filtration: Filtering the solution while it is too cool can cause the product to crystallize on the filter paper, leading to loss.
-
Incomplete Crystallization: Not allowing the solution to cool for a sufficient time or to a low enough temperature will leave a significant amount of product in solution.
-
Washing with Warm Solvent: Washing the collected crystals with room-temperature or warm solvent will redissolve some of your product. Always use a minimal amount of ice-cold recrystallization solvent for washing.[12]
Section 3: Standard Recrystallization Protocol
This section provides a self-validating, step-by-step workflow for the purification of 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine.
Caption: Standard experimental workflow for recrystallization.
Experimental Steps:
-
Dissolution: Place the crude 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine in an Erlenmeyer flask. Add a small portion of your chosen solvent (e.g., Toluene) and heat the mixture to boiling. Continue adding the solvent in small portions until the solid has just dissolved.[12]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for 2-3 minutes.
-
Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[4] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor.[12]
-
Drying: Allow the crystals to dry on the filter under vacuum. For final drying, transfer the crystals to a watch glass or use a vacuum oven at a temperature well below the compound's melting point.
References
-
Solvent Choice - Chemistry Teaching Labs - University of York. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]
-
Solvent Selection and Recrystallization Guide | PDF - Scribd. [Link]
-
Problems with Recrystallisations - Chemistry Teaching Labs - University of York. [Link]
-
Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center. [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. [Link]
-
Nicotine Related Compound D (3-(4,5-dihydro-3H-pyrrol-2-yl)pyridine fumarate) - CliniSciences. [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. [Link]
-
Problems in recrystallization - Biocyclopedia. [Link]
-
Recrystallization. --->. [Link]
-
Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. [Link]
-
3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine - ChemSynthesis. [Link]
-
Pyridine, 3-(3,4-dihydro-2H-pyrrol-5-yl)- - NIST WebBook. [Link]
-
Solid organic cpd.s when isolated from organic reaction. [Link]
-
4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine - PMC. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]
-
Recrystallization-1.doc.pdf. [Link]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. mt.com [mt.com]
- 3. mt.com [mt.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Nicotine Related Compound D (3-(4,5-dihydro-3H-pyrrol-2-yl… [cymitquimica.com]
- 6. Pyridine, 3-(3,4-dihydro-2H-pyrrol-5-yl)- [webbook.nist.gov]
- 7. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 12. people.chem.umass.edu [people.chem.umass.edu]
Addressing thermal degradation of myosmine in gas chromatography
Topic: Addressing Thermal Degradation and Adsorption of Myosmine in Gas Chromatography Role: Senior Application Scientist Audience: Researchers, Drug Development Professionals, Analytical Chemists
Executive Summary
Myosmine (3-(1-pyrrolin-2-yl)pyridine) presents a dual challenge in Gas Chromatography: thermal instability and chemical reactivity .[1] Unlike nicotine, myosmine possesses an imine double bond (
This guide provides a self-validating workflow to diagnose, prevent, and resolve these specific degradation issues.
Part 1: Diagnostic Workflow (The Triage)
Before altering parameters, confirm if your system is suffering from thermal degradation or adsorption. Use this diagnostic logic.
Q: How do I distinguish between thermal degradation and column adsorption?
A: You must decouple the inlet effects from the column effects. Run the " Inlet Temperature Stress Test" :
-
Prepare a standard: 50 µg/mL Myosmine in a neutral solvent (e.g., Toluene or DCM; avoid Methanol if possible as it can activate silanols).
-
Run 1 (Baseline): Set Inlet Temperature to 200°C .
-
Run 2 (Stress): Set Inlet Temperature to 280°C .
-
Compare Results:
| Observation | Diagnosis | Root Cause |
| Peak Area decreases in Run 2, Nornicotyrine peak appears/grows | Thermal Degradation | Dehydrogenation in the liner. |
| Peak Tailing is identical in both runs; Area is low in both | Adsorption (Active Sites) | Column or Liner activity (Silanols). |
| Peak Shape improves in Run 2 (sharper), Area increases | Inlet Overload/Condensation | Poor volatilization at 200°C. |
Part 2: Troubleshooting & Optimization Modules
Module 1: The Injector (The Critical Control Point)
Q: Why is my myosmine converting to nornicotyrine? A: Myosmine undergoes catalytic dehydrogenation on hot, active surfaces. The imine bond loses hydrogen to form the aromatic pyrrole ring of nornicotyrine . This is accelerated by:
-
Temperatures > 250°C.[2]
-
Active glass wool (high surface area).
-
Oxidative conditions (air leaks).
Protocol: Inlet Deactivation & Setup
-
Liner Selection: Use a single-taper, ultra-inert deactivated liner with no glass wool if possible. If wool is required for precision, use organosilane-deactivated wool placed low in the liner to minimize residence time in the hot zone.
-
Temperature: Maintain inlet between 220°C – 240°C . Do not exceed 250°C unless necessary for high-boiling co-analytes.
-
Mode: Use Pulsed Splitless injection (e.g., 30 psi pulse for 0.75 min). The pressure pulse transfers the sample to the column faster, reducing residence time in the hot inlet.
Module 2: Chromatographic Separation
Q: The myosmine peak is tailing severely. Is the column dead? A: Not necessarily. Myosmine is a base.[3] Standard methyl-polysiloxane columns (e.g., DB-1, DB-5) have acidic silanol groups that bind basic analytes.
Protocol: Column Selection & Maintenance
-
Stationary Phase: Switch to a Base-Deactivated column (e.g., "Amine" or "Basic" specific phases like CP-Volamine or Rtx-Volatile Amine). These columns are chemically treated to neutralize surface acidity.
-
Dimensions: Use a thinner film (
) to elute myosmine faster, reducing thermal exposure. -
Guard Columns: Install a 1-2 meter deactivated fused silica guard column (retention gap). This acts as a sacrificial surface for non-volatile residue, protecting the analytical column.
Module 3: Alternative Strategies (Derivatization)
Q: Direct analysis is still inconsistent. Should I derivatize? A: If trace-level quantification (<10 ng/mL) is required, direct analysis may be too variable. Derivatization stabilizes the molecule but adds complexity.
Protocol: Myosmine Derivatization
-
Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) is preferred over BSTFA for volatility.
-
Reaction: Myosmine exists in equilibrium with its enamine form, which can be silylated. However, a more robust approach for tobacco alkaloids is often reduction prior to analysis, though this converts myosmine to nornicotine (losing specificity).
-
Recommendation: For specific myosmine analysis, stick to underivatized GC with optimized inertness (Module 1) or switch to LC-MS/MS (HILIC mode) if available.
Part 3: Visualization of Degradation Pathways
The following diagram illustrates the thermal degradation mechanism you are fighting against in the GC inlet.
Caption: Thermal degradation pathway of Myosmine to Nornicotyrine in a heated GC inlet, showing the critical control points for prevention.
Part 4: Troubleshooting Logic Tree
Use this flow to resolve peak shape issues systematically.
Caption: Step-by-step diagnostic logic for identifying the root cause of myosmine data integrity issues.
Part 5: Recommended Operating Parameters
These parameters are established starting points for myosmine analysis in tobacco or biological matrices.
| Parameter | Recommended Setting | Rationale |
| Inlet Temperature | 220°C – 240°C | Minimizes dehydrogenation to nornicotyrine [1]. |
| Liner Type | Ultra-Inert, Single Taper, No Wool | Wool provides surface area for catalytic degradation. Taper focuses sample onto column.[4] |
| Injection Mode | Pulsed Splitless (30 psi / 0.75 min) | Reduces residence time in the inlet; maximizes transfer efficiency. |
| Column | Base-Deactivated PEG or 5% Phenyl (30m x 0.25mm x 0.25µm) | Base deactivation prevents amine tailing; thin film allows lower elution temps. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Maintains efficiency during temperature ramp. |
| Oven Program | 60°C (1 min) → 10°C/min → 240°C | Slow ramp ensures separation from nicotine and nornicotine. |
References
-
Coresta. (1964). Pyrolytic Degradation of Nornicotine and Myosmine. Retrieved from [Link]
-
Zwickenpflug, W., & Tyroller, S. (2006). Reaction of the Tobacco Alkaloid Myosmine with Hydrogen Peroxide. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Agilent Technologies. (2020). GC Troubleshooting Series: Tailing Peaks. Retrieved from [Link]
-
Separation Science. (2025). Fixing GC Peak Tailing for Cleaner Results. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Assignment of 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine
This guide provides an in-depth analysis and a comparative framework for the ¹H NMR spectral assignment of 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. By leveraging established principles of NMR spectroscopy and comparing with data from analogous structures, we will elucidate the expected spectral features of this molecule. This document is intended for researchers, scientists, and professionals who rely on precise structural characterization for their work.
Introduction: The Structural Challenge
3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine, also known as 3-(pyrrolin-2-yl)pyridine, incorporates two essential nitrogen-containing heterocyclic rings: a pyridine ring and a 4,5-dihydropyrrole (or 2-pyrroline) ring. The electronic interplay between the aromatic pyridine system and the partially saturated dihydropyrrole imine moiety presents a unique challenge for structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy is the premier analytical technique for unambiguously determining the structure of such molecules in solution. A precise ¹H NMR assignment is critical for confirming synthetic outcomes, assessing purity, and understanding the molecule's conformational dynamics.
This guide moves beyond a simple data report, explaining the causal factors—such as inductive effects, anisotropy, and spin-spin coupling—that govern the chemical shifts and multiplicities of each proton.
Molecular Structure and Proton Nomenclature
To facilitate a clear and systematic discussion, the protons of 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine are assigned the following nomenclature:
Caption: Structure of 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine with systematic proton numbering.
Predicted ¹H NMR Spectral Data and Comparative Analysis
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale and Comparative Insights |
| H-2' | 8.90 - 9.10 | d (doublet) | Jmeta = 2.0 - 3.0 | This proton is ortho to the pyridine nitrogen and meta to the dihydropyrrole substituent. The strong deshielding from the adjacent nitrogen places it significantly downfield.[2][6] Its multiplicity arises from meta-coupling to H-4'. |
| H-6' | 8.50 - 8.70 | d (doublet) | Jortho = 4.5 - 5.5 | Also ortho to the pyridine nitrogen, H-6' is strongly deshielded. It is split into a doublet by the vicinal H-5' proton. In many substituted pyridines, the proton ortho to the nitrogen and adjacent to a substituent appears slightly upfield of the unsubstituted ortho proton.[1][7] |
| H-4' | 7.90 - 8.10 | ddd (doublet of doublet of doublets) | Jortho = 7.5 - 8.5, Jmeta = 2.0 - 3.0, Jpara = ~0.5 | This proton is para to the dihydropyrrole substituent and experiences coupling from H-2' (meta), H-5' (ortho), and H-6' (para). This complex coupling often results in a multiplet that can be resolved at high field strengths. |
| H-5' | 7.30 - 7.50 | dd (doublet of doublets) | Jortho = 7.5 - 8.5, Jortho = 4.5 - 5.5 | Being the most remote from the pyridine nitrogen, H-5' is the most upfield of the pyridine protons. It is split by its two ortho neighbors, H-4' and H-6'.[6] |
| H-4 (CH₂) ** | 3.90 - 4.10 | t (triplet) | Jvicinal = 7.0 - 8.0 | These protons are adjacent to the imine (C=N) bond, which deshields them relative to a standard alkane. They are coupled to the two H-5 protons, resulting in a triplet (n+1 = 2+1 = 3). |
| H-5 (CH₂) ** | 3.00 - 3.20 | t (triplet) | Jvicinal = 7.0 - 8.0 | These protons are adjacent to the pyrroline nitrogen. Their chemical shift is influenced by the nitrogen's electronegativity. Coupling with the two H-4 protons produces a triplet. |
| H-1 (NH) | 5.0 - 7.0 (or not observed) | br s (broad singlet) | N/A | The chemical shift of the N-H proton is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[8] In aprotic solvents like CDCl₃, it may be a broad singlet; in protic solvents like D₂O, it will exchange and become invisible. |
Experimental Protocol for ¹H NMR Acquisition
To validate the predicted assignments, a standardized experimental procedure is crucial. The following protocol ensures high-quality, reproducible data.
A. Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the solid 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine sample.
-
Solvent Selection: Choose a deuterated solvent appropriate for the sample's solubility.
-
CDCl₃ (Deuterated Chloroform): A common choice for many organic compounds. The N-H proton should be observable.
-
DMSO-d₆ (Deuterated Dimethyl Sulfoxide): An excellent solvent for polar compounds and for slowing down N-H exchange, often resulting in a sharper N-H signal.[8]
-
D₂O (Deuterium Oxide): Used for highly water-soluble samples. The N-H proton will exchange with deuterium and will not be observed.
-
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Transfer: Filter the solution through a small cotton or glass wool plug into a 5 mm NMR tube.
B. Instrument Parameters (400 MHz Spectrometer)
-
Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans (NS): 16 to 64 scans, depending on sample concentration.
-
Acquisition Time (AQ): ~3-4 seconds.
-
Relaxation Delay (D1): 2-5 seconds to ensure full relaxation of protons.
-
Spectral Width (SW): 0 to 12 ppm.
-
-
Data Processing:
-
Apply a Fourier Transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually or automatically.
-
Perform baseline correction.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals to determine the relative number of protons for each peak.
-
Caption: Standardized workflow for ¹H NMR spectral acquisition and analysis.
Conclusion
The ¹H NMR spectrum of 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine is characterized by distinct regions corresponding to the aromatic pyridine protons and the aliphatic dihydropyrrole protons. The protons on the pyridine ring (H-2', H-4', H-5', H-6') are expected to appear in the downfield aromatic region (δ 7.3-9.1 ppm), with their specific chemical shifts and coupling patterns dictated by their position relative to the ring nitrogen and the dihydropyrrole substituent. The protons of the dihydropyrrole ring (H-4, H-5) are predicted in the more upfield region (δ 3.0-4.1 ppm) as two distinct triplets, a pattern indicative of two adjacent, non-equivalent methylene groups. The N-H proton signal, if observed, will be a broad singlet with a variable chemical shift.
This comparative guide provides a robust framework for the a priori assignment of the ¹H NMR spectrum. Experimental verification using the outlined protocol, potentially supplemented with 2D NMR techniques like COSY and HSQC, will provide ultimate confirmation of these assignments.
References
-
Spectroscopy Letters. (2006). 1H NMR Spectra of Substituted Aminopyridines. Taylor & Francis Online. [Link]
-
Castellano, S., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics. [Link]
-
ResearchGate. (n.d.). 1 H NMR spectrum for compound 3 in pyridine-d 5. [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of the NAD + pyridine ring. Labelled. [Link]
-
Chemistry Stack Exchange. (2014). Proton NMR signals and rings. [Link]
-
Smith, W. B., & Roark, J. L. (1969). Proton magnetic resonance spectra of several 2-substituted pyridines. The Journal of Physical Chemistry. [Link]
-
St John, T. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. [Link]
-
Grove, J. A., & Fox, J. P. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. [Link]
-
National Center for Biotechnology Information. (2025). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. [Link]
-
Afonin, A. V., et al. (2006). Different types of hydrogen bonds in 2-substituted pyrroles and 1-vinyl pyrroles as monitored by (1)H, (13)C and (15)N NMR spectroscopy and ab initio calculations. Magnetic Resonance in Chemistry. [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0244394). [Link]
-
Rajalakshmi, R., et al. (2013). Effect of substituents on infrared, H and C NMR spectra of 2-pyrrolyl styryl ketone. Der Pharma Chemica. [Link]
-
Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. [Link]
-
Bulletin de l'Academie Polonaise des Sciences. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. [Link]
-
ChemSynthesis. (2025). 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine. [Link]
-
Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Link]
-
Beilstein Journals. (n.d.). One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5- diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2- oxo-2H-pyran-3-yl). [Link]
-
ResearchGate. (2017). Synthesis of 3-(pyridine-2-yl)-4,5-dihydro-1H-pyrazole-1-thiocarboxamides and their copper(II) complexes. [Link]
-
ResearchGate. (n.d.). 1 H-NMR data for 2H-pyrrole-2-one derivative compounds (5a-j). [Link]
-
ResearchGate. (n.d.). Analysis of the N.M.R. Spectrum of pyrrole. [Link]
-
WebMO. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
-
SpectraBase. (n.d.). Pyridine. [Link]
-
Perkampus, H.-H. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. [Link]
-
PubMed. (2005). 3-(2,5-Dihydro-1H-pyrrol-2-ylmethoxy)pyridines: synthesis and analgesic activity. [Link]
-
Michigan State University Chemistry. (n.d.). Proton NMR Table. [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic Proton NMR Shifts. [Link]
-
MDPI. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Different types of hydrogen bonds in 2-substituted pyrroles and 1-vinyl pyrroles as monitored by (1)H, (13)C and (15)N NMR spectroscopy and ab initio calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 8. Proton NMR Table [www2.chemistry.msu.edu]
A Comparative Spectroscopic Guide to the Characterization of Pure Myosmine using FTIR and UV-Vis Analysis
Introduction: The Analytical Imperative for Myosmine
Myosmine is a pyridine alkaloid found in tobacco plants and various food products.[1][2] Chemically, it is structurally related to nicotine but possesses a distinct 3,4-dihydro-2H-pyrrol-5-yl group in place of the N-methylpyrrolidine ring.[3] This structural nuance, specifically the presence of an imine (C=N) bond within a five-membered ring, imparts unique chemical and biological properties. Given that myosmine is genotoxic and a precursor to carcinogenic nitrosamines, its accurate identification and differentiation from other alkaloids like nicotine and its primary metabolite, cotinine, is of paramount importance in toxicology, food safety, and pharmaceutical research.[2][4]
This guide provides an in-depth technical comparison of two fundamental spectroscopic techniques—Fourier Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy—for the characterization of pure myosmine. We will move beyond procedural lists to explain the causal chemistry behind the analytical choices, providing researchers with a robust framework for unambiguous identification and comparative analysis.
Part 1: Fourier Transform Infrared (FTIR) Spectroscopy - A Fingerprint of Molecular Structure
FTIR spectroscopy probes the vibrational transitions of molecules. When a molecule absorbs infrared radiation, its chemical bonds stretch and bend at specific frequencies, creating a unique spectral "fingerprint." This makes FTIR an exceptionally powerful tool for qualitative identification of functional groups.
Experimental Protocol: FTIR Analysis of Myosmine
A reliable protocol is a self-validating one. For a solid sample like myosmine, the Attenuated Total Reflectance (ATR) technique is preferred for its minimal sample preparation and excellent reproducibility.[5]
Instrumentation:
-
FTIR Spectrometer with a Deuterated Triglycine Sulfate (DTGS) detector.
-
Single-reflection Diamond ATR accessory.
Step-by-Step Methodology:
-
Instrument Preparation: Purge the spectrometer's sample compartment with dry air or nitrogen for at least 15 minutes to minimize atmospheric water and CO₂ interference.
-
Background Collection: With the ATR crystal clean, collect a background spectrum (16-32 scans at a resolution of 4 cm⁻¹). This is a critical step to ratio out the instrument's and environment's own spectral signals from the final sample spectrum.
-
Sample Application: Place a small amount (1-5 mg) of pure myosmine solid onto the diamond crystal. Myosmine is a solid at room temperature, with a melting point of 40.5 - 42 °C.[1]
-
Pressure Application: Use the ATR's pressure clamp to ensure firm, uniform contact between the sample and the crystal. Good contact is essential for achieving a high-quality, reproducible spectrum.[5]
-
Sample Spectrum Collection: Collect the sample spectrum using the same parameters as the background scan.
-
Data Processing: The instrument software will automatically perform the background subtraction. Apply baseline correction if necessary.
FTIR Spectral Interpretation of Pure Myosmine
The FTIR spectrum of myosmine is defined by its constituent pyridine and Δ¹-pyrroline rings. The originally proposed structure of myosmine was disproven by IR spectroscopy because it failed to account for a key observed signal.[6] The accepted tautomeric structure, containing an endocyclic imine, is consistent with the experimental data.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Origin | Notes |
| ~3050-3000 | C-H Stretch | Aromatic (Pyridine) | Peaks in this region confirm the presence of sp² C-H bonds. |
| ~2950-2850 | C-H Stretch | Aliphatic (Pyrroline) | Corresponds to the sp³ C-H bonds in the saturated portion of the pyrroline ring. |
| ~1621 | C=N Stretch (Imine) | Δ¹-Pyrroline Ring | This is the key diagnostic peak for myosmine. [6] Its presence is a definitive feature distinguishing it from nicotine and its previously proposed tautomer. |
| ~1590-1430 | C=C and C=N Stretches | Pyridine Ring | A series of sharp peaks characteristic of the pyridine ring's skeletal vibrations. |
| ~1300-1100 | C-N Stretch | Pyrroline & Pyridine Rings | Represents the single bond stretching between carbon and nitrogen atoms. |
Comparative FTIR Analysis: Myosmine vs. Nicotine and Cotinine
The true diagnostic power of FTIR is revealed in a comparative context. Myosmine, nicotine, and cotinine can be unambiguously differentiated by their spectra.
| Compound | Key Differentiating Peak (cm⁻¹) | Vibrational Mode | Structural Feature |
| Myosmine | ~1621 | C=N Stretch | The endocyclic imine of the Δ¹-pyrroline ring provides a strong, characteristic absorption that is absent in both nicotine and cotinine.[6] |
| Nicotine | Absence of C=O and C=N | N/A | Nicotine lacks both the imine of myosmine and the amide carbonyl of cotinine. Its spectrum is characterized by aromatic and aliphatic C-H, C=C/C=N (pyridine), and C-N stretches, but it has no strong absorption between 1600-1800 cm⁻¹. |
| Cotinine | ~1690-1710 | C=O Stretch | Cotinine, the major metabolite of nicotine, contains a lactam (cyclic amide) group. This carbonyl group produces a very strong and easily identifiable absorption peak.[7] The specific peak for cotinine has been noted at 1690 cm⁻¹.[7] |
Part 2: UV-Visible (UV-Vis) Spectroscopy - Probing Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which excites electrons from lower to higher energy orbitals. This technique is particularly sensitive to molecules containing π-systems and heteroatoms with non-bonding electrons, known as chromophores. For myosmine, the pyridine ring is the dominant chromophore.
Experimental Protocol: UV-Vis Analysis of Myosmine
This protocol is designed for accurate quantitative and qualitative analysis, grounded in the Beer-Lambert Law.
Instrumentation:
-
Dual-beam UV-Vis Spectrophotometer.
-
Pair of matched 1 cm path length quartz cuvettes.
Step-by-Step Methodology:
-
Solvent Selection: Choose a UV-transparent solvent in the desired analytical range (e.g., 200-400 nm). Ethanol or methanol are excellent choices as they are polar enough to dissolve myosmine and do not absorb significantly above 210 nm.
-
Stock Solution Preparation: Accurately weigh a small amount of pure myosmine and dissolve it in the chosen solvent in a volumetric flask to create a stock solution of known concentration (e.g., 100 µg/mL).
-
Working Solution Preparation: Dilute the stock solution to an appropriate concentration (e.g., 1-10 µg/mL) to ensure the maximum absorbance falls within the instrument's linear range (typically 0.1 - 1.0 A.U.).
-
Instrument Blanking: Fill both cuvettes with the pure solvent. Place one in the reference beam path and one in the sample beam path. Run a baseline scan to zero the instrument across the wavelength range.
-
Sample Measurement: Discard the solvent from the sample cuvette, rinse it with the myosmine working solution, and then fill it. Place it back in the sample beam path and acquire the absorption spectrum.
// Energy Levels ground [label="Ground State (π, n)"]; excited1 [label="Excited State (π)", pos="2,2!"]; excited2 [label="Excited State (σ)", pos="2,3!"];
// Energy Axis {rank=same; ground; excited1; excited2;} ground -> excited1 [style=invis]; excited1 -> excited2 [style=invis]; edge [style=invis]; y_axis_start [pos="-1,0!", label="Energy"]; y_axis_end [pos="-1,3.5!", label=""]; y_axis_start -> y_axis_end [style="solid", arrowhead="normal", color="#202124"];
// Transitions edge [style=solid, arrowhead=vee, penwidth=1.5, fontcolor="#202124", fontsize=10]; ground -> excited1 [label=" π → π", color="#EA4335", tailport=ne, headport=sw]; ground -> excited1 [label=" n → π ", color="#34A853", tailport=ne, headport=sw, pos="1,0.5! 1.5,1.5!"]; } enddot Caption: Electronic transitions responsible for UV absorption.
UV-Vis Spectral Interpretation of Pure Myosmine
The UV-Vis spectrum of myosmine is dominated by the electronic transitions within the pyridine ring.
-
λmax (Maximum Absorbance): Myosmine is expected to exhibit a strong absorption band with a λmax around 260 nm . This corresponds to a π → π* transition within the aromatic pyridine ring. This is consistent with the absorbance maxima of other simple pyridine-containing alkaloids like nicotine, for which analytical methods often use detection wavelengths of 256-260 nm.[8][9]
-
n → π* Transition: A much weaker absorption band corresponding to an n → π* transition (involving the non-bonding electrons on the nitrogen atom) may be observed at a longer wavelength, but it is often obscured by the stronger π → π* band.
Comparative UV-Vis Analysis: A Case for Caution
Unlike FTIR, UV-Vis spectroscopy is a less powerful tool for distinguishing between myosmine, nicotine, and cotinine.
-
Shared Chromophore: All three molecules contain the same pyridine chromophore. Therefore, they are all expected to have a very similar λmax around 260 nm.
-
Subtle Spectral Shifts: While the different substituents on the pyridine ring (Δ¹-pyrroline for myosmine, N-methylpyrrolidine for nicotine, and a lactam-containing ring for cotinine) may cause minor shifts (hypsochromic or bathochromic) in the λmax and changes in molar absorptivity (ε), these differences are generally too small for confident, standalone identification.
This similarity underscores a critical concept in analytical science: while UV-Vis is an excellent technique for quantifying a known compound (via a calibration curve based on the Beer-Lambert Law), it lacks the specificity of FTIR for identifying structurally similar compounds.
Conclusion: A Synergistic Approach
For the comprehensive characterization of pure myosmine, FTIR and UV-Vis spectroscopy are complementary, not competing, techniques.
-
FTIR is the premier tool for unambiguous qualitative identification. The characteristic C=N stretching vibration at ~1621 cm⁻¹ serves as a definitive marker for myosmine, allowing for clear differentiation from its close structural relatives, nicotine and cotinine.
-
UV-Vis is the ideal tool for accurate quantification. Once the identity of the sample has been confirmed by FTIR, UV-Vis spectroscopy provides a simple, rapid, and sensitive method to determine its concentration in solution.
By leveraging the strengths of both methods, researchers in drug development and analytical chemistry can achieve a complete and validated characterization of myosmine, ensuring the integrity and reliability of their scientific findings.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 442649, Myosmine. Retrieved from [Link]
-
Isleib, D. R., & Tumlinson, J. H. (2023). Analysis of alkaloids and reducing sugars in processed and unprocessed tobacco leaves using a handheld near infrared spectrometer. Optica Publishing Group. Retrieved from [Link]
-
Wikipedia. (n.d.). Myosmine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Myosmine | C9H10N2 | CID 442649 - PubChem. Retrieved from [Link]
-
McClure, W. F. (1978). Rapid Spectrophotometric Analysis of the Chemical Composition of Tobacco: Part 2. SciSpace. Retrieved from [Link]
-
Li, Y., et al. (2022). The Agronomic Traits, Alkaloids Analysis, FT-IR and 2DCOS-IR Spectroscopy Identification of the Low-Nicotine-Content Nontransgenic Tobacco Edited by CRISPR–Cas9. MDPI. Retrieved from [Link]
-
Witkop, B. (1954). The infrared spectra of secondary amines and their salts. ResearchGate. Retrieved from [Link]
-
Anonymous. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
Elchamieh, M., et al. (2024). Spectrophotometric and Chromatographic Determination of Alkaloids and Nicotine Contents in Lebanese Tobacco Leaves. ResearchGate. Retrieved from [Link]
-
Zbancioc, G., et al. (n.d.). NICOTINE AND TOBACCO ALKALOIDS: A GC-MS APPROACH. Manupatra. Retrieved from [Link]
-
Lambda Solutions. (2023). Comparing FTIR and UV-Vis for Chemical Analysis. Retrieved from [Link]
-
Che-Ahmad, A., et al. (2024). Optimisation of Cotinine Extraction from Fingernails Using Response Surface Methodology for Fourier Transform Infrared Spectroscopy Analysis. MDPI. Retrieved from [Link]
-
Drawell. (2024). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
Chegg. (2019). Solved 14.71 Myosmine can be isolated from tobacco, along. Retrieved from [Link]
-
Che-Ahmad, A., et al. (2023). Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy Analysis of Cotinine as Biomarker in Hair of E- cigarette Smokers. ResearchGate. Retrieved from [Link]
-
Li, Y., et al. (2022). The Agronomic Traits, Alkaloids Analysis, FT-IR and 2DCOS-IR Spectroscopy Identification of the Low-Nicotine-Content Nontransgenic Tobacco Edited by CRISPR–Cas9. PMC. Retrieved from [Link]
-
IJPRSE. (2022). Phytochemical screening, GCMS, UV-vis and FTIR analysis of leaf methanolic extract of Sapindus mukorossi L. International Journal of Progressive Research in Science and Engineering. Retrieved from [Link]
-
Ruksana, F., et al. (2023). Quantification and FTIR Analysis of Precursor Mediated Alkaloid Production in Cell Suspension Culture of Gnidia glauca (Fresen.). ijpab. Retrieved from [Link]
-
Richter, E., et al. (2006). Formation of myosmine under oxidation of nicotine. ResearchGate. Retrieved from [Link]
-
Zwickenpflug, W., et al. (2005). HPLC UV chromatograms of 3-pyridylmethanol-and 3-hydroxymyosmine... ResearchGate. Retrieved from [Link]
-
Scott, D. A., et al. (2003). Tobacco-induced alterations to the Fourier-transform infrared spectrum of serum. PubMed. Retrieved from [Link]
-
Taufik, M., et al. (2018). Extraction and Analysis of Nicotine from the Saliva of Active Smokers using UV Spectroscopy. SciTePress. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). UV-Visible Spectroscopy. Retrieved from [Link]
-
Väänänen, V., et al. (1993). Liquid-chromatographic determination of nicotine and cotinine in urine from passive smokers: comparison with gas chromatography with a nitrogen-specific detector. PubMed. Retrieved from [Link]
-
Gosar, A. (2019). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. Retrieved from [Link]
-
EMBL-EBI. (n.d.). myosmine (CHEBI:7051). Retrieved from [Link]
-
Richter, E., et al. (2009). Analysis of myosmine, cotinine and nicotine in human toenail, plasma and saliva. PubMed. Retrieved from [Link]
Sources
- 1. Myosmine | C9H10N2 | CID 442649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Analysis of myosmine, cotinine and nicotine in human toenail, plasma and saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. myosmine (CHEBI:7051) [ebi.ac.uk]
- 4. MYOSMINE | 532-12-7 [chemicalbook.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. chegg.com [chegg.com]
- 7. researchgate.net [researchgate.net]
- 8. scitepress.org [scitepress.org]
- 9. Liquid-chromatographic determination of nicotine and cotinine in urine from passive smokers: comparison with gas chromatography with a nitrogen-specific detector - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Carcinogenicity Guide: Myosmine vs. Nornicotine
Executive Summary
This guide provides a technical comparison of the carcinogenic potential of Myosmine and Nornicotine , two structurally related pyridine alkaloids found in tobacco and certain dietary sources.
The Verdict: Nornicotine presents a significantly higher carcinogenic risk than myosmine. This is primarily because nornicotine is the direct secondary amine precursor to
Structural & Metabolic Foundations
To understand the divergence in carcinogenicity, one must first analyze the chemical stability and metabolic susceptibility of the pyrrolidine ring in both compounds.
| Feature | Nornicotine | Myosmine |
| IUPAC Name | 3-(pyrrolidin-2-yl)pyridine | 3-(1-pyrrolin-2-yl)pyridine |
| Structure Type | Secondary Amine (Saturated Ring) | Cyclic Imine (Unsaturated Ring) |
| Stability | Stable secondary amine; prone to N-nitrosation.[1][2] | Unstable; exists in equilibrium with open-chain amino ketone forms in aqueous solution. |
| Primary Source | Tobacco (demethylation of nicotine); Minor metabolite in humans. | Tobacco; Dietary sources (nuts, cereals); Thermal degradation of nicotine. |
| Key Risk Factor | Direct precursor to NNN .[3] | Precursor to HPB ; Weak/Debated precursor to NNN. |
The "Imine" Factor
The critical differentiator is the double bond in the pyrroline ring of myosmine.
-
Nornicotine possesses a secondary amine group available for rapid reaction with salivary nitrite (
) to form stable nitrosamines. -
Myosmine possesses an imine bond (
).[2] In acidic environments (like the stomach), the imine hydrolyzes to form an acyclic amino ketone (4-(3-pyridyl)-4-oxobutylamine). This open-chain form reacts differently with nitrosating agents, significantly reducing the yield of carcinogenic NNN compared to nornicotine.
The Nitrosation Gateway: Mechanism of Activation
Carcinogenicity in these alkaloids is not inherent to the parent molecule but is acquired via nitrosation (reaction with nitrite).
Pathway Analysis
-
Nornicotine
NNN: Nornicotine reacts readily with nitrite in the saliva or stomach (acidic pH) to form -nitrosonornicotine (NNN). NNN requires metabolic activation by cytochrome P450 enzymes (specifically CYP2A6 in humans) to form diazonium ions that alkylate DNA. -
Myosmine
HPB / NNN (Inefficient): Myosmine nitrosation is complex. While it can yield NNN, the major product is often HPB (4-hydroxy-1-(3-pyridyl)-1-butanone) or 3'-oximinomyosmine. Studies indicate that the conversion of dietary myosmine to DNA adducts is extremely inefficient (0.004% – 0.6% involvement) compared to the stoichiometric conversion seen with nornicotine.
Caption: Comparative nitrosation pathways. Nornicotine converts directly to carcinogenic NNN, while myosmine follows a bifurcated, less efficient pathway yielding mixed products.
Comparative Experimental Data
The following data summarizes the consensus from toxicology literature regarding the mutagenic and tumorigenic profiles of these compounds and their nitrosated derivatives.
| Assay / Endpoint | Nornicotine (via NNN) | Myosmine |
| Ames Test (Salm. typhimurium) | Positive (requires metabolic activation S9). NNN is a potent mutagen in strains TA100/TA1535. | Negative . Consistently tests non-mutagenic in standard strains (TA98, TA100) with or without S9 activation. |
| In Vivo Tumorigenicity (Rat) | High . Induces esophageal, nasal, and liver tumors. | Low/Ambiguous . No strong evidence of direct tumorigenicity; potential risk linked only to high-dose nitrosation. |
| DNA Adduct Formation | Forms pyridyloxobutyl (POB) DNA adducts efficiently. | Forms POB adducts but at negligible levels (orders of magnitude lower than NNN). |
| LD50 (Acute Toxicity) | ~3-10 mg/kg (estimated based on nicotine/NNN data). | Lower acute toxicity than nicotine; LD50 > nicotine.[4] |
Experimental Protocols
For researchers validating these mechanisms, the following protocols ensure reproducibility.
Protocol A: In Vitro Nitrosation Potential Assay
Objective: Quantify the conversion rate of alkaloid to carcinogenic nitrosamine under physiological conditions.
-
Preparation:
-
Prepare a 10 mM stock solution of Nornicotine and Myosmine in HCl (pH 2.0, simulating gastric fluid).
-
Prepare 50 mM
(sodium nitrite) solution.
-
-
Incubation:
-
Mix Alkaloid and Nitrite solutions at a 1:5 molar ratio.
-
Incubate at 37°C in a shaking water bath.
-
Timepoints: Harvest aliquots at 0, 1, 4, and 24 hours.
-
-
Termination & Extraction:
-
Stop reaction with ammonium sulfamate (quenches excess nitrite).
-
Adjust pH to 7.0 with NaOH.
-
Extract with dichloromethane (DCM) x3.
-
-
Analysis (HPLC-UV/MS):
-
Column: C18 Reverse Phase.
-
Mobile Phase: 20 mM Ammonium Acetate (pH 6.8) / Acetonitrile gradient.
-
Detection: Monitor m/z 178 (NNN) and m/z 164 (HPB precursor).
-
Validation: Nornicotine should show linear formation of NNN. Myosmine should show a complex peak profile with dominant HPB and trace/no NNN.
-
Protocol B: Modified Ames Test (Pre-incubation Method)
Objective: Detect weak mutagenicity often missed by standard plate incorporation.
-
Strains: Use S. typhimurium TA100 and TA1535 (sensitive to base-pair substitutions caused by nitrosamines).
-
Activation System: Rat Liver S9 fraction (induced with Aroclor 1254) is mandatory as these are pro-carcinogens.
-
Pre-incubation Step (Critical):
-
Mix bacteria (
cells) + Test Substance (0.1 - 10 mg/plate) + S9 Mix. -
Incubate for 20 minutes at 37°C before adding top agar. This allows metabolic activation to occur in liquid phase, increasing sensitivity.
-
-
Plating: Pour onto minimal glucose agar plates. Incubate 48h.
-
Scoring: Count revertant colonies.
Caption: Workflow for chemical validation (Protocol A) followed by biological validation (Protocol B).
References
-
Hecht, S. S. (1998). Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines. Chemical Research in Toxicology, 11(6), 559-603. Link
-
Zwickenpflug, W., & Richter, E. (2000). N-nitrosation of myosmine yields HPB (4-hydroxy-1-(3-pyridyl)-1-butanone) and NNN (N'-nitrosonornicotine).[1][2][7][8][9] Journal of Agricultural and Food Chemistry, 48(9), 392-394. Link
-
Wilp, J., et al. (2002).[7] Nitrosation of dietary myosmine as risk factor of human cancer.[2][7][8][9] Food and Chemical Toxicology, 40(8), 1223-1228. Link
-
Siminszky, B., et al. (2005). Conversion of nicotine to nornicotine in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase.[10] Proceedings of the National Academy of Sciences, 102(41), 14919-14924. Link
-
Stepanov, I., & Hecht, S. S. (2005). Tobacco-specific nitrosamines and their pyridine-N-glucuronides in the urine of smokers and smokeless tobacco users. Cancer Epidemiology, Biomarkers & Prevention, 14(4), 885-891. Link
Sources
- 1. sciencevision.org [sciencevision.org]
- 2. researchgate.net [researchgate.net]
- 3. "EVOLUTIONARY PERSPECTIVE OF NICOTINE TO NORNICOTINE CONVERSION, ITS RE" by Manohar Chakrabarti [uknowledge.uky.edu]
- 4. Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. hesiglobal.org [hesiglobal.org]
- 7. researchgate.net [researchgate.net]
- 8. Nitrosation of dietary myosmine as risk factor of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation of the Reaction of Myosmine with Sodium Nitrite in vitro and in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conversion of nicotine to nornicotine in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine in Accordance with FDA Guidelines
In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity and patient safety. This guide provides an in-depth, experience-driven perspective on the validation of analytical methods for 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine, a heterocyclic compound of interest, aligning with the stringent expectations of the U.S. Food and Drug Administration (FDA). Our focus is to move beyond a simple checklist of validation parameters and delve into the rationale behind the experimental choices, ensuring a self-validating and robust analytical system.
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical application.[1][2] The objective is to demonstrate that the procedure is suitable for its intended purpose.[3][4] This is a critical component of regulatory compliance and quality assurance in the pharmaceutical industry.[5]
The Regulatory Framework: A Synthesis of FDA and ICH Guidelines
The FDA's requirements for analytical method validation are largely harmonized with the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R1) "Validation of Analytical Procedures: Text and Methodology" and the more recent ICH Q2(R2) and Q14 which emphasize a lifecycle and risk-based approach.[6][7][8][9] These guidelines provide a comprehensive framework for the validation of various analytical procedures.[6] The FDA's guidance, "Analytical Procedures and Methods Validation for Drugs and Biologics," further elaborates on these principles, providing recommendations for submitting analytical procedures and validation data to support the documentation of identity, strength, quality, purity, and potency of drug substances and products.[10]
The core validation characteristics that must be evaluated include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[3][5][7]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[5][7]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated a suitable level of precision, accuracy, and linearity.[5][7]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[5][7]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[5][7] This includes repeatability, intermediate precision, and reproducibility.
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Comparative Analysis of Analytical Techniques for 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine
The choice of analytical technique is paramount and is dictated by the physicochemical properties of the analyte and the intended purpose of the method (e.g., identification, impurity testing, or assay). For a compound like 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine, a polar heterocyclic molecule, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most viable options.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Causality Behind Performance |
| Specificity | High, especially with diode-array detection (DAD) or mass spectrometry (MS). Peak purity analysis can be performed. | High, particularly when coupled with a mass spectrometer (GC-MS) for definitive identification. | HPLC excels in separating non-volatile and thermally labile compounds. GC is ideal for volatile and thermally stable compounds. The choice depends on the volatility and thermal stability of 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine and its potential impurities. |
| Linearity | Excellent, typically with correlation coefficients (r²) > 0.999 over a wide concentration range. | Excellent, also with r² > 0.999, but can be susceptible to inlet discrimination for less volatile analytes. | Both techniques rely on detectors with a wide linear dynamic range. Proper calibration is key. |
| Accuracy | High, with recovery typically between 98.0% and 102.0%. | High, with similar recovery ranges, but can be affected by sample preparation and injection technique. | Accuracy is heavily influenced by the quality of the reference standard and the precision of the sample preparation. |
| Precision | Excellent, with Relative Standard Deviation (RSD) < 2% for repeatability and intermediate precision. | Excellent, with RSD < 2%, though variability can be introduced by injection port and column temperature fluctuations. | Modern instrumentation for both techniques provides high levels of precision. Automation minimizes human error. |
| LOD/LOQ | Low, typically in the ng/mL to pg/mL range, especially with UV or MS detectors. | Very low, often in the pg/mL to fg/mL range, particularly with sensitive detectors like electron capture (ECD) or MS.[11] | The choice of detector is the primary determinant of sensitivity for both techniques. |
| Robustness | Generally robust to small changes in mobile phase composition, pH, and column temperature. | Can be sensitive to variations in carrier gas flow rate, oven temperature ramp, and inlet temperature. | The experimental design for robustness studies should systematically investigate these critical parameters. |
Expert Insight: For routine quality control of 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine as a drug substance or in a drug product, a reversed-phase HPLC method with UV detection is often the workhorse due to its versatility, robustness, and ease of use. However, for the analysis of volatile impurities or in complex matrices, a headspace GC-MS method might be more appropriate.[2]
Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method, from planning to final documentation.
Caption: A streamlined workflow for analytical method validation.
Experimental Protocol: Validation of a Reversed-Phase HPLC Method for the Assay of 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine
This protocol outlines the steps for validating an isocratic RP-HPLC method for the quantitative determination of 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine.
1. Materials and Equipment:
-
3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine reference standard (purity > 99.5%)
-
HPLC grade acetonitrile, methanol, and water
-
Analytical grade phosphate buffer components
-
HPLC system with a UV detector, autosampler, and column oven
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Calibrated analytical balance and volumetric glassware
2. Chromatographic Conditions (Example):
-
Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.0) (30:70, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 260 nm (based on UV spectrum of the analyte)
-
Injection Volume: 10 µL
3. Validation Experiments:
-
Specificity:
-
Inject a blank (mobile phase), a placebo (formulation matrix without the active ingredient), the reference standard solution, and a sample solution.
-
Perform forced degradation studies (acid, base, oxidation, heat, and light) on the sample and analyze the stressed samples.
-
Acceptance Criteria: The analyte peak should be free from interference from the blank, placebo, and any degradation products. Peak purity analysis should pass.
-
-
Linearity:
-
Prepare a stock solution of the reference standard.
-
Prepare at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).
-
Inject each standard in triplicate.
-
Plot the peak area versus concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
-
-
Accuracy:
-
Prepare placebo samples spiked with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percent recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
-
-
Precision:
-
Repeatability (Intra-assay precision):
-
Prepare six replicate samples at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst and instrument.
-
Calculate the Relative Standard Deviation (RSD).
-
Acceptance Criteria: RSD should be ≤ 2.0%.
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD for the combined data from both studies.
-
Acceptance Criteria: RSD should be ≤ 2.0%.
-
-
-
LOD and LOQ:
-
Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.
-
-
Robustness:
-
Deliberately vary critical method parameters one at a time, such as:
-
Mobile phase composition (± 2%)
-
Mobile phase pH (± 0.2 units)
-
Column temperature (± 5 °C)
-
Flow rate (± 0.1 mL/min)
-
-
Analyze a sample under each varied condition and evaluate the impact on system suitability parameters and assay results.
-
Acceptance Criteria: System suitability parameters should remain within acceptance criteria, and the results should not be significantly affected.
-
Conclusion: A Commitment to Quality
The validation of an analytical method for a compound such as 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine is a scientifically rigorous process that underpins the quality and safety of pharmaceutical products. By adhering to FDA and ICH guidelines and employing a logical, data-driven approach, researchers and drug developers can establish robust and reliable analytical methods. This guide serves as a practical framework, grounded in experience, to navigate the complexities of method validation and ensure the integrity of the analytical data generated.
References
-
ICH Harmonised Tripartite Guideline. (1995). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Bradley, C. (2025, October 2). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
-
FDA. (2024, March 6). Q2(R2) Validation of Analytical Procedures. [Link]
-
FDA. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals. [Link]
-
ECA Academy. (2015, July 30). FDA Guidance on analytical procedures and methods validation published. [Link]
-
Zhang, Q., et al. (2019). Efficient Analysis of 2-Acetyl-1-pyrroline in Foods Using a Novel Derivatization Strategy and LC-MS/MS. Journal of Agricultural and Food Chemistry, 67(12), 3465-3472. [Link]
-
Crews, C., Berthiller, F., & Krska, R. (2010). Update on analytical methods for toxic pyrrolizidine alkaloids. Analytical and Bioanalytical Chemistry, 396(1), 327-338. [Link]
-
Gorman, M., et al. (1968). Determination of Pyrrolnitrin and Derivatives by Gas-Liquid Chromatography. Applied Microbiology, 16(5), 743-747. [Link]
Sources
- 1. neutronco.com [neutronco.com]
- 2. Identification and quantitative determination of 2-acetyl-1-pyrroline using GC-TOF MS combined with HS and HS-SPME pretreatment (3).pdf [slideshare.net]
- 3. ema.europa.eu [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. fda.gov [fda.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine
For researchers, scientists, and professionals in drug development, understanding the structural elucidation of novel compounds and their metabolites is paramount. Mass spectrometry stands as a cornerstone analytical technique in this endeavor. This guide provides an in-depth comparison of the mass spectrometry fragmentation patterns of 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine, a heterocyclic compound of interest in various chemical and pharmaceutical research domains. We will explore its fragmentation behavior under different ionization techniques, offering experimental insights and data to support our analysis.
Introduction to 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine
3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine, also known as Myosmine, is a nicotine-related compound with the molecular formula C₉H₁₀N₂ and a molecular weight of approximately 146.19 g/mol .[1] Its structure features a pyridine ring linked to a 1-pyrroline (cyclic imine) ring. The presence of two nitrogen atoms and a combination of aromatic and partially saturated heterocyclic rings gives rise to characteristic fragmentation patterns in mass spectrometry, which can be leveraged for its identification and quantification in complex matrices.
Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach
Electron Ionization (EI) is a highly energetic, "hard" ionization technique that induces extensive fragmentation. This provides a detailed molecular fingerprint, invaluable for structural elucidation.
Key Fragmentation Pathways under EI
The EI mass spectrum of 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine is characterized by a prominent molecular ion peak (M⁺˙) and several key fragment ions.[1] The fragmentation is primarily driven by the stability of the resulting ions and neutral losses.[2]
Table 1: Prominent Ions in the EI Mass Spectrum of 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine
| m/z | Proposed Fragment | Relative Intensity |
| 146 | [C₉H₁₀N₂]⁺˙ (Molecular Ion) | High |
| 118 | [M - C₂H₄]⁺˙ | Moderate |
| 117 | [M - C₂H₅]⁺ or [M - CH₂=CH₂ - H]⁺ | High |
| 91 | [C₆H₅N]⁺˙ or [C₅H₃N-CH₂]⁺ | Low |
| 78 | [C₅H₄N]⁺ (Pyridyl cation) | Moderate |
Data interpreted from the NIST WebBook mass spectrum for Pyridine, 3-(3,4-dihydro-2H-pyrrol-5-yl)-.[1]
The fragmentation can be rationalized through several key mechanisms common to N-heterocyclic compounds.[3][4][5]
-
Alpha-Cleavage: The initial ionization likely occurs on one of the nitrogen atoms. Alpha-cleavage adjacent to the imine nitrogen within the pyrroline ring is a facile process.[5]
-
Retro-Diels-Alder (RDA)-like reaction: The pyrroline ring can undergo a retro-Diels-Alder-like fragmentation, leading to the loss of ethylene (C₂H₄).
-
Loss of a Hydrogen Radical: The molecular ion can lose a hydrogen radical to form a stable even-electron ion.
-
Pyridine Ring Stability: The aromatic pyridine ring is relatively stable, and its characteristic ions are often observed in the spectrum.
Caption: Proposed EI fragmentation of 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine.
Electrospray Ionization (ESI) Tandem Mass Spectrometry (LC-MS/MS): A Soft Ionization Approach
In contrast to EI, Electrospray Ionization (ESI) is a "soft" ionization technique that typically produces protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[6] Structural information is then obtained through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).[7][8] This approach is highly sensitive and is the standard for analyzing compounds in complex biological matrices.
Predicted Fragmentation in ESI-MS/MS
For 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine, the protonated molecule [C₉H₁₁N₂]⁺ (m/z 147) would be the precursor ion for MS/MS analysis. The fragmentation of this even-electron ion will differ from the radical cation generated in EI.
Table 2: Predicted Product Ions in the ESI-MS/MS Spectrum of [M+H]⁺ for 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine
| Precursor m/z | Product m/z | Proposed Neutral Loss |
| 147 | 119 | C₂H₄ (Ethylene) |
| 147 | 92 | C₃H₅N (Pyrroline) |
| 147 | 79 | C₄H₆N (Protonated Pyrrole) |
The fragmentation pathways for protonated molecules often involve the loss of stable neutral molecules.[9]
-
Loss of Ethylene: Similar to the RDA-like fragmentation in EI, the protonated pyrroline ring can rearrange and eliminate a neutral ethylene molecule.
-
Cleavage of the C-C bond between the rings: This would lead to the formation of a protonated pyridyl fragment and a neutral pyrroline, or vice versa, depending on where the charge is retained.
Caption: Predicted ESI-MS/MS fragmentation of protonated 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine.
Comparison of GC-MS (EI) and LC-MS/MS (ESI)
| Feature | GC-MS (EI) | LC-MS/MS (ESI) |
| Ionization | Hard (Electron Impact) | Soft (Electrospray) |
| Precursor Ion | Molecular radical cation (M⁺˙) | Protonated molecule ([M+H]⁺) |
| Fragmentation | Extensive, in-source | Controlled, in collision cell (CID) |
| Sensitivity | Generally lower | Generally higher |
| Matrix Effects | Less prone | More prone to ion suppression/enhancement |
| Analyte Polarity | Volatile, thermally stable | Wide range of polarities |
| Primary Use | Identification of unknowns, library matching | Quantification, analysis in complex matrices |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is suitable for the analysis of 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine in a relatively clean matrix.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or methanol to a final concentration of 1-10 µg/mL.
-
GC Conditions:
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Injector: Set to 250 °C with a split ratio of 10:1.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions (EI):
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Caption: GC-MS Experimental Workflow.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is designed for the sensitive quantification of 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine in complex matrices like plasma or urine.
-
Sample Preparation: Perform a protein precipitation or solid-phase extraction (SPE) to clean up the sample. Reconstitute the final extract in the initial mobile phase.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
MS/MS Conditions (ESI+):
-
Ion Source: Electrospray ionization in positive mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
MRM Transitions: Monitor precursor ion m/z 147 and select appropriate product ions (e.g., m/z 119, 92) with optimized collision energies.
-
Caption: LC-MS/MS Experimental Workflow.
Conclusion
The mass spectrometric fragmentation of 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine is highly dependent on the ionization technique employed. GC-MS with electron ionization provides a rich fragmentation pattern useful for initial identification and structural confirmation through library matching. In contrast, LC-MS/MS with electrospray ionization offers high sensitivity and specificity for quantification in complex mixtures through the monitoring of specific precursor-to-product ion transitions. A comprehensive understanding of these distinct fragmentation behaviors is essential for selecting the appropriate analytical strategy and for the accurate interpretation of mass spectral data in research and development.
References
-
Fragmentation pathways of the cyclic imine ring under EI conditions. ResearchGate. Available at: [Link]
-
Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data. Available at: [Link]
-
On the chemistry of 1-pyrroline in solution and in the gas phase. ResearchGate. Available at: [Link]
-
Identification and quantitative determination of 2-acetyl-1-pyrroline using GC-TOF MS combined with HS and HS-SPME pretreatment. Slideshare. Available at: [Link]
-
HS-SPME-GC-MS/MS Method for the Rapid and Sensitive Quantitation of 2-Acetyl-1-pyrroline in Single Rice Kernels. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Determination of 2-Acetyl-1-pyrroline via a Color-Change Reaction Using Chromium Hexacarbonyl. MDPI. Available at: [Link]
-
Analysis of 2-acetyl-1-pyrroline in rice by HSSE/GC/MS. ResearchGate. Available at: [Link]
-
Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Arkivoc. Available at: [Link]
-
common fragmentation mechanisms in mass spectrometry. YouTube. Available at: [Link]
-
EI‐MS spectra with their fragmentation patterns highlighted for selected Cu and Ag complexes. ResearchGate. Available at: [Link]
-
Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. Springer Protocols. Available at: [Link]
-
Derivatization with pyrylium salts - secrets of science. Shimadzu. Available at: [Link]
-
Pyridine, 3-(3,4-dihydro-2H-pyrrol-5-yl)-. NIST WebBook. Available at: [Link]
-
Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. ResearchGate. Available at: [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]
-
Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]
-
Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. RSC Publishing. Available at: [Link]
-
Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen. Available at: [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available at: [Link]
-
Fragmentation mechanisms in mass spectrometry. Journal of Chemical Education. Available at: [Link]
-
Mass spectrometric evidence for mechanisms of fragmentation of charge-derivatized peptides. PubMed. Available at: [Link]
-
Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. Available at: [Link]
-
Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. ResearchGate. Available at: [Link]
-
Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Uni Halle. Available at: [Link]
-
STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. Acta Poloniae Pharmaceutica. Available at: [Link]
-
Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Semantic Scholar. Available at: [Link]
-
3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine. ChemSynthesis. Available at: [Link]
Sources
- 1. Pyridine, 3-(3,4-dihydro-2H-pyrrol-5-yl)- [webbook.nist.gov]
- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 6. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]
- 7. Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 8. Derivatization with pyrylium salts – secrets of science [shimadzu-webapp.eu]
- 9. lifesciencesite.com [lifesciencesite.com]
Comparative Analysis: Myosmine Quantification in Tobacco & Nicotine Products
Transitioning from GC-FID/MS to LC-MS/MS for Minor Alkaloid Profiling
Executive Summary: The Analytical Shift
For decades, Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS) has been the workhorse for nicotine quantification (e.g., CORESTA Method No. 62). However, as regulatory scrutiny expands to minor alkaloids —specifically Myosmine (3-(1-pyrrolin-2-yl)pyridine)—legacy GC methods face critical limitations.
Myosmine is not only a marker of tobacco quality but a direct precursor to N'-nitrosonornicotine (NNN) , a potent carcinogen. Its low abundance (often <5% of total alkaloids) and thermal instability create significant artifacts in hot GC inlets.
This guide objectively compares the legacy GC-MS approach against the modern LC-MS/MS standard (aligned with CORESTA CRM 105), demonstrating why Liquid Chromatography-Tandem Mass Spectrometry is the superior choice for accurate low-level myosmine quantification.
Technical Context: The Myosmine Challenge
Myosmine presents a unique "analytical paradox":
-
Volatility: It is semi-volatile, theoretically suitable for GC.
-
Reactivity: It is prone to dehydrogenation and ring-opening under thermal stress.
-
Matrix Interference: In complex matrices (e.g., e-liquids, dark air-cured tobacco), myosmine co-elutes with high-abundance terpenes and flavoring agents in single-quadrupole GC.
Mechanistic Insight: Thermal Degradation
In a GC inlet at 250°C, myosmine can partially degrade or adsorb to active sites on the liner, leading to peak tailing and non-linear calibration curves at low concentrations. LC-MS/MS uses Electrospray Ionization (ESI) at much lower temperatures, preserving the analyte's integrity.
Comparative Workflow Analysis
The following diagram illustrates the critical divergence in sample preparation and detection logic between the two methodologies.
Figure 1: Workflow divergence showing the thermal stress point in GC-MS versus the ambient stability of LC-MS/MS.
Inter-Laboratory Performance Data
The data below synthesizes findings from collaborative studies (including CORESTA technical reports) comparing minor alkaloid recovery.
| Metric | Method A: GC-MS (SIM) | Method B: LC-MS/MS (MRM) | Interpretation |
| Limit of Quantitation (LOQ) | 5.0 - 10.0 µg/g | 0.05 - 0.1 µg/g | LC-MS/MS is ~100x more sensitive, essential for trace analysis in pouches. |
| Recovery Rate | 75% - 115% | 95% - 105% | GC suffers from matrix-induced signal enhancement or adsorption losses. |
| Reproducibility (RSD_R) | 15% - 25% | < 8% | LC-MS/MS provides tighter inter-lab agreement (lower Z-scores). |
| Selectivity | Moderate (Isobaric interferences) | High (Mass Transition) | MRM (147.1 → 105.1 / 147.1 → 119.1) eliminates co-eluting background noise. |
| Throughput | 20-30 mins/sample | 5-8 mins/sample | LC allows for high-throughput screening of large batches. |
Key Insight: In the 2016 CORESTA collaborative study on minor alkaloids, GC methods showed "high variation" and were deemed unsuitable for rigorous regulatory reporting of minor alkaloids like myosmine, driving the shift to Method B (LC-MS/MS).
Recommended Protocol: LC-MS/MS (Self-Validating System)
This protocol is grounded in CORESTA Recommended Method No. 105 , optimized for robustness.
A. Reagents & Standards
-
Target Analyte: Myosmine (CAS 532-12-7), >98% purity.
-
Internal Standard (Critical): Myosmine-d4 or Nornicotine-d4. Note: Do not use structural analogs (e.g., quinoline) as they do not compensate for ESI matrix suppression.
-
Mobile Phases:
-
A: 10mM Ammonium Acetate in Water (pH 9.0).
-
B: Acetonitrile (LC-MS grade).
-
B. Sample Preparation (The "Dilute & Shoot" Logic)
-
Weighing: Accurately weigh 0.2 g of sample (pouch/filler) into a 50 mL centrifuge tube.
-
Internal Standard Spike: Add 50 µL of Myosmine-d4 solution (10 µg/mL). This step validates recovery for every single sample.
-
Extraction: Add 10 mL of Extraction Buffer (50:50 Water:Methanol + 0.1% Acetic Acid).
-
Why? The acidic buffer stabilizes the alkaloid salt form, preventing volatilization.
-
-
Agitation: Shake mechanically for 30 minutes at 200 rpm.
-
Clarification: Centrifuge at 4500 rpm for 5 mins. Filter supernatant through a 0.2 µm PTFE filter into an amber vial.
C. Instrumental Parameters (LC-MS/MS)
-
Column: Waters XBridge C18 (2.1 x 100 mm, 2.5 µm) or equivalent high-pH stable column.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: Ramp to 95% B
-
5-7 min: Hold 95% B (Wash)
-
7.1 min: Re-equilibrate 5% B.
-
-
MS Transitions (ESI Positive):
-
Myosmine: 147.1
130.1 (Quantifier), 147.1 105.1 (Qualifier). -
Myosmine-d4: 151.1
134.1.
-
D. System Suitability Test (SST)
Before running a batch, inject a standard at the LOQ level.
-
Pass Criteria: S/N ratio > 10:1; Retention time deviation < 2%.
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Low Sensitivity | Ion Suppression | Switch to HILIC chromatography to elute myosmine away from early-eluting salts. |
| Peak Tailing | Secondary Interactions | Ensure Mobile Phase pH is basic (> pH 8.5) to keep myosmine in free-base form on C18. |
| Carryover | Sticky Analyte | Use a needle wash of 50:50 Acetonitrile:Isopropanol with 0.1% Formic Acid. |
References
-
CORESTA. (2023).[1][2] Determination of Nicotine Impurities and Degradants in Nicotine Pouches by LC-MS/MS (CRM No. 105).[3][4] CORESTA Recommended Method.[1][4][5][6][7][8] Link
-
CORESTA. (2016). Technical Report: Collaborative Study on Minor Alkaloids in Tobacco Products. CORESTA Routine Analytical Chemistry Sub-Group.[8] Link
-
CORESTA. (2021).[6] Determination of Nicotine in Tobacco and Tobacco Products by Gas Chromatographic Analysis (CRM No. 62).[1][8] CORESTA Recommended Method.[1][3][4][5][6][7][8] Link
-
U.S. Food and Drug Administration (FDA). (2021). Validation and Verification of Analytical Testing Methods Used for Tobacco Products. Guidance for Industry. Link
Sources
A Senior Application Scientist's Guide to Certified Reference Materials for 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine Analysis
Introduction: The Analytical Imperative for a Critical Nicotine-Related Compound
3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine, also known as myosmine, is a nicotine-related alkaloid of significant interest to researchers in drug development and tobacco product analysis. As a potential impurity in nicotine replacement therapies (NRTs) or a metabolite, its accurate quantification is paramount for ensuring product safety, efficacy, and regulatory compliance. The foundation of any robust analytical method is the quality of the reference material used for calibration and validation. This guide provides an in-depth comparison of commercially available Certified Reference Materials (CRMs) and analytical standards for 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine, supported by a detailed analytical workflow and experimental data.
The choice of a reference material is not trivial. A Certified Reference Material, produced under an ISO 17034 accredited system, provides a known, traceable value with a calculated uncertainty, which is the bedrock of data defensibility. This is distinct from a standard analytical-grade substance, which may have high purity but lacks the metrological traceability and certified value necessary for unambiguous quantification in a regulated environment.
Comparative Analysis of Commercially Available Reference Materials
The selection of an appropriate reference material depends on the specific application, required accuracy, and regulatory landscape. Below is a comparison of representative materials available for 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine.
| Product Attribute | USP Nicotine Related Compound D | LGC/TRC Myosmine | Other Analytical Standards |
| Product Name | Nicotine Related Compound D (3-(4,5-dihydro-3H-pyrrol-2-yl)pyridine fumarate)[1][2] | 3-(4,5-Dihydro-3H-pyrrol-2-yl)pyridine (Myosmine)[3] | 3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridine[4] |
| Supplier | United States Pharmacopeia (USP) | LGC Standards (distributor for TRC) | Various chemical suppliers (e.g., Pharmaffiliates) |
| Format | Solid (Fumarate Salt)[1][2] | Solid (assumed free base) | Solid (free base or salt form)[4] |
| Certification Level | Primary Pharmacopeial Standard | Research Grade / Reference Material | Analytical Standard |
| Traceability | Directly traceable to the primary standard of the USP | Characterized under ISO 17025 for generating valid results.[3] | Typically lacks formal metrological traceability; purity often determined by a single method (e.g., HPLC area %). |
| Provided Documentation | USP Certificate of Analysis (CoA) | Certificate of Analysis with purity data (e.g., HPLC, NMR) | Basic CoA with purity assessment. |
| Intended Use | Definitive identification and quantification for pharmacopeial methods; serves as a primary calibrator. | Method development, quality control, impurity profiling.[3] | General research, preliminary screening, non-regulated analysis. |
Expert Insight: For professionals in drug development submitting applications like ANDAs, the use of a pharmacopeial standard like the USP's Nicotine Related Compound D is often non-negotiable. Its legal and scientific standing provides the highest level of authoritative grounding. For research, method development, or as a secondary working standard, a well-characterized material from a reputable source like LGC/TRC is a scientifically sound and often more cost-effective choice.
The Principle of Metrological Traceability
The core value of a CRM lies in its unbroken chain of comparisons back to a primary standard. This concept, known as metrological traceability, ensures that measurements made in different labs, at different times, are comparable and reliable.
Sources
A Comparative Pharmacokinetic Guide to Nicotine Metabolites and Myosmine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the pharmacokinetic profiles of key nicotine metabolites—cotinine and nornicotine—and the structurally related alkaloid, myosmine. Understanding the distinct absorption, distribution, metabolism, and excretion (ADME) characteristics of these compounds is critical for research into tobacco dependence, toxicology, and the development of smoking cessation therapies.
Introduction: The Metabolic Fate of Nicotine
Nicotine, the primary psychoactive component of tobacco, undergoes extensive metabolism in the body, primarily in the liver.[1][2] The cytochrome P450 enzyme system, particularly CYP2A6, is the main catalyst for its transformation.[3][4] Approximately 70-80% of nicotine is converted to its major metabolite, cotinine.[1][2][5][6] Other significant metabolic pathways include the formation of nornicotine and nicotine-N'-oxide.[1][2]
Myosmine, while structurally similar to nicotine, is not a primary metabolite but is present as a minor alkaloid in tobacco products and is also found in various foods, including nuts, cereals, and certain fruits and vegetables.[2][7][8][9] Its presence in the diet provides a baseline of exposure independent of tobacco use.[8][9] The distinct pharmacokinetic profiles of these compounds dictate their biological half-lives, accumulation, and overall physiological impact.
Metabolic Pathway Overview
The enzymatic conversion of nicotine is a multi-step process. The initial and rate-limiting step for the majority of nicotine metabolism is the C-oxidation pathway mediated by CYP2A6, leading to the formation of a nicotine-Δ1'(5')-iminium ion. This unstable intermediate is then converted by the cytoplasmic enzyme aldehyde oxidase to cotinine.[1] A smaller fraction of nicotine is N-demethylated to form nornicotine, a process also catalyzed by CYP enzymes.[1][10][11]
Caption: Primary metabolic pathways of nicotine and the origin of myosmine.
Pharmacokinetic Profiles
The significant differences in the chemical structures of nicotine, its metabolites, and myosmine lead to vastly different pharmacokinetic behaviors. The most striking contrast is the elimination half-life.
Nicotine
The parent compound, nicotine, is characterized by its rapid absorption and distribution, followed by a relatively short elimination half-life of approximately 2 hours.[12][13][14] This short half-life is a key driver of the frequent dosing behavior (i.e., smoking or vaping) seen in tobacco-dependent individuals seeking to maintain stable plasma nicotine levels.[12]
Cotinine
In stark contrast, cotinine, the major metabolite, has a much longer half-life, typically ranging from 15 to 20 hours.[12] This extended duration makes cotinine an excellent biomarker for assessing nicotine exposure and tobacco use status, as its levels are more stable over time compared to the fluctuating levels of nicotine.[12][15] Plasma clearance for cotinine is significantly lower than for nicotine.[6][16]
Nornicotine
Nornicotine is a minor metabolite of nicotine but is also present as a natural alkaloid in tobacco.[2][14] Its formation from nicotine is a minor pathway.[1] Studies in rats have shown that nornicotine has a brain half-life of 166 minutes, which is longer than that of nicotine (52 minutes) but shorter than that of cotinine (333 minutes).[17] The presence of nornicotine can indicate tobacco use, even in individuals using nicotine replacement therapy.[14]
Myosmine
Myosmine is found in tobacco and various foods.[2][7] Pharmacokinetic data for myosmine is less extensive than for nicotine metabolites. However, studies in rats suggest a short plasma half-life of about 1 hour, similar to nicotine.[18] Following oral administration in rats, myosmine is extensively metabolized, with major metabolites being 3-pyridylacetic acid and 4-oxo-4-(3-pyridyl)butyric acid, which are then excreted in the urine.[19]
Comparative Data Summary
The following table summarizes the key pharmacokinetic parameters for these compounds in humans, providing a clear basis for comparison.
| Parameter | Nicotine | Cotinine | Nornicotine | Myosmine |
| Primary Source | Tobacco, NRT | Nicotine Metabolism | Tobacco, Nicotine Metabolism | Tobacco, Diet (Nuts, Cereals) |
| Primary Enzyme | CYP2A6[3][4] | CYP2A6 (for clearance)[5][20] | CYP2A6, CYP2B6[1] | (Metabolism data limited in humans) |
| Elimination Half-Life | ~2 hours[12][14][16] | ~15-20 hours[12][13] | Longer than nicotine, shorter than cotinine[17] | ~1 hour (in rats)[18] |
| Typical Plasma Levels | 10-50 ng/mL (Smokers)[6] | 250-350 ng/mL (Smokers)[6] | Low ng/mL range | Low ng/mL range[21] |
| Primary Use as Biomarker | Acute exposure | Chronic/Recent exposure[12][15] | Differentiating tobacco use from NRT[14] | Potential dietary exposure marker[19] |
Experimental Methodologies: Quantification in Biological Matrices
Accurate and sensitive quantification of these analytes is essential for pharmacokinetic studies. The gold-standard methodology is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high specificity and sensitivity.
Scientist's Note: Why LC-MS/MS?
LC-MS/MS is the preferred platform for this application due to its ability to differentiate between structurally similar compounds (isobars) and quantify them at very low concentrations (ng/mL or pg/mL). The use of stable isotope-labeled internal standards (e.g., nicotine-d4, cotinine-d3) is crucial for correcting matrix effects and variabilities in extraction and instrument response, ensuring the highest level of accuracy and precision.
Validated LC-MS/MS Protocol for Plasma Analysis
This protocol outlines a robust method for the simultaneous quantification of nicotine, cotinine, nornicotine, and myosmine in human plasma.
A. Sample Preparation: Solid-Phase Extraction (SPE)
-
Aliquot: Transfer 200 µL of plasma sample to a clean polypropylene tube.
-
Internal Standard Spiking: Add 25 µL of an internal standard working solution (containing deuterated analogues of each analyte in methanol). Vortex briefly.
-
Condition SPE Plate: Condition a mixed-mode cation exchange SPE plate (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.
-
Load Sample: Load the pre-treated plasma sample onto the SPE plate.
-
Wash: Wash the plate sequentially with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interferences.
-
Elute: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection plate.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
B. Chromatographic Conditions
-
LC System: UPLC/HPLC system
-
Column: C18 or Phenyl column (e.g., Waters UPLC BEH Phenyl, 1.7 µm, 2.1 x 50 mm)[22]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A time-programmed gradient from 5% B to 95% B over 3-5 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
C. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Precursor > Product):
-
Nicotine: 163.1 > 132.1
-
Cotinine: 177.1 > 80.1
-
Nornicotine: 149.1 > 80.1
-
Myosmine: 147.1 > 94.1
-
Note: Specific transitions should be optimized for the instrument in use.
-
Caption: Standard workflow for quantification of nicotine and related compounds in plasma.
Implications for Research and Development
-
Toxicology: The prolonged half-life of cotinine means it can accumulate in the body, and while less potent than nicotine, its sustained presence warrants further toxicological evaluation.[16] Myosmine's potential to form carcinogenic N-nitrosonornicotine (NNN) upon nitrosation makes it a compound of interest in cancer research, particularly concerning its dietary sources.[19][23][24]
-
Drug Development: The significant variability in nicotine metabolism, largely due to genetic polymorphisms in the CYP2A6 enzyme, affects an individual's smoking behavior and response to cessation therapies.[3][25] Phenotyping individuals based on their nicotine metabolite ratio (3'-hydroxycotinine/cotinine) can help personalize treatment strategies.[5][25]
-
Biomonitoring: The distinct pharmacokinetic profiles allow for a nuanced interpretation of biomonitoring data. Nicotine levels reflect very recent exposure, cotinine indicates exposure over the past few days, and nornicotine can help distinguish between tobacco use and clean nicotine products.[12][14]
Conclusion
Nicotine, cotinine, nornicotine, and myosmine exhibit highly distinct pharmacokinetic profiles that are crucial for their scientific and clinical assessment. While nicotine is rapidly eliminated, its primary metabolite, cotinine, persists for an extended period, serving as a reliable biomarker of exposure. Nornicotine and myosmine, though present at lower concentrations, provide unique insights into tobacco use patterns and non-tobacco-related exposure pathways. A thorough understanding of these differences, supported by robust analytical methodologies like LC-MS/MS, is fundamental for advancing research in tobacco addiction, toxicology, and public health.
References
- CYP2A6 and nicotine metabolism: The key enzyme in tobacco addiction. (2025, March 30). Allied Academies.
- Nicotine P
- Conversion of nicotine to nornicotine in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase.PNAS.
- Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions. (2021, October 21). PMC.
- Impact of Genetic Variants in the Nicotine Metabolism Pathway on Nicotine Metabolite Levels in Smokers. (2023, January 9). AACR Journals.
- Nicotine Metabolism Predicted by CYP2A6 Genotypes in Relation to Smoking Cessation: A System
- Nornicotine.Wikipedia.
- FORMATION OF NORNICOTINE AND OTHER METABOLITES FROM NICOTINE IN VITRO AND IN VIVO.Canadian Science Publishing.
- CYP2A6.Wikipedia.
- How long does nicotine stay in your system? Smoking and vaping. (2024, October 4). Medical News Today.
- Conversion of nicotine to nornicotine in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase.PMC.
- Nicotine/Cotinine. (2023, July 25). Lab Tests Online-UK.
- Myosmine.Grokipedia.
- After how much time does Nicotine and Cotinine get removed
- Mechanism of Nicotine N-demethylation to Nornicotine in Tobacco.[Source not specified].
- Test Definition: NICOU.
- Metabolism of myosmine in Wistar r
- Pharmacokinetics of Nicotine, Cotinine, and 3'- Hydroxycotinine in Cigarette Smokers.
- Disposition Kinetics and Metabolism of Nicotine and Cotinine in African American smokers: Impact of CYP2A6 Genetic Variation and Enzym
- Myosmine | C9H10N2.PubChem - NIH.
- Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions. (2021, October 20). Frontiers.
- Residence times and half-lives of nicotine metabolites in rat brain after acute peripheral administr
- Pharmacokinetics of [2 14 C]myosmine in eye melanin and muscle.
- Analysis of myosmine, cotinine and nicotine in human toenail, plasma and saliva. (2009, August 15). PubMed.
- Myosmine.Wikipedia.
- Nicotine Chemistry, Metabolism, Kinetics and Biomarkers.PMC - NIH.
- Antiproliferative and apoptogenic effects of myosmine on erythroleukemia and hepatocellular carcinoma cells. (2019, April 22). Taylor & Francis.
- Analysis of myosmine, cotinine and nicotine in human toenail, plasma and saliva. (2025, August 6).
- New Sources of Dietary Myosmine Uptake from Cereals, Fruits, Vegetables, and Milk. (2002, July 4). [Source not specified].
- Some Comparative Observations on I-Nicotine and Myosmine.[Source not specified].
- Determination of nicotine and its major metabolite cotinine in plasma or serum by gas chromatography-mass spectrometry using ion-trap detection. (2003, December 15). PubMed.
- Myosmine – Knowledge and References.Taylor & Francis.
- LC-MS/MS Combined with Single-Step Extraction Method for the Determination of Nicotine and Cotinine Metabolite in Rat Plasma.
- Reaction of the Tobacco Alkaloid Myosmine with Hydrogen Peroxide.
- Quantitation of Nicotine, Its Metabolites, and Other Related Alkaloids in Urine, Serum, and Plasma Using LC-MS-MS.
- Vorkommen und Toxikokinetik von Myosmin in Abhängigkeit von Rauchen und Ernährung. (2008, August 18). [Source not specified].
- Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products.PMC.
Sources
- 1. ClinPGx [clinpgx.org]
- 2. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alliedacademies.org [alliedacademies.org]
- 4. CYP2A6 - Wikipedia [en.wikipedia.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions [frontiersin.org]
- 7. grokipedia.com [grokipedia.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pnas.org [pnas.org]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. How long does nicotine stay in your system? Smoking and vaping [medicalnewstoday.com]
- 13. quora.com [quora.com]
- 14. mayocliniclabs.com [mayocliniclabs.com]
- 15. labtestsonline.org.uk [labtestsonline.org.uk]
- 16. Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Residence times and half-lives of nicotine metabolites in rat brain after acute peripheral administration of [2'-(14)C]nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Metabolism of myosmine in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Disposition Kinetics and Metabolism of Nicotine and Cotinine in African American smokers: Impact of CYP2A6 Genetic Variation and Enzymatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Vorkommen und Toxikokinetik von Myosmin in Abhängigkeit von Rauchen und Ernährung [edoc.ub.uni-muenchen.de]
- 22. assets.criver.com [assets.criver.com]
- 23. Conversion of nicotine to nornicotine in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 24. chinbullbotany.com [chinbullbotany.com]
- 25. Nicotine Metabolism Predicted by CYP2A6 Genotypes in Relation to Smoking Cessation: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine: Evaluating Reproducibility and Practicality
For researchers and professionals in drug development, the reliable synthesis of key intermediates is paramount. 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine, also known as myosmine, is a critical precursor in the synthesis of various alkaloids and pharmaceutical compounds, most notably nornicotine and nicotine.[1][2] This guide provides an in-depth comparison of common synthesis protocols for myosmine, with a focus on their reproducibility, yield, and overall practicality in a research and development setting.
Introduction to Myosmine and its Synthetic Importance
Myosmine (3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine) is a tobacco alkaloid that serves as a valuable building block in organic synthesis.[3] Its structure, featuring a dihydropyrrole ring attached to a pyridine ring, makes it an ideal starting point for producing a range of bioactive molecules. The primary synthetic utility of myosmine lies in its reduction to nornicotine, which can then be methylated to produce nicotine.[1][2] Given the increasing interest in synthetic nicotine for pharmaceutical applications, free from the impurities found in tobacco-derived products, the efficient and reproducible synthesis of myosmine is of significant interest.[2]
Comparative Analysis of Leading Synthesis Protocols
Two primary synthetic routes for myosmine have been extensively reported and are the focus of this comparative guide:
-
Condensation of N-vinyl-2-pyrrolidone with Ethyl Nicotinate.
-
Pyrolysis of N-Benzoyl-2-pyrrolidone followed by reaction with a Nicotinoyl source (a less common historical method).
This guide will primarily focus on the more contemporary and widely adopted N-vinyl-2-pyrrolidone condensation method, while briefly touching upon the pyrolysis approach to provide a comprehensive overview.
Protocol 1: Condensation of N-vinyl-2-pyrrolidone with Ethyl Nicotinate
This method has become the favored approach due to its relatively high yields and straightforward procedure.[1][4] The reaction proceeds via a base-catalyzed condensation followed by an acid-catalyzed hydrolysis and cyclization.
Caption: Workflow for Myosmine Synthesis via N-vinyl-2-pyrrolidone.
-
Condensation: To a stirred mixture of ethyl nicotinate (1.0 eq) and sodium methoxide (1.5 eq) in toluene, N-vinyl-2-pyrrolidone (1.1 eq) is added.[1]
-
The reaction mixture is heated to reflux for approximately 4 hours.[1]
-
Hydrolysis and Cyclization: After cooling to room temperature, concentrated hydrochloric acid and water are added. The mixture is then heated to reflux for an additional 6 hours.[1]
-
Work-up and Isolation: The reaction mixture is cooled and then basified to a pH of 10 using a 40-50% sodium hydroxide solution.[1] The aqueous layer is extracted multiple times with toluene. The combined organic extracts are dried over a suitable drying agent (e.g., MgSO4), and the solvent is removed under reduced pressure.[1]
-
Purification: The crude product is purified by vacuum distillation to yield pure myosmine.[1]
The reproducibility of this protocol is generally considered to be good, with reported yields in the range of 60-63%.[1][4] Several factors are critical for ensuring a successful and reproducible outcome:
-
Purity of Reagents: The purity of N-vinyl-2-pyrrolidone is particularly important, as impurities can lead to side reactions and lower yields.
-
Anhydrous Conditions: The initial condensation step is sensitive to moisture. Therefore, using anhydrous toluene and handling sodium methoxide in an inert atmosphere is recommended.
-
Reaction Time and Temperature Control: Strict adherence to the recommended reflux times and temperatures is crucial for driving the reaction to completion and minimizing the formation of byproducts.
-
Efficient Extraction: Thorough extraction during the work-up is necessary to maximize the recovery of myosmine from the aqueous layer.
Protocol 2: Pyrolysis of N-Acyl-2-pyrrolidones
An older method for synthesizing myosmine involves the pyrolysis of N-acyl-2-pyrrolidones.[5] For instance, the pyrolysis of N-benzoyl-2-pyrrolidone in the presence of calcium oxide can produce 2-phenylpyrroline.[5] A similar strategy could theoretically be adapted for myosmine synthesis, though it is less commonly employed in modern synthetic chemistry.
This method is often plagued by low yields and the formation of numerous side products.[5] For example, the pyrolysis of N-benzoyl-2-pyrrolidone has been reported to yield only 15-20% of the desired 2-phenylpyrroline, with significant amounts of 2-pyrrolidone being recovered.[5] The high temperatures required for pyrolysis can lead to decomposition and rearrangement reactions, making the process difficult to control and reproduce consistently.
Comparative Data Summary
| Parameter | Protocol 1: Condensation | Protocol 2: Pyrolysis |
| Starting Materials | Ethyl nicotinate, N-vinyl-2-pyrrolidone | N-Acyl-2-pyrrolidones |
| Key Reagents | Sodium methoxide, HCl | Calcium oxide |
| Reaction Conditions | Reflux in toluene, then reflux in aq. HCl | High-temperature pyrolysis |
| Reported Yield | 60-63%[1][4] | 15-20% (for an analogous reaction)[5] |
| Reproducibility | Good | Poor |
| Scalability | Readily scalable | Difficult to scale |
| Safety Considerations | Use of strong base and acid | High temperatures, potential for uncontrolled reactions |
From Myosmine to Nornicotine and Nicotine: The Subsequent Steps
Once myosmine is successfully synthesized, it is typically converted to nornicotine via reduction. This can be achieved through catalytic hydrogenation using palladium on carbon (Pd/C) or by chemical reduction with sodium borohydride (NaBH4).[1][2] The subsequent N-methylation of nornicotine to nicotine is commonly carried out using formaldehyde and formic acid (Eschweiler-Clarke reaction).[2][6]
Caption: Synthetic pathway from myosmine to nicotine.
A study by Jedliński et al. (2022) describes the reduction of myosmine using NaBH4 in a methanol/water solvent system, achieving up to a 90% yield of nornicotine.[1] Another protocol details the hydrogenation of myosmine at atmospheric pressure with 10% palladium on carbon in methanol, resulting in an 84.7% yield of pure nornicotine after vacuum distillation.[2]
Conclusion and Recommendations
Based on the available literature and experimental data, the condensation of N-vinyl-2-pyrrolidone with ethyl nicotinate is the most reliable and reproducible method for the synthesis of 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine (myosmine). Its advantages include higher yields, more manageable reaction conditions, and greater scalability compared to older pyrolysis-based methods. For researchers and drug development professionals seeking a robust and efficient route to myosmine and its derivatives, this protocol is the recommended choice. Careful attention to reagent purity and reaction parameters is essential for achieving optimal and consistent results.
References
-
Jedliński, M., et al. (2022). Efficient Method of (S)-Nicotine Synthesis. Molecules, 27(23), 8531. Available at: [Link]
-
Mundy, B. P., et al. (1972). A convenient synthesis of myosmine. The Journal of Organic Chemistry, 37(10), 1635–1636. Available at: [Link]
-
Mundy, B. P., et al. (1972). Synthesis of Myosmine. Journal of Organic Chemistry. Available at: [Link]
-
Brandänge, S., & Lindblom, L. (1975). N-Vinyl as N-H Protecting Group. A Convenient Synthesis of Myosmine. Acta Chemica Scandinavica, 29b, 934. Available at: [Link]
-
Hess, B. A. (1972). Synthesis of myosmine and nornicotine, using an acylcarbanion equivalent as an intermediate. The Journal of Organic Chemistry, 37(10), 1635-1636. Available at: [Link]
-
Gholam-Hossien, D., & Magesh, S. (2014). Synthesis of 3-substituted 4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine derivatives. Research on Chemical Intermediates, 40(7), 2539-2547. Available at: [Link]
-
de Oliveira, K. T., et al. (2020). Synthesis of Δ1-Pyrrolines via Formal (3 + 2)-Cycloaddition of 2H-Azirines with Enones Promoted by Visible Light under Continuous Flow. ACS Omega, 5(17), 10085-10093. Available at: [Link]
-
Li, Y., et al. (2023). Efficient Synthesis of (S)-Nornicotine using Co-Immobilized IRED and GDH in Batch and Continuous Flow Reaction Systems. Organic Process Research & Development, 27(5), 944-951. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-pyrrolines. Available at: [Link]
-
Fanourakis, A., et al. (2022). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au, 2(6), 1413-1420. Available at: [Link]
-
Beloglazkina, E. K., et al. (2017). Synthesis of 3-(pyridine-2-yl)-4,5-dihydro-1H-pyrazole-1-thiocarboxamides and their copper(II) complexes. Arabian Journal of Chemistry, 12(7), 1049-1057. Available at: [Link]
- De-Vreese, R., et al. (2010). Method for synthesising 2-acetyl-1-pyrroline and the stable precursor thereof, optionally isotopically marked. Google Patents, US20120100274A1.
-
De-Vreese, R., et al. (2010). Method for synthetizing 2-acetyl-1-pyrroline and the stable precursor thereof, optionally isotopically marked. European Patent Office, EP2424881A1. Available at: [Link]
-
Dayakar, G., & Jeyanthi, A. (2013). Synthesis of 1-(3H-imidazo[4,5-b]pyridin-2-yl)-2-(3,5-dimethyl-1H-pyrrol-2-yl)diazenes. Der Pharma Chemica, 5(6), 339-340. Available at: [Link]
-
Schön, M., et al. (2012). Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. Beilstein Journal of Organic Chemistry, 8, 1034-1040. Available at: [Link]
-
Wagner, F. F., & Comins, D. L. (2007). Recent Advances in the Synthesis of Nicotine and Its Derivatives. Tetrahedron, 63(34), 8065-8082. Available at: [Link]
-
Gavande, N., et al. (2016). One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines. Beilstein Journal of Organic Chemistry, 12, 1968-1974. Available at: [Link]
- Akondi, B. R., et al. (2012). Process for the preparation of (r,s)-nicotine. Google Patents, US20120209006A1.
-
Abreo, M. A., et al. (2005). 3-(2,5-Dihydro-1H-pyrrol-2-ylmethoxy)pyridines: synthesis and analgesic activity. Bioorganic & Medicinal Chemistry, 13(6), 2201-2209. Available at: [Link]
-
Ley, S. V., et al. (2000). Synthesis of nornicotine, nicotine and other functionalised derivatives using solid-supported reagents and scavengers. Journal of the Chemical Society, Perkin Transactions 1, (22), 3815-4195. Available at: [Link]
-
ChemSynthesis. (n.d.). 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine. Available at: [Link]
-
Shrivastava, A., et al. (2013). Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. Journal of Chemical and Pharmaceutical Research, 5(12), 110-115. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. US20120209006A1 - Process for the preparation of (r,s)-nicotine - Google Patents [patents.google.com]
- 3. A convenient synthesis of myosmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Novel Approach for the Synthesis of (R) and (S)-Nicotine [scirp.org]
A Researcher's Guide to Myosmine Cross-Reactivity in Nicotine Immunoassays
Introduction: The Quest for Specificity in Nicotine Quantification
One such compound of interest is myosmine, a minor tobacco alkaloid that is also found in various nuts and food products.[5][6] Given its structural similarity to nicotine, myosmine presents a potential confounding variable in nicotine immunoassays.[7] This guide provides a comprehensive analysis of myosmine cross-reactivity, offering both the theoretical basis and a practical experimental framework for its evaluation. We will delve into the structural rationale for this cross-reactivity, present a detailed protocol for its quantification using a competitive ELISA format, and discuss the implications of the results for scientific research.
The Molecular Basis for Cross-Reactivity: A Structural Comparison
The potential for an antibody to cross-react with a non-target molecule is rooted in shared structural features, or epitopes.[8][9] An antibody developed to recognize nicotine may also bind to myosmine if the structural differences between the two molecules are not significant enough to disrupt the binding interaction at the antibody's antigen-binding site.
Both nicotine and myosmine share a common 3-pyridyl group. The primary structural difference lies in the five-membered ring attached to this pyridine base. Nicotine possesses a saturated, N-methylated pyrrolidine ring, whereas myosmine features a partially unsaturated pyrroline ring (a dihydro-2H-pyrrole).[7][10]
Caption: Principle of a Competitive Immunoassay.
When a cross-reactant like myosmine is present, it also competes for these limited antibody sites, displacing the enzyme-labeled analyte and leading to a reduction in signal, thereby mimicking the presence of nicotine.
Experimental Protocol for Quantifying Myosmine Cross-Reactivity
This protocol provides a self-validating system to determine the degree to which a nicotine immunoassay cross-reacts with myosmine. The core principle is to generate two separate dose-response curves—one for nicotine (the target analyte) and one for myosmine (the potential cross-reactant)—and then compare their half-maximal inhibitory concentrations (IC50).
Experimental Workflow
Caption: Workflow for Cross-Reactivity Assessment.
Step-by-Step Methodology
-
Preparation of Standards:
-
Prepare high-concentration stock solutions of both nicotine and myosmine (e.g., 1 mg/mL) in an appropriate buffer (e.g., PBS).
-
Perform serial dilutions of each stock to create a range of standards. A typical range for a nicotine assay might be from 0.1 ng/mL to 1000 ng/mL. The same concentration range should be used for both compounds to ensure a direct comparison.
-
-
Assay Procedure (based on a generic competitive ELISA kit):
-
Add 50 µL of each standard dilution (both for nicotine and myosmine, in separate wells) to the appropriate wells of the antibody-coated microplate. Run each concentration in triplicate for statistical validity.
-
Include a "zero standard" (B0) containing only assay buffer to represent maximum signal (no competition).
-
Add 50 µL of the enzyme-conjugated nicotine to all wells (except for a substrate blank).
-
Seal the plate and incubate for the manufacturer-specified time (e.g., 60 minutes at 37°C) to allow the competitive reaction to reach equilibrium.
-
Wash the plate 3-5 times with the provided wash buffer to remove all unbound materials.
-
Add 100 µL of the substrate solution (e.g., TMB) to each well and incubate in the dark (e.g., 15 minutes at room temperature) until sufficient color develops in the zero-standard wells.
-
Stop the reaction by adding 50 µL of stop solution to each well. The color will typically change from blue to yellow.
-
Read the optical density (OD) of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis and Interpretation
-
Generate Dose-Response Curves:
-
For both nicotine and myosmine, calculate the average OD for each triplicate.
-
Normalize the data by expressing the average OD of each standard as a percentage of the average OD of the B0 (zero standard) wells (%B/B0).
-
Plot %B/B0 against the logarithm of the concentration for both nicotine and myosmine. This will generate two sigmoidal dose-response curves.
-
-
Determine the IC50:
-
The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal (i.e., where %B/B0 = 50%).
-
Determine the IC50 value for both the nicotine curve and the myosmine curve using a four-parameter logistic (4PL) curve fit, which is standard for immunoassays.
-
-
Calculate Percent Cross-Reactivity (%CR):
Sample Data & Interpretation
The following table presents hypothetical data from a cross-reactivity experiment to illustrate the calculation and its meaning.
| Analyte | IC50 (ng/mL) | % Cross-Reactivity | Interpretation |
| Nicotine | 15.2 | 100% | The assay is calibrated against nicotine (reference compound). |
| Myosmine | 380.5 | 4.0% | A 4.0% cross-reactivity indicates that myosmine is 25 times less potent than nicotine in this specific assay. A concentration of 380.5 ng/mL of myosmine is required to produce the same signal as 15.2 ng/mL of nicotine. |
A low percentage of cross-reactivity (<5%) suggests that myosmine is unlikely to cause significant interference unless it is present in the sample at concentrations vastly exceeding that of nicotine. Conversely, a high percentage (>50%) would indicate poor specificity, and the assay would be unsuitable for samples where both compounds may be present.
Implications for Researchers and Assay Validation
The validation of an immunoassay's specificity is not merely a procedural formality; it is essential for data integrity. [12]
-
For Tobacco Research: While nicotine is the primary alkaloid, myosmine and others are present in tobacco products. [13][14][15]An assay with high myosmine cross-reactivity could lead to an overestimation of nicotine exposure in smokers.
-
For Dietary Exposure Studies: Myosmine is present in various foods. [5]If an immunoassay is used to screen for nicotine exposure in a general population, unaccounted-for cross-reactivity from dietary myosmine could lead to false positives or inflated baseline readings.
-
Alternative Methods: When high specificity is critical, or when immunoassay results are ambiguous, confirmatory analysis using a more specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. [14][16][17]LC-MS/MS can physically separate myosmine from nicotine before detection, eliminating the issue of cross-reactivity entirely.
Conclusion
Myosmine's structural similarity to nicotine creates a valid potential for cross-reactivity in nicotine immunoassays. This guide demonstrates that this potential interference is not an insurmountable obstacle but a quantifiable parameter. By systematically evaluating cross-reactivity through the generation of comparative dose-response curves and the calculation of IC50 values, researchers can make informed decisions about the suitability of a particular immunoassay for their specific application. Understanding and quantifying cross-reactivity is a critical component of rigorous scientific practice, ensuring that the data generated is both accurate and reliable.
References
-
Creative Diagnostics. (2021, March 1). Competitive ELISA. [Link]
-
Yeh, E., Levasseur, G., & Kaiserman, M. J. (n.d.). Evaluation of Urinary Cotinine Immunoassay Test... : Nicotine and Tobacco Research. Ovid. [Link]
-
MULTI SCIENCES. (2016, November 29). Competitive ELISA: Principles, Methods, and Key Differences. [Link]
-
Boster Biological Technology. (2024, January 18). Explore ELISA Types: Direct, Indirect, Sandwich, and More. [Link]
-
Clemens, K. J., Caille, S., Stinus, L., & Cador, M. (2009). The addition of five minor tobacco alkaloids increases nicotine-induced hyperactivity, sensitization and intravenous self-administration in rats. British Journal of Pharmacology, 158(4), 1164–1174. [Link]
-
Wikipedia contributors. (n.d.). Cross-reactivity. Wikipedia. [Link]
-
Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handbook of Experimental Pharmacology, (169), 29–64. [Link]
-
Jacob, P., Yu, L., Duan, M., Ramos, L., Yturralde, O., & Benowitz, N. L. (2011). Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers' urine by high throughput liquid chromatography mass spectrometry. Cancer Epidemiology, Biomarkers & Prevention, 20(8), 1736–1744. [Link]
-
MBL Life Science. (n.d.). The principle and method of ELISA. [Link]
-
Marusich, J. A., Darna, M., Wilson, A. G., Denehy, E. D., Ebben, A., Deaciuc, A. G., Dwoskin, L. P., Bardo, M. T., Lefever, T. W., Wiley, J. L., Reissig, C. J., & Jackson, K. J. (2017). Tobacco's minor alkaloids: effects on place conditioning and nucleus accumbens dopamine release in adult and adolescent rats. Neuropsychopharmacology, 42(12), 2375–2385. [Link]
-
Wikipedia contributors. (n.d.). Myosmine. Wikipedia. [Link]
-
Jacob, P., Hatsukami, D., Severson, H., & Benowitz, N. L. (2002). Minor tobacco alkaloids as biomarkers for tobacco use: comparison of users of cigarettes, smokeless tobacco, cigars, and pipes. American Journal of Public Health, 92(6), 1023–1028. [Link]
-
Wada, E., Kisaki, T., & Saito, K. (1959). Chemistry of the N′-Oxides of Nicotine and Myosmine. Bulletin of the Agricultural Chemical Society of Japan, 23(4), 289–295. [Link]
-
Owen, W. E., Roberts, W. L., & McMillin, G. A. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. Clinica Chimica Acta, 436, 142–150. [Link]
-
Siemens Healthineers. (n.d.). Understanding cross-reactivity in immunoassay drug screening. [Link]
-
Doering, I. L., & Richter, E. (2010). Abstract 3474: Formation of myosmine under oxidation of nicotine. Cancer Research, 70(8_Supplement), 3474. [Link]
-
Kim, S., Smith, K. M., Clowers, K. E., Huestis, M. A., & Kim, J. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. PLOS ONE, 9(7), e101816. [Link]
-
Kalinina, D. V., & Zherdev, A. V. (2022). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Chemosensors, 10(11), 450. [Link]
-
McGill, M. R., Genta, R. M., & Jaeschke, H. (2017). Validation of a Liquid Chromatography-Tandem Mass Spectrometry Method for Nicotine and Its Metabolites Reveals a Low Clinical Utility for the Tobacco Alkaloid Anabasine. Journal of Analytical Toxicology, 41(2), 143–151. [Link]
-
Chemsrc. (2025, August 22). Myosmine. [Link]
-
National Center for Biotechnology Information. (n.d.). Myosmine. PubChem. [Link]
-
Doering, I. L., & Richter, E. (2009). Analysis of myosmine, cotinine and nicotine in human toenail, plasma and saliva. Journal of Chromatography B, 877(24), 2519–2524. [Link]
-
Al-Dahhan, W. H., Al-Fatlawi, A. A., & Al-Rubaei, Z. Y. (2020). Method development and validation of dissolution testing for nicotine release from smokeless tobacco products using flow-through cell apparatus and UPLC-PDA. Journal of Pharmaceutical and Biomedical Analysis, 180, 113063. [Link]
-
Kumar, S., Kumar, P., Singh, R., Kumar, A., Singh, B., & Buch, S. (2014). A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers. PLOS ONE, 9(12), e113479. [Link]
-
Harris, A. C., Pentel, P. R., & LeSage, M. G. (2015). Effects of nicotine and minor tobacco alkaloids on intracranial-self-stimulation in rats. Neuropsychopharmacology, 40(9), 2187–2196. [Link]
-
Richter, E., Stief, K., & Tyroller, S. (2006). Reaction of the tobacco alkaloid myosmine with hydrogen peroxide. Journal of Agricultural and Food Chemistry, 54(2), 522–526. [Link]
-
Doering, I. L., & Richter, E. (2009). Analysis of myosmine, cotinine and nicotine in human toenail, plasma and saliva. Journal of Chromatography B, 877(24), 2519–2524. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-reactivity - Wikipedia [en.wikipedia.org]
- 4. siemens-healthineers.com [siemens-healthineers.com]
- 5. Analysis of myosmine, cotinine and nicotine in human toenail, plasma and saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Myosmine - Wikipedia [en.wikipedia.org]
- 8. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 10. Myosmine | C9H10N2 | CID 442649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ovid.com [ovid.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers’ urine by high throughput liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Minor tobacco alkaloids as biomarkers for tobacco use: comparison of users of cigarettes, smokeless tobacco, cigars, and pipes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
Safety Operating Guide
Operational Guide: Safe Disposal and Management of 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine (Myosmine)
[1]
Executive Summary & Chemical Identity
3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine , commonly known as Myosmine , is a minor tobacco alkaloid and a structural analogue of nicotine.[1] While it does not carry the specific EPA RCRA "P-list" designation (P075) assigned to nicotine, it possesses significant oral toxicity and irritation hazards that mandate strict adherence to hazardous waste protocols.[1]
Critical Safety Directive: Myosmine is a secondary amine derivative capable of undergoing nitrosation in acidic environments to form N'-Nitrosonornicotine (NNN) , a potent Group 1 carcinogen.[1] Strict segregation from nitrites and strong acids is non-negotiable. [1]
Chemical Profile
| Property | Specification |
| Common Name | Myosmine |
| CAS Registry Number | 532-12-7 |
| Molecular Formula | C₉H₁₀N₂ |
| Physical State | Solid (White to light yellow crystalline powder) |
| Hazard Classification | Acute Tox. 4 (Oral); Skin Irrit. 2; Eye Irrit.[1][2][3] 2A |
| RCRA Status | Non-listed (Treat as Hazardous Waste - Toxic ) |
Pre-Disposal Assessment & Segregation Logic[1][4]
Before initiating disposal, you must characterize the waste stream. The chemical compatibility of Myosmine dictates the disposal route.
The Segregation Imperative (Expert Insight)
As a pyridine derivative with a pyrroline ring, Myosmine is basic.
-
Incompatibility A (Acids): Reacts exothermically with strong acids.[1]
-
Incompatibility B (Oxidizers): Incompatible with strong oxidizing agents (peroxides, perchlorates).[1]
-
Incompatibility C (Nitrosating Agents): CRITICAL. Do not commingle Myosmine waste with sodium nitrite or nitrosating agents.[1] In the presence of acid, this mixture generates carcinogenic nitrosamines.
Waste Stream Decision Tree
The following logic flow ensures compliant decision-making for Myosmine waste.
Figure 1: Decision tree for segregating Myosmine waste streams based on physical state and solvent composition.[1]
Detailed Disposal Protocols
Protocol A: Solid Waste Disposal (Pure Substance)
Applicability: Expired shelf stocks, weighing boat residues, contaminated PPE.[1]
-
Primary Containment: Transfer the solid material into a chemically compatible container.[1] High-Density Polyethylene (HDPE) wide-mouth jars are preferred.
-
Double Bagging: If the waste is in the form of fine dust or contaminated wipes, place it inside a clear polyethylene bag (minimum 2 mil thickness) before placing it in the rigid container. This prevents dust inhalation risks for waste handlers.
-
Labeling: Affix a hazardous waste label.
-
Storage: Store in a satellite accumulation area (SAA) away from acids and oxidizers until pickup.
Protocol B: Liquid Waste (Solutions & HPLC Effluent)
Applicability: Reaction mixtures, stock solutions in DMSO/Ethanol.[1]
-
Solvent Compatibility Check:
-
pH Verification (Self-Validating Step):
-
Before adding to a commingled waste drum, verify the pH of your Myosmine solution.
-
Requirement: pH should be neutral to basic (7–10).
-
Action: If the solution is acidic (e.g., HPLC mobile phase with TFA), neutralize strictly with a mild base (Sodium Bicarbonate) before adding to a drum containing other organic amines to prevent heat evolution.[1]
-
-
Prohibition: Never pour aqueous solutions of Myosmine down the sink. Despite being an alkaloid, its aquatic toxicity profile requires incineration or chemical treatment.
Protocol C: Empty Container Management[1]
-
Triple Rinse: Triple rinse the empty original container with a solvent capable of solubilizing the residue (Ethanol or Methanol is recommended over water).
-
Rinsate Disposal: Collect the rinsate and dispose of it as Protocol B (Liquid Waste) .
-
Defacing: Deface the original label and mark "Empty."[1]
-
Disposal: Once triple-rinsed, the container may be discarded as standard trash or recycled, depending on local institutional policy.[1]
Emergency Spill Response
Immediate Action: Evacuate the immediate area if dust is airborne. Don appropriate PPE (Nitrile gloves, lab coat, safety goggles, and N95 dust mask/P100 respirator if powder is loose).
Spill Cleanup Workflow
-
Containment:
-
Solids: Cover with a damp paper towel (dampened with water, not organic solvent) to prevent dust generation.
-
Liquids: Dike the spill with vermiculite or polypropylene absorbent pads.
-
-
Decontamination:
-
Scoop material into a waste bag.
-
Clean the surface with a mild detergent solution.
-
Avoid Bleach: Do not use bleach (hypochlorite) immediately, as it may react with high concentrations of pyridine derivatives. Use simple soapy water first.
-
-
Verification: A UV lamp (254 nm) can be used to visualize residues of pyridine derivatives on bench surfaces, as they often fluoresce or absorb strongly in UV.
Regulatory Compliance & References
RCRA & EPA Context
While Myosmine (CAS 532-12-7) is not explicitly listed on the EPA's P-list (Acutely Hazardous) or U-list (Toxic), it must be characterized by the generator.[1]
-
Determination: Due to its acute oral toxicity (LD50 ~1875 mg/kg in rats) and structural relation to nicotine, it is best practice to manage it as Non-RCRA Regulated Hazardous Waste (if not ignitable/corrosive) or state-regulated hazardous waste.[1]
-
Recommendation: Do not dispose of in municipal trash. Incineration is the required disposal method.
References
Personal Protective Equipment & Handling Guide: 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine (Myosmine)
[1][2]
Executive Summary & Risk Profile[1][3][4][5]
Compound Identity: 3-(4,5-Dihydro-1H-pyrrol-2-yl)pyridine Common Name: Myosmine CAS: 532-12-7[1][2][3][4][5]
Myosmine is a minor tobacco alkaloid and a metabolite of nicotine.[2] While often categorized generically as an "irritant," its structural similarity to nicotine and pyridine necessitates a higher tier of caution than standard laboratory reagents.
Critical Physical Hazard: Myosmine has a melting point of approximately 42–44°C .[2] This places it in a unique risk category: it exists as a solid at room temperature but can liquefy upon contact with warm skin or during slight exotherms in solution preparation.[2] This phase change significantly increases the rate of dermal absorption compared to dry solids.[2]
Immediate Action Required:
-
Respiratory: Upgrade from surgical masks to N95/P95 respirators for all weighing operations.
-
Dermal: Implement a double-glove protocol due to the permeation potential of pyridine derivatives.[2]
-
Storage: Store at 2–8°C (or -20°C for long term) under inert gas; the compound is hygroscopic and air-sensitive.
Hazard Identification & Logic
To select the correct PPE, we must understand the specific stress vectors this chemical applies to biological systems.[2]
| Hazard Class (GHS) | Category | Signal Word | Mechanism of Action / Risk |
| Acute Toxicity (Oral) | 4 | Warning | Alkaloid toxicity; potential interference with nicotinic acetylcholine receptors.[1][2] |
| Skin Irritation | 2 | Warning | Pyridine ring allows lipid solubility; local inflammation and potential systemic absorption.[2] |
| Eye Irritation | 2A | Warning | Severe irritation; potential for corneal damage if not rinsed immediately.[2] |
| STOT - SE | 3 | Warning | Respiratory tract irritation from dust or sublimed vapor.[2] |
The PPE Matrix: Defensive Barriers
As a Senior Scientist, I do not recommend "generic" PPE. The following specifications are chosen based on the chemical's ability to act as a surfactant and solvent-permeator.
Hand Protection (The "Pyridine Rule")
Pyridine derivatives are notorious for permeating thin disposable nitrile gloves.[2] While Myosmine is a solid, its low melting point means it can act like a liquid on the skin.[1]
-
Primary Barrier (Outer): Nitrile, minimum 0.11 mm (5 mil) thickness.[1][2]
-
Secondary Barrier (Inner): Nitrile or Polyethylene (PE) liner.[2]
-
High-Risk Operations (Spills/Solutions): If handling concentrated liquid solutions (>100 mM), use Laminate (Silver Shield/4H) gloves.[1][2] Standard nitrile degrades rapidly against concentrated pyridine-based solvents.[1][2]
Respiratory Protection[2][9][10]
-
Standard Handling: Work inside a certified Chemical Fume Hood .[2]
-
Outside Hood (Weighing/Spills): NIOSH-certified N95 or P100 particulate respirator.[2]
-
Solution Heating: If heating solutions outside a hood (not recommended), a Half-face respirator with Organic Vapor (OV) cartridges is mandatory due to the volatility of the pyridine moiety.[1][2]
Visual Logic: PPE Selection Workflow
Figure 1: Decision logic for PPE based on the physical state of Myosmine. Note the critical split based on phase change.
Operational Protocols
Safe Weighing Procedure (Static Control)
Myosmine is often supplied as a crystalline solid which can carry a static charge, causing "fly-away" powder.[1][2]
-
Environment: Balance must be located inside a fume hood or a vented balance enclosure.[2]
-
Anti-Static: Use an ionizing bar or anti-static gun on the weigh boat before adding the chemical.[2]
-
Technique: Do not use metal spatulas if the compound is sticky/oily (common if impure).[2] Use PTFE-coated or disposable polypropylene spatulas.[1][2]
-
Decontamination: Immediately wipe the balance area with a tissue dampened in Ethanol (70%) .[2] Myosmine is soluble in ethanol, making it the ideal cleaning solvent.[2]
Solubilization & Handling
Myosmine is sparingly soluble in water but soluble in organic solvents (Ethanol, DMSO, DMF).[1][6]
-
Solvent Choice: For biological assays, dissolve in DMSO or Ethanol first to create a stock solution (e.g., 100 mM), then dilute into aqueous media.[1]
-
Vessel: Use glass or polypropylene.[2] Avoid polystyrene for concentrated stock solutions if using DMSO.[2]
-
Inert Atmosphere: Flush opened containers with Argon or Nitrogen before resealing.[2] Oxidation leads to browning and impurity formation.[2]
Emergency Response & Disposal
Spill Response Workflow
Scenario: You have dropped a vial containing 500mg of Myosmine solid, and it has shattered.
Figure 2: Step-by-step spill response protocol minimizing dust generation.[1][2][7][8][9]
Waste Disposal
Never dispose of Myosmine down the drain.[2] It is toxic to aquatic life and persists in water systems.[2][8]
-
Solid Waste: Collect in a dedicated solid waste container labeled "Toxic Solid."[2]
-
Liquid Waste: Collect in "Organic Solvent Waste" (if dissolved in DMSO/EtOH).[2]
-
Destruction Method: The preferred method is Incineration equipped with an afterburner and scrubber (to handle nitrogen oxides generated during combustion).[2]
References
Sources
- 1. MYOSMINE Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. fishersci.com [fishersci.com]
- 3. ミオスミン ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Cas 532-12-7,MYOSMINE | lookchem [lookchem.com]
- 5. MYOSMINE | 532-12-7 [chemicalbook.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. thermofishersci.in [thermofishersci.in]
- 8. kishida.co.jp [kishida.co.jp]
- 9. tcichemicals.com [tcichemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
